molecular formula C15H21NO2 B1236458 [11C]Phno

[11C]Phno

Cat. No.: B1236458
M. Wt: 246.33 g/mol
InChI Key: JCSREICEMHWFAY-LPFOLIHTSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[11C]Phno, also known as this compound, is a useful research compound. Its molecular formula is C15H21NO2 and its molecular weight is 246.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H21NO2

Molecular Weight

246.33 g/mol

IUPAC Name

(10bR)-4-(111C)propyl-2,3,4a,5,6,10b-hexahydrobenzo[h][1,4]benzoxazin-9-ol

InChI

InChI=1S/C15H21NO2/c1-2-7-16-8-9-18-15-13-10-12(17)5-3-11(13)4-6-14(15)16/h3,5,10,14-15,17H,2,4,6-9H2,1H3/t14?,15-/m1/s1/i7-1

InChI Key

JCSREICEMHWFAY-LPFOLIHTSA-N

Isomeric SMILES

CC[11CH2]N1CCO[C@H]2C1CCC3=C2C=C(C=C3)O

Canonical SMILES

CCCN1CCOC2C1CCC3=C2C=C(C=C3)O

Synonyms

(+)-4-propyl-9-hydroxynaphthoxazine
(10bR)-4-((1-11C)Propyl)-3,4,4a,5,6,10b-hexahydro-2H-naphtho(1,2-b)(1,4)oxazin-9-ol
(11C)(+)-PHNO
(11C)-(+)-4-propyl-3,4,4a,5,6,10b-hexahydro-2H-naphtho(1,2-b)(1,4)oxazin-9-ol
(11C)-(+)-PHNO
(11C)-(+)-propyl-hexahydro-naphtho-oxazin
1,2,3,4a,5,6-hexahydro-9-hydroxy-4-n-propyl-4H-naphth(1,2-b)(1,4)oxazine
11C-PHNO
2H-Naphth(1,2-b)-1,4-oxazin-9-ol, 3,4,4a,5,6,10b-hexahydro-4-(propyl-1-11C)-, (10bR)-
3,4,4A,5,6,10B-hexahydro-4-propyl-2H-naphth(1,2-B)(1,4)oxozin-9-ol
4-propyl-9-hydroxy-1,2,3,4a,5,6-hexahydronaphthoxazine
4-propyl-9-hydroxynaphthoxazine
dopazinol
N 0500
N-0500
naxagolide

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of [11C]PHNO on Dopamine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

--INVALID-LINK---4-propyl-9-hydroxynaphthoxazine, abbreviated as [11C]PHNO, is a potent and selective high-affinity agonist radioligand for dopamine (B1211576) D2 and D3 receptors. Its preferential binding to the high-affinity state of the D2 receptor and its higher affinity for the D3 receptor subtype make it an invaluable tool for in vivo imaging studies using positron emission tomography (PET). This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its binding characteristics, functional effects, and the experimental methodologies used to elucidate its properties.

Introduction

Dopamine receptors, particularly the D2 and D3 subtypes, are critical targets in the research and treatment of numerous neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction. This compound has emerged as a key radiotracer for PET imaging, allowing for the in vivo quantification and characterization of these receptors. Unlike antagonist radioligands such as [11C]raclopride, which bind to the total population of D2/D3 receptors, this compound's agonist nature provides a unique window into the functionally active, high-affinity state of the D2 receptor.[1] This guide delves into the core mechanism of action of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions.

Binding Characteristics of this compound

This compound exhibits a distinct binding profile, characterized by its high affinity for both D2 and D3 receptors, with a notable preference for the D3 subtype.

In Vitro Binding Affinity

In vitro studies have consistently demonstrated the high affinity of (+)PHNO for dopamine D2 and D3 receptors. The equilibrium dissociation constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding.

Receptor SubtypeRadioligandTissue/Cell LineKi (nM)Reference
Dopamine D3[125I]HY-3-24Rat ventral striatum1.72 ± 0.46[2]
Dopamine D2Not SpecifiedNot Specified~1.8 (average)[3]
Dopamine D2 (high-affinity)Not SpecifiedMembrane homogenates0.1 - 0.4[3]
Dopamine D2 (low-affinity)Not SpecifiedMembrane homogenates4.6 - 26[3]
In Vivo Binding Potential

PET studies in humans have quantified the binding potential (BPnd) of this compound in various brain regions, reflecting the density of available D2/D3 receptors. BPnd values are typically higher in regions rich in D3 receptors, such as the globus pallidus and substantia nigra, when compared to the D2-preferring antagonist [11C]raclopride.[4]

Brain RegionThis compound BPnd (mean ± SD)[11C]raclopride BPnd (mean ± SD)Reference
Ventral Striatum3.4 ± 0.93.4 ± 0.5[4]
Globus Pallidus3.4 ± 1.01.9 ± 0.4[4]
Putamen2.8 ± 0.64.3 ± 0.7[4]
Caudate2.1 ± 0.43.4 ± 0.6[4]
Substantia Nigra2.0 ± 1.1Not reported[4]
D3 Receptor Selectivity

Displacement studies using selective D3 receptor antagonists have been instrumental in dissecting the contribution of D2 and D3 receptors to the this compound signal. These studies have confirmed the D3-preferential binding of this compound in vivo. Pre-treatment with the D3 receptor antagonist SB-277011 indicated that the binding in the striatum is specific to D2 receptors, suggesting a more complex interplay in different brain regions.[1] A study using the selective D3 antagonist GSK598809 provided a quantitative breakdown of the D3 receptor contribution to the this compound signal in various human brain regions.[5]

Brain RegionPercentage of this compound Signal from D3 ReceptorsReference
Hypothalamus~100%[6]
Substantia Nigra~100%[5][6]
Ventral Pallidum/Substantia Innominata~75%[6]
Globus Pallidus~65-67%[5][6]
Thalamus~43-46%[5][6]
Ventral Striatum~26%[5][6]
Precommissural-ventral Putamen~6%[6]
Dorsal Striatum~0%[5]

Functional Effects of this compound as a Dopamine Receptor Agonist

As an agonist, this compound not only binds to dopamine receptors but also activates them, initiating downstream signaling cascades. This functional activity is a key aspect of its mechanism of action. D2 and D3 receptors are coupled to Gi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[7][8]

G-Protein Coupling and Downstream Signaling

The binding of this compound to D2/D3 receptors promotes the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein. This leads to the dissociation of the Gα(i/o)-GTP and Gβγ subunits, which then modulate the activity of various effector proteins. The primary downstream effect is the inhibition of adenylyl cyclase, resulting in reduced production of the second messenger cAMP.

G_Protein_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PHNO This compound D2R_D3R D2/D3 Receptor (High-Affinity State) PHNO->D2R_D3R Binds G_protein Gi/o Protein (GDP-bound) D2R_D3R->G_protein Activates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociation G_alpha_GTP Gαi/o-GTP G_protein->G_alpha_GTP GDP -> GTP Exchange G_alpha_GDP Gαi/o-GDP AC Adenylyl Cyclase G_alpha_GTP->AC Inhibits ATP ATP AC->ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., modulation of ion channels, gene expression) PKA->Cellular_Response Phosphorylates Targets

Dopamine D2/D3 receptor signaling pathway activated by this compound.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a combination of radiochemistry, in vivo imaging, and in vitro functional assays.

Radiosynthesis of this compound

The radiosynthesis of this compound is a multi-step process that requires specialized equipment and expertise. A common method involves the use of [11C]propionyl chloride, which is reacted with the precursor (+)-3,4,4a,5,6,10b-hexahydro-2H-naphtho[1,2-b][9][10]oxazin-9-ol.[9] The resulting [11C]amide intermediate is then reduced to yield this compound.[9] Another reported method utilizes [11C]iodomethane for labeling.[11]

Radiosynthesis_Workflow cluster_synthesis This compound Synthesis cluster_purification Purification and Formulation C11_CO2 [11C]CO2 (from cyclotron) Grignard Grignard Reaction (e.g., with Ethylmagnesium Bromide) C11_CO2->Grignard C11_Propionyl_Chloride [11C]Propionyl Chloride Grignard->C11_Propionyl_Chloride Acylation N-Acylation C11_Propionyl_Chloride->Acylation Precursor (+)-HNO Precursor Precursor->Acylation C11_Amide [11C]Amide Intermediate Acylation->C11_Amide Reduction Reduction (e.g., with LiAlH4) C11_Amide->Reduction Crude_PHNO Crude this compound Reduction->Crude_PHNO HPLC Semi-preparative HPLC Crude_PHNO->HPLC Purified_PHNO Purified this compound HPLC->Purified_PHNO Formulation Formulation in Sterile Solution Purified_PHNO->Formulation Final_Product Injectable this compound Formulation->Final_Product

General workflow for the radiosynthesis of this compound.
In Vivo PET Imaging Protocol

Human PET imaging studies with this compound typically involve the intravenous injection of the radiotracer followed by dynamic scanning for 90-120 minutes.[12][13]

Key Steps:

  • Subject Preparation: Subjects are typically screened for any contraindications and are often required to abstain from food and caffeine (B1668208) before the scan.

  • Radiotracer Administration: A bolus injection of this compound is administered intravenously.

  • PET Scan Acquisition: Dynamic images of the brain are acquired over a period of 90 to 120 minutes.[13]

  • Arterial Blood Sampling (optional): In some protocols, arterial blood is sampled throughout the scan to measure the concentration of the radiotracer and its metabolites in the plasma, which is used for kinetic modeling.[12]

  • Image Reconstruction and Analysis: PET data are reconstructed, and regions of interest (ROIs) are delineated on co-registered magnetic resonance (MR) images. Time-activity curves are generated for each ROI.

  • Kinetic Modeling: The binding potential (BPnd) is calculated using models such as the simplified reference tissue model (SRTM), with the cerebellum often used as a reference region due to its low density of D2/D3 receptors.[12]

In Vitro Functional Assays

This assay measures the functional activation of G-protein coupled receptors. The binding of an agonist like (+)PHNO promotes the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit.

General Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the dopamine D2 or D3 receptor.

  • Assay Buffer: Prepare an assay buffer containing GDP.

  • Incubation: Incubate the cell membranes with varying concentrations of (+)PHNO in the presence of [35S]GTPγS.

  • Termination: Terminate the reaction by rapid filtration.

  • Quantification: Measure the amount of bound [35S]GTPγS using a scintillation counter.

  • Data Analysis: Determine the EC50 (potency) and Emax (efficacy) of (+)PHNO.[14]

This assay measures the downstream effect of D2/D3 receptor activation on adenylyl cyclase activity.

General Protocol:

  • Cell Culture: Culture cells expressing the dopamine D2 or D3 receptor.

  • Forskolin (B1673556) Stimulation: Stimulate the cells with forskolin to increase intracellular cAMP levels.

  • Agonist Treatment: Treat the cells with varying concentrations of (+)PHNO.

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Quantification: Measure the concentration of cAMP using a competitive immunoassay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[7]

  • Data Analysis: Determine the inhibitory effect of (+)PHNO on forskolin-stimulated cAMP production to calculate its IC50.

Conclusion

This compound is a powerful radiotracer for probing the dopamine D2 and D3 receptors in their functionally active state. Its unique binding characteristics, particularly its preference for the D3 receptor and the high-affinity state of the D2 receptor, provide valuable insights into the pathophysiology of various neuropsychiatric disorders. The combination of in vivo PET imaging with in vitro functional assays has been crucial in elucidating its mechanism of action. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, facilitating its application in advancing our knowledge of the dopaminergic system.

References

[11C]PHNO: A Technical Guide to its Binding Affinity for Dopamine D2 vs. D3 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding characteristics of the positron emission tomography (PET) radioligand --INVALID-LINK---4-propyl-9-hydroxynaphthoxazine ([11C]PHNO), with a specific focus on its differential affinity for dopamine (B1211576) D2 and D3 receptors. This compound is a crucial tool in neuroscience research and drug development, enabling the in vivo quantification and investigation of these key receptors implicated in numerous neuropsychiatric disorders.

Core Concepts in this compound Binding

This compound is recognized as a dopamine D2/D3 receptor agonist.[1][2] A critical characteristic of this radiotracer is its preference for the D3 receptor subtype. In vitro studies have demonstrated a significantly higher affinity for D3 over D2 receptors.[3] This D3-preferring profile makes this compound an invaluable tool for studying the D3 receptor in vivo, although its signal is a composite of binding to both D2 and D3 receptors, with the relative contribution of each varying across different brain regions based on their respective receptor densities.[4][5]

In vivo studies in non-human primates have quantified this preference, revealing that the affinity of (+)-PHNO for the D3 receptor is 25 to 48 times higher than for the D2 receptor.[6][7][8] This notable selectivity allows for the dissection of the D2 and D3 receptor signals in PET imaging studies, providing insights into the distinct roles of these receptors in health and disease.[2][4]

Quantitative Binding Affinity of this compound

The following table summarizes the quantitative data on the binding affinity of this compound for dopamine D2 and D3 receptors based on available literature.

ParameterReceptorValueSpeciesStudy TypeReference
In Vivo Affinity (Kd/fND) D3~0.23 - 0.56 nMRhesus MonkeyIn Vivo PET[6][8]
D2~11 - 14 nMRhesus MonkeyIn Vivo PET[6][8]
In Vitro Selectivity (D3 vs. D2) D3/D2~50-fold higher for D3Not SpecifiedIn Vitro[3]
In Vivo Selectivity (D3 vs. D2) D3/D225- to 48-fold higher for D3Rhesus MonkeyIn Vivo PET[6][7][8]
D3/D2~20-fold higher for D3Not SpecifiedIn Vivo[9]
D3/D24-fold higher for D3BaboonIn Vivo PET[3]

Regional Distribution of this compound Binding Attributable to D3 Receptors

The proportion of the this compound signal originating from D3 receptors varies significantly across different brain regions. This differential distribution is key to isolating the D3 signal in PET studies.

Brain RegionFraction of this compound Signal from D3 Receptors (fPHNO(D3))Reference
Hypothalamus100%[4]
Substantia Nigra100%[4]
Ventral Pallidum/Substantia Innominata75%[4]
Globus Pallidus65%[4]
Thalamus43%[4]
Ventral Striatum26%[4]
Precommissural-Ventral Putamen6%[4]

Experimental Protocols

Radioligand Binding Assay for Determining Ki of a Test Compound

This protocol describes a generalized competitive radioligand binding assay to determine the inhibition constant (Ki) of a test compound for D2 and D3 receptors using this compound.

1. Materials and Reagents:

  • Receptor Source: Cell membranes from cell lines stably expressing human D2 or D3 receptors (e.g., CHO, HEK293 cells).

  • Radioligand: this compound.

  • Test Compound: Unlabeled compound of interest.

  • Non-specific Binding Control: A high concentration of a known D2/D3 ligand (e.g., unlabeled PHNO, raclopride).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Filtration Apparatus: 96-well cell harvester and glass fiber filters (e.g., GF/C).

  • Scintillation Counter and scintillation fluid.

2. Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. Finally, resuspend the membrane pellet in the assay buffer. Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Receptor membranes, this compound, and assay buffer.

    • Non-specific Binding: Receptor membranes, this compound, and a saturating concentration of the non-specific binding control.

    • Competitive Binding: Receptor membranes, this compound, and varying concentrations of the test compound.

  • Incubation: Incubate the plates at a defined temperature (e.g., room temperature or 37°C) for a specific duration to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of this compound).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of this compound used in the assay and Kd is the dissociation constant of this compound for the receptor.

Visualizations

Dopamine D2 and D3 Receptor Signaling Pathways

D2_D3_Signaling cluster_D2 D2 Receptor Signaling cluster_D3 D3 Receptor Signaling Dopamine_D2 Dopamine D2R D2 Receptor Dopamine_D2->D2R Gi Gαi/o D2R->Gi activates AC_D2 Adenylyl Cyclase Gi->AC_D2 inhibits GIRK_D2 GIRK Channels Gi->GIRK_D2 activates Ca_D2 Ca2+ Channels Gi->Ca_D2 inhibits PLC_D2 PLCβ Gi->PLC_D2 activates cAMP_D2 cAMP AC_D2->cAMP_D2 produces PKA_D2 PKA cAMP_D2->PKA_D2 activates IP3_DAG_D2 IP3 / DAG PLC_D2->IP3_DAG_D2 produces Dopamine_D3 Dopamine D3R D3 Receptor Dopamine_D3->D3R Gi_D3 Gαi/o D3R->Gi_D3 activates AC_D3 Adenylyl Cyclase Gi_D3->AC_D3 inhibits MAPK_D3 MAPK Pathway Gi_D3->MAPK_D3 activates Akt_D3 Akt Pathway Gi_D3->Akt_D3 activates cAMP_D3 cAMP AC_D3->cAMP_D3 produces PKA_D3 PKA cAMP_D3->PKA_D3 activates

Caption: Simplified signaling pathways for Dopamine D2 and D3 receptors.

Experimental Workflow for Radioligand Binding Assay

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Membrane_Prep Receptor Membrane Preparation Assay_Setup Set up Assay Plate (Total, Non-specific, Competitive) Membrane_Prep->Assay_Setup Reagent_Prep Reagent Preparation (this compound, Test Compound, Buffers) Reagent_Prep->Assay_Setup Incubation Incubation to Reach Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration (Separation of Bound/Free) Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Processing Calculate Specific Binding Counting->Data_Processing Curve_Fitting Generate Dose-Response Curve (Determine IC50) Data_Processing->Curve_Fitting Ki_Calculation Calculate Ki using Cheng-Prusoff Equation Curve_Fitting->Ki_Calculation

Caption: Generalized workflow for a competitive radioligand binding assay.

References

In Vivo Biodistribution of [11C]PHNO in Humans: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo biodistribution of the radioligand --INVALID-LINK---4-propyl-9-hydroxynaphthoxazine ([11C]PHNO) in humans. This compound is a positron emission tomography (PET) radiotracer with high affinity for dopamine (B1211576) D2 and D3 receptors, making it a valuable tool for investigating the dopaminergic system in neuropsychiatric disorders.[1][2] This document summarizes key quantitative data, details experimental protocols from human studies, and visualizes relevant pathways and workflows to facilitate a deeper understanding of this compound's characteristics in vivo.

Quantitative Biodistribution and Radiation Dosimetry

The biodistribution of this compound has been characterized in healthy human subjects, with the primary routes of clearance being hepatobiliary and renal.[3] The resulting radiation doses are comparable to other 11C-labeled radiotracers, permitting multiple PET scans in the same individual within regulatory guidelines.[4][5]

Organ Radiation Dosimetry

The following table summarizes the estimated radiation doses to various organs from intravenous injection of this compound in adult subjects. The liver consistently receives the highest radiation dose, followed by the kidneys and the urinary bladder wall.[4][6]

OrganMean Absorbed Dose (μSv/MBq)
Liver17.9 ± 3.9
Kidneys14.3 ± 3.6
Urinary Bladder Wall13.5 ± 3.7
SpleenNot explicitly quantified in top results
LungsNot explicitly quantified in top results
BrainNot explicitly quantified in top results
GallbladderNot explicitly quantified in top results
GI TractNot explicitly quantified in top results

Data compiled from studies involving healthy adult subjects.[4][6]

Effective Dose

The mean effective dose provides an estimate of the overall radiation risk to the whole body. For this compound, the effective dose has been calculated using different models.

Subject GroupDosimetry ModelMean Effective Dose (μSv/MBq)
All Subjects (Male and Female)Adult Male Model4.5 ± 0.3
Female Subjects OnlyAdult Female Model5.2 ± 0.2

Data from a study with 6 healthy subjects (3 male, 3 female).[4][6]

A typical injection of 370 MBq of this compound results in an effective dose of approximately 1.6 mSv.[6]

Experimental Protocols

The following sections detail the methodologies employed in human PET studies involving this compound.

Radioligand Synthesis

The radiosynthesis of this compound is a multi-step process that requires careful optimization to achieve good radiochemical yield and purity under Good Manufacturing Practice (GMP) conditions.[7][8]

cluster_synthesis This compound Radiosynthesis Workflow Cyclotron Cyclotron CO2_Target [11C]CO2 Production Cyclotron->CO2_Target Proton Beam Grignard Grignard Reaction ([11C]CO2 -> [11C]Carboxylic Acid) CO2_Target->Grignard Activation Acid Chloride Formation Grignard->Activation Coupling Amide Coupling Activation->Coupling Reduction Amide Reduction Coupling->Reduction Purification HPLC Purification Reduction->Purification Formulation Sterile Formulation Purification->Formulation cluster_workflow Human PET Imaging Experimental Workflow Subject_Prep Subject Preparation (e.g., informed consent, vital signs) Radiotracer_Admin This compound Administration (Intravenous Bolus Injection) Subject_Prep->Radiotracer_Admin PET_Scan PET/CT Data Acquisition (Whole-body or Brain Scan) Radiotracer_Admin->PET_Scan Data_Reconstruction Image Reconstruction PET_Scan->Data_Reconstruction ROI_Delineation Region of Interest (ROI) Delineation Data_Reconstruction->ROI_Delineation TAC_Generation Time-Activity Curve (TAC) Generation ROI_Delineation->TAC_Generation Data_Analysis Biodistribution & Dosimetry Analysis or Receptor Binding Modeling TAC_Generation->Data_Analysis cluster_binding This compound Binding to Dopamine D2 and D3 Receptors This compound This compound D3_Receptor D3 Receptor This compound->D3_Receptor ~25-48x higher affinity in vivo D2_Receptor D2 Receptor This compound->D2_Receptor High_Affinity_Binding High Affinity Binding D3_Receptor->High_Affinity_Binding Lower_Affinity_Binding Lower Affinity Binding D2_Receptor->Lower_Affinity_Binding

References

The Clinical Significance of [¹¹C]PHNO PET Imaging: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: --INVALID-LINK---4-propyl-9-hydroxynaphthoxazine, abbreviated as [¹¹C]PHNO, is a positron emission tomography (PET) radiotracer with significant applications in neuroscience research and drug development. As an agonist for dopamine (B1211576) D₂ and D₃ receptors, [¹¹C]PHNO exhibits a notable preference for the D₃ receptor subtype, with an in vivo affinity that is approximately 20 to 50 times higher for D₃ than for D₂ receptors.[1][2][3] This unique binding profile allows for the in vivo assessment of D₃ receptor availability and the high-affinity state of D₂ receptors, providing valuable insights into the pathophysiology of various neuropsychiatric disorders and a powerful tool for the development of novel therapeutics targeting the dopaminergic system.[1][3]

This technical guide provides an in-depth overview of the clinical significance of [¹¹C]PHNO PET imaging, tailored for researchers, scientists, and drug development professionals. It summarizes quantitative data from key studies, details experimental protocols, and visualizes relevant biological pathways and experimental workflows.

Core Principles of [¹¹C]PHNO PET Imaging

[¹¹C]PHNO's utility stems from its properties as a dopamine agonist radioligand. Unlike antagonist radiotracers like [¹¹C]raclopride, which bind to both high- and low-affinity states of the D₂ receptor without distinction, [¹¹C]PHNO preferentially binds to the high-affinity state (D₂high).[4] The D₂high state is the functionally active conformation of the receptor that is coupled to intracellular signaling pathways. Therefore, [¹¹C]PHNO PET imaging offers a measure of the functionally relevant population of D₂ receptors.

Furthermore, its higher affinity for D₃ receptors allows for the investigation of this receptor subtype, which is implicated in the pathophysiology of addiction, mood disorders, and psychosis. The regional distribution of [¹¹C]PHNO binding in the brain reflects the relative densities of D₂ and D₃ receptors. Regions with a high D₃ receptor concentration, such as the globus pallidus and substantia nigra, show prominent [¹¹C]PHNO uptake, allowing for the in vivo study of these receptors.

Clinical Applications and Significance

[¹¹C]PHNO PET imaging has been instrumental in advancing our understanding of several neuropsychiatric conditions:

1. Parkinson's Disease and Movement Disorders:

In Parkinson's disease (PD), [¹¹C]PHNO PET has been used to investigate the role of D₃ receptors in the development of levodopa-induced dyskinesias (LID). Studies have shown heightened [¹¹C]PHNO binding in the D₃-rich globus pallidus of PD patients with LID compared to those without, suggesting an upregulation of D₃ receptors may contribute to this common motor complication.[5] This finding supports the development of therapeutic strategies targeting the D₃ receptor to prevent or mitigate LID.[5]

Conversely, in PD patients with impulse control disorders (ICDs), a common side effect of dopamine agonist treatment, studies have reported lower [¹¹C]PHNO binding in the ventral striatum, which may reflect higher synaptic dopamine levels.[6]

2. Schizophrenia and Psychosis:

The dopamine hypothesis of schizophrenia has traditionally focused on D₂ receptor hyperactivity. [¹¹C]PHNO PET allows for the investigation of both the high-affinity state of D₂ receptors and the role of D₃ receptors. However, studies in antipsychotic-naive patients with schizophrenia have not found significant differences in [¹¹C]PHNO binding potential (BPND) in key brain regions compared to healthy controls, challenging the hypothesis of a selective increase in D₂high or D₃ receptors in the untreated state.[7][8] Pilot studies in medicated schizophrenia patients, however, have suggested that despite treatment, there may still be elevated endogenous dopamine levels in the dorsal striatum.[9]

3. Addiction and Substance Use Disorders:

Preclinical models of addiction suggest an upregulation of D₃ receptors, which is linked to drug-seeking behavior. [¹¹C]PHNO PET studies in humans with cocaine use disorder have provided evidence of altered D₂ and D₃ receptor availability, with lower BPND in the D₂-rich dorsal striatum and greater BPND in the D₃-rich midbrain.[10] These findings highlight the potential of D₃ receptor antagonists as a therapeutic target in addiction.

Quantitative Data from [¹¹C]PHNO PET Imaging Studies

The following tables summarize the non-displaceable binding potential (BPND) of [¹¹C]PHNO in various brain regions across different clinical populations. BPND is a quantitative measure of receptor availability.

Table 1: [¹¹C]PHNO BPND in Healthy Controls

Brain RegionMean BPND (± SD)Reference
Caudate2.08 ± 0.34[11]
Putamen2.8 ± 0.6[4]
Ventral Striatum3.3 ± 0.9[4]
Globus Pallidus3.55 ± 0.78[11]
Substantia Nigra2.0 ± 1.1[4]
Thalamus0.4 ± 0.1[12]
Hypothalamus--

Table 2: [¹¹C]PHNO BPND in Parkinson's Disease (PD) with and without Levodopa-Induced Dyskinesia (LID) and Healthy Controls (HC)

Brain RegionPD with LID (Mean BPND)PD without LID (Mean BPND)Healthy Controls (Mean BPND)Reference
Globus PallidusHeightened vs. PD without LID-Lower than PD with LID[5]
Sensorimotor StriatumHigher than HCHigher than HC-[5]
Ventral StriatumLower than PD without LID--[5]

Table 3: [¹¹C]PHNO BPND in Schizophrenia Patients (Antipsychotic-Naive) and Healthy Controls

Brain RegionSchizophrenia Patients (Mean BPND)Healthy Controls (Mean BPND)FindingReference
CaudateNo significant differenceNo significant differenceNo difference[7]
PutamenNo significant differenceNo significant differenceNo difference[7]
Ventral StriatumNo significant differenceNo significant differenceNo difference[7]
Globus PallidusNo significant differenceNo significant differenceNo difference[7]
Substantia NigraNo significant differenceNo significant differenceNo difference[7]

Experimental Protocols

A standardized protocol is crucial for the reliable and reproducible acquisition and analysis of [¹¹C]PHNO PET data. The following sections outline a typical experimental workflow.

1. Radiotracer Synthesis:

[¹¹C]PHNO is synthesized via a multi-step process.[13] The most common method involves the reaction of [¹¹C]propionyl chloride with the precursor 9-hydroxynaphthoxazine to form a [¹¹C]amide, which is then reduced using a reducing agent like lithium aluminum hydride.[14] The entire synthesis is typically automated within a hot cell to handle the short 20.4-minute half-life of carbon-11 (B1219553) and to ensure radiation safety.[13][14] The final product undergoes rigorous quality control to ensure high radiochemical purity and specific activity before injection.

2. Subject Preparation and PET Scan Acquisition:

  • Subject Recruitment: Participants are recruited based on the specific research question and undergo a thorough screening process, including medical history, physical examination, and psychological assessments.

  • Informed Consent: All participants provide written informed consent after a detailed explanation of the study procedures and potential risks.

  • Pre-scan Preparation: Subjects are typically asked to fast for a certain period before the scan to minimize metabolic variability. For studies investigating endogenous dopamine release, a baseline scan is often followed by a second scan after a pharmacological challenge (e.g., amphetamine administration).

  • Radiotracer Injection: A bolus injection of [¹¹C]PHNO (typically around 370 MBq) is administered intravenously.[15]

  • PET Scan: Dynamic imaging of the brain is performed for 90-120 minutes using a high-resolution PET scanner.[15] List-mode data acquisition is often preferred to allow for flexible framing of the dynamic data.

  • Anatomical Imaging: A high-resolution magnetic resonance imaging (MRI) scan of the brain is acquired for each subject to provide anatomical information for co-registration and region of interest (ROI) delineation.

3. Data Analysis:

  • Image Reconstruction: The raw PET data is corrected for attenuation, scatter, and random coincidences and reconstructed into a series of 3D images over time.

  • Motion Correction: Head motion during the scan is corrected to prevent blurring of the images.

  • Co-registration: The dynamic PET images are co-registered to the individual's MRI scan.

  • Region of Interest (ROI) Delineation: ROIs for key brain structures (e.g., caudate, putamen, ventral striatum, globus pallidus, substantia nigra, and cerebellum) are manually drawn or automatically delineated on the co-registered MRI.

  • Kinetic Modeling: The time-activity curves (TACs) for each ROI are extracted from the dynamic PET data. The simplified reference tissue model (SRTM) or SRTM2, using the cerebellum as a reference region (as it is largely devoid of dopamine D₂/D₃ receptors), is commonly used to estimate the binding potential (BPND).[2][3][15][16] The BPND is a measure of the density of available receptors.

Visualizations: Signaling Pathways and Experimental Workflow

Dopamine D₂ and D₃ Receptor Signaling Pathways:

The following diagrams illustrate the canonical signaling pathways for dopamine D₂ and D₃ receptors. Both are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gαi/o.

D2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Dopamine Dopamine D2R D₂ Receptor Dopamine->D2R G_protein Gαi/oβγ D2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits (αi/o) GIRK GIRK Channel G_protein->GIRK activates (βγ) Ca_channel Ca²⁺ Channel G_protein->Ca_channel inhibits (βγ) cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates K_ion K⁺ GIRK->K_ion efflux Ca_ion Ca²⁺ Ca_channel->Ca_ion influx

Dopamine D₂ Receptor Signaling Pathway

D3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Dopamine Dopamine D3R D₃ Receptor Dopamine->D3R G_protein Gαi/oβγ D3R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits (αi/o) ERK ERK G_protein->ERK activates (βγ) cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates

Dopamine D₃ Receptor Signaling Pathway

Experimental Workflow for a [¹¹C]PHNO PET Study:

The following diagram outlines the typical workflow for a clinical research study using [¹¹C]PHNO PET.

PET_Workflow cluster_pre_scan Pre-Scan Procedures cluster_scan_day PET Scan Day cluster_post_scan Post-Scan Data Analysis Recruitment Subject Recruitment & Screening Informed_Consent Informed Consent Recruitment->Informed_Consent MRI_Scan Anatomical MRI Scan Informed_Consent->MRI_Scan Subject_Prep Subject Preparation (e.g., fasting) MRI_Scan->Subject_Prep Injection Intravenous Injection Subject_Prep->Injection Radiosynthesis [¹¹C]PHNO Radiosynthesis & QC Radiosynthesis->Injection PET_Acquisition Dynamic PET Scan (90-120 min) Injection->PET_Acquisition Reconstruction Image Reconstruction & Motion Correction PET_Acquisition->Reconstruction Co_registration PET-MRI Co-registration Reconstruction->Co_registration ROI_Delineation Region of Interest Delineation Co_registration->ROI_Delineation Kinetic_Modeling Kinetic Modeling (e.g., SRTM) ROI_Delineation->Kinetic_Modeling Statistical_Analysis Statistical Analysis Kinetic_Modeling->Statistical_Analysis Interpretation Results Interpretation Statistical_Analysis->Interpretation

Clinical [¹¹C]PHNO PET Study Workflow

Conclusion

[¹¹C]PHNO PET imaging is a powerful and versatile tool for probing the dopamine D₂ and D₃ systems in the human brain. Its unique properties as a D₃-preferring agonist radioligand have provided significant insights into the pathophysiology of Parkinson's disease, schizophrenia, and addiction. For drug development professionals, [¹¹C]PHNO PET serves as an invaluable biomarker for target engagement and for elucidating the mechanism of action of novel therapeutics targeting the dopaminergic system. The standardized protocols for data acquisition and analysis outlined in this guide are essential for ensuring the quality and reproducibility of research findings in this exciting and rapidly evolving field. As our understanding of the complexities of the dopamine system grows, [¹¹C]PHNO PET imaging will undoubtedly continue to play a pivotal role in advancing neuroscience and developing new treatments for debilitating brain disorders.

References

[11C]PHNO as a Biomarker for Neuropsychiatric Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide for researchers, scientists, and drug development professionals on the application of (+)-[11C]4-propyl-9-hydroxynaphthoxazine ([11C]PHNO) as a positron emission tomography (PET) biomarker for neuropsychiatric disorders.

Introduction

(+)-[11C]4-propyl-9-hydroxynaphthoxazine, abbreviated as this compound, is a high-affinity agonist radioligand used in positron emission tomography (PET) imaging to study dopamine (B1211576) D2 and D3 receptors in the human brain.[1][2] Its unique properties, particularly its preference for the D3 receptor subtype, make it a valuable tool for investigating the pathophysiology of various neuropsychiatric disorders and for the development of novel therapeutics targeting the dopaminergic system.[3][4] This guide provides a comprehensive overview of this compound, including its binding characteristics, experimental protocols for its use in PET imaging, and its application as a biomarker in clinical research.

Core Principles of this compound PET Imaging

This compound is a D3-preferring agonist radioligand, exhibiting a 30- to 50-fold higher affinity for D3 receptors compared to D2 receptors.[1] As an agonist, it preferentially binds to the high-affinity state of these receptors, which is the functional state for signal transduction. This characteristic makes this compound particularly sensitive to changes in endogenous dopamine levels, rendering it a powerful tool for studying dopamine release.[1][5]

PET scans with this compound allow for the in vivo quantification of D2/D3 receptor availability, which can be expressed as the binding potential (BPND). Changes in BPND following a pharmacological challenge (e.g., with amphetamine to induce dopamine release) can provide an index of synaptic dopamine availability.[6][7][8]

Quantitative Data on this compound Binding

The following tables summarize key quantitative data from this compound PET studies in healthy human subjects.

Table 1: Test-Retest Variability of this compound Binding Potential (BPND)

Brain RegionTest-Retest Variability (%)Reference
Caudate9%[2]
Putamen9%[2]
Globus Pallidus6%[2]
Substantia Nigra19%[2]
Thalamus14%[2]
Hypothalamus21%[2]

Table 2: Regional Binding Characteristics of this compound vs. [11C]raclopride

Brain RegionThis compound BPND (mean)[11C]raclopride BPND (mean)Reference
Caudate3.42.1[9]
Putamen3.32.8[9]
Ventral Striatum3.33.4[9]
Globus Pallidus3.31.8[9]

Table 3: Dopamine D3 Receptor Occupancy by ABT-925 Measured with this compound

Brain RegionFraction of this compound binding attributable to D3 receptorsReference
Substantia Nigra100%[3]
Globus Pallidus90%[3]
Caudate55%[3]
Putamen53%[3]

Experimental Protocols

A typical this compound PET imaging study involves several key steps, from radioligand synthesis to data analysis.

Radiosynthesis of this compound

The radiosynthesis of this compound is typically performed via the N-alkylation of the despropyl precursor with [11C]propyl iodide. The process involves a series of chemical reactions and purification steps to yield a sterile, pyrogen-free product suitable for intravenous injection.

Subject Preparation and PET Scan Acquisition
  • Subject Screening: Subjects undergo a thorough medical and psychiatric screening to ensure they meet the inclusion criteria for the study.

  • Informed Consent: Written informed consent is obtained from all participants.

  • Cannulation: Intravenous lines are placed for radiotracer injection and, if required, for arterial blood sampling.

  • Positioning: The subject is positioned in the PET scanner with their head immobilized to minimize motion artifacts.

  • Transmission Scan: A transmission scan is performed for attenuation correction.

  • Radiotracer Injection: A bolus of this compound is injected intravenously.

  • Emission Scan: Dynamic emission data are acquired for a duration of 90-120 minutes.[10]

Pharmacological Challenge Studies

To measure endogenous dopamine release, a pharmacological challenge is often employed. This involves two PET scans: a baseline scan and a second scan after the administration of a drug that alters dopamine levels, such as amphetamine or methylphenidate.[7][8]

Image Reconstruction and Analysis
  • Image Reconstruction: The acquired PET data are corrected for attenuation, scatter, and random coincidences and reconstructed into a series of dynamic images.

  • Image Registration: The PET images are co-registered to the subject's structural MRI to allow for accurate delineation of brain regions of interest (ROIs).

  • Kinetic Modeling: Time-activity curves are generated for each ROI. The binding potential (BPND) is then estimated using a kinetic model, most commonly the simplified reference tissue model (SRTM), with the cerebellum serving as the reference region.[2][10][11]

Visualizations

Dopamine D3 Receptor Signaling Pathway

D3_Signaling_Pathway Dopamine Dopamine D3R Dopamine D3 Receptor Dopamine->D3R PHNO This compound PHNO->D3R Gi Gi/o D3R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits ERK ERK1/2 Gi->ERK activates Akt Akt/GSK3β Gi->Akt activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Downstream Downstream Cellular Effects PKA->Downstream ERK->Downstream Akt->Downstream

Caption: Dopamine D3 receptor signaling cascade.

Experimental Workflow for a this compound PET Study

PET_Workflow cluster_pre Pre-Scan Procedures cluster_scan PET Scan Acquisition cluster_post Data Analysis Screening Subject Screening (Medical & Psychiatric) Consent Informed Consent Screening->Consent Preparation Subject Preparation (IV lines, etc.) Consent->Preparation Positioning Positioning in PET Scanner Preparation->Positioning Transmission Transmission Scan Positioning->Transmission Injection This compound Injection Transmission->Injection Emission Dynamic Emission Scan (90-120 min) Injection->Emission Reconstruction Image Reconstruction Emission->Reconstruction Registration Co-registration with MRI Reconstruction->Registration KineticModeling Kinetic Modeling (SRTM) & BPND Calculation Registration->KineticModeling Stats Statistical Analysis KineticModeling->Stats Drug_Dev_Flow Preclinical Preclinical Studies (Animal Models) Phase1 Phase I: First-in-Human (Safety & Dosimetry) Preclinical->Phase1 ReceptorOccupancy Receptor Occupancy Studies with this compound Phase1->ReceptorOccupancy DoseSelection Dose Selection for Phase II Trials ReceptorOccupancy->DoseSelection Informs Phase2 Phase II: Efficacy Studies (Patient Population) DoseSelection->Phase2 TargetEngagement Confirmation of Target Engagement with this compound Phase2->TargetEngagement GoNoGo Go/No-Go Decision for Phase III TargetEngagement->GoNoGo Informs

References

A Technical Guide to the Pharmacokinetics and Pharmacodynamics of [11C]PHNO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of --INVALID-LINK---4-propyl-9-hydroxynaphthoxazine ([11C]PHNO), a potent and selective agonist radioligand for in vivo imaging of dopamine (B1211576) D2 and D3 receptors using Positron Emission Tomography (PET). This compound is a valuable tool for investigating the dopaminergic system in neuropsychiatric disorders.[1][2][3] This document details key quantitative data, experimental protocols, and the underlying signaling pathways.

Core Pharmacological Characteristics

This compound is a high-affinity agonist radiotracer that preferentially binds to the high-affinity state of dopamine D2/D3 receptors.[4][5][6] Notably, it exhibits a 30- to 50-fold higher affinity for D3 receptors over D2 receptors, making it a D3-preferring ligand.[7] This characteristic allows for the in vivo assessment of D3 receptor distribution and function, which was previously challenging.[8][9][10] The specific binding of this compound in the brain is a composite of signals from both D2 and D3 receptors, with the relative contribution of each varying across different brain regions depending on their respective receptor densities.[7][9]

Quantitative Pharmacokinetic and Pharmacodynamic Data

The following tables summarize key quantitative data from this compound PET studies in humans.

Table 1: Test-Retest Variability of this compound Binding Potential (BPND)

Brain RegionTest-Retest Variability (%)Primary Receptor Type
Caudate9%D2-rich
Putamen9%D2-rich
Pallidum6%D3-rich
Substantia Nigra19%D3-rich
Thalamus14%D3-rich
Hypothalamus21%D3-rich

Data sourced from a study with repeated scans on the same day.[7][11]

Table 2: Regional Fraction of D3 Receptor Signal Contribution to this compound Binding

Brain RegionD3 Receptor Signal Fraction (fPHNOD3)
Hypothalamus100%
Substantia Nigra100%
Ventral Pallidum/Substantia Innominata75%
Globus Pallidus65%
Thalamus43%
Ventral Striatum26%
Precommissural-Ventral Putamen6%
Putamen0%

These fractions were estimated using a selective D3 antagonist to dissect the total this compound signal.[9]

Table 3: Radiation Dosimetry of this compound in Humans

ParameterValue (μSv/MBq)
Mean Effective Dose (Male Model)4.5 ± 0.3
Mean Effective Dose (Female Model)5.2 ± 0.2
Highest Organ Dose (Liver)17.9 ± 3.9
Kidney Dose14.3 ± 3.6
Urinary Bladder Wall Dose13.5 ± 3.7

The radiation doses are comparable to other 11C-labeled radiotracers, allowing for multiple PET scans in the same subject within regulatory guidelines.[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of this compound PET studies. The following sections outline typical experimental protocols.

Radiosynthesis of this compound

The production of this compound is a complex, multi-step process that requires a controlled environment.[1][2][3]

G cluster_synthesis This compound Radiosynthesis Workflow CO2 [11C]CO2 Production (Cyclotron) Grignard Grignard Reaction ([11C]propionic acid) CO2->Grignard Ethylmagnesium bromide Acylation Acylation ([11C]propionic acid chloride) Grignard->Acylation Thionyl chloride Reduction Reduction with LAH Acylation->Reduction Precursor Purification HPLC Purification Reduction->Purification Formulation Final Formulation Purification->Formulation G cluster_workflow Human this compound PET Study Workflow Subject Subject Recruitment (Inclusion/Exclusion Criteria) Consent Informed Consent Subject->Consent Screening Medical & Psychological Screening Consent->Screening PET_Scan PET Scan Acquisition (e.g., 120 min) Screening->PET_Scan Data_Analysis Data Analysis (Kinetic Modeling) PET_Scan->Data_Analysis Arterial_Sampling Arterial Blood Sampling (Input Function) Arterial_Sampling->Data_Analysis MRI Structural MRI (Anatomical Reference) MRI->Data_Analysis Results Outcome Measures (BPND, VT) Data_Analysis->Results G cluster_analysis Kinetic Modeling of this compound PET Data TACs Time-Activity Curves (TACs) (Brain Regions & Plasma) Model Kinetic Model Selection (e.g., 2TC, SRTM) TACs->Model Input Arterial Input Function (Metabolite Corrected) MA1 Multilinear Analysis (MA1) Input->MA1 Model->MA1 SRTM Simplified Reference Tissue Model (SRTM) Model->SRTM VT Volume of Distribution (VT) MA1->VT BPND Binding Potential (BPND) SRTM->BPND Params Quantification of Binding Parameters VT->BPND BPND->Params G cluster_pathway Dopamine D2/D3 Receptor Signaling Pathway Dopamine Dopamine or This compound Receptor D2/D3 Receptor Dopamine->Receptor G_Protein Gi/o Protein Receptor->G_Protein AC Adenylyl Cyclase G_Protein->AC Inhibition cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Effector Downstream Effectors PKA->Effector

References

A Technical Guide to the Radiosynthesis and Chemical Properties of [11C]PHNO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the radiosynthesis and chemical properties of (+)-4-[¹¹C]propyl-3,4,4a,5,6,10b-hexahydro-2H-naphtho[1,2-b][1][2]oxazin-9-ol, commonly known as [¹¹C]PHNO. This radiotracer is a potent dopamine (B1211576) D₂/D₃ receptor agonist used in Positron Emission Tomography (PET) to investigate the dopaminergic system in neuropsychiatric disorders.

Radiosynthesis of [¹¹C]PHNO

The production of [¹¹C]PHNO for clinical and preclinical research is a complex, multi-step process demanding speed and precision due to the short half-life of carbon-11 (B1219553) (approximately 20.4 minutes).[2] Two primary radiosynthetic routes have been established, both culminating in the versatile [¹¹C]PHNO molecule.

Method 1: Acylation with [¹¹C]Propionyl Chloride

One of the initial methods for synthesizing [¹¹C]PHNO involves the acylation of the precursor 9-hydroxynaphthoxazine.[1][3] This is followed by a reduction step to yield the final product.

  • Production of [¹¹C]Propionyl Chloride: The synthesis begins with the production of [¹¹C]CO₂ via a cyclotron. This is then typically converted to a Grignard reagent, which is reacted to form [¹¹C]propionic acid. Subsequent reaction with a chlorinating agent like oxalyl chloride or thionyl chloride produces [¹¹C]propionyl chloride.

  • Acylation: The [¹¹C]propionyl chloride is then reacted with the 9-hydroxynaphthoxazine precursor. This step forms a [¹¹C]-amide intermediate.[1][3] Traditionally, this reaction is heated to around 80°C.[2][4]

  • Reduction: The [¹¹C]-amide intermediate is subsequently reduced using a strong reducing agent, most commonly Lithium Aluminium Hydride (LiAlH₄), to yield [¹¹C]PHNO.[1][3]

  • Purification: The final product is purified using High-Performance Liquid Chromatography (HPLC) to separate it from unreacted precursors and byproducts.[1][3]

  • Formulation: The purified [¹¹C]PHNO is formulated into a sterile, pyrogen-free solution suitable for intravenous injection in human and animal studies.[1][3]

Recent optimizations have aimed to reduce the synthesis time by performing the reactions at room temperature, which can save approximately 5 minutes and prevent significant radioactive decay.[4][5]

Method 2: N-Alkylation with [¹¹C]Iodomethane

An alternative and widely used method involves labeling the terminal carbon of the N-propyl chain using [¹¹C]iodomethane.[6] This method utilizes an N-acetyl precursor.

  • Production of [¹¹C]Iodomethane: [¹¹C]CO₂ from the cyclotron is converted to [¹¹C]methane, which is then iodinated to produce [¹¹C]iodomethane ([¹¹C]CH₃I).

  • ¹¹C-Methylation: The [¹¹C]iodomethane is reacted with an N-acetyl precursor of PHNO.[6]

  • Reduction: The resulting intermediate is reduced with Lithium Aluminium Hydride (LiAlH₄) in a one-pot procedure to yield [3-¹¹C]-(+)-PHNO.[6]

  • Purification and Formulation: The product undergoes semi-automated purification via HPLC and is formulated into an injectable solution.[6]

The following table summarizes the reported quantitative data for the N-alkylation method for producing [3-¹¹C]PHNO.

ParameterValueReference
Analytical Radiochemical Yield 55-60% (n=5)[6]
Formulated Radiochemical Yield 9% (average, n=13, range 2-30%, non-decay corrected)[6]
Radiochemical Purity >95%[6]
Specific Radioactivity 26.8-81.1 GBq/µmol[6]
Total Synthesis Time 63-65 minutes[6]

Radiosynthesis Workflow Diagrams

The following diagrams illustrate the logical flow of the two primary radiosynthesis methods for [¹¹C]PHNO.

G Radiosynthesis of [11C]PHNO via [11C]Propionyl Chloride cluster_0 Step 1: [11C]Propionyl Chloride Synthesis cluster_1 Step 2: Acylation & Reduction cluster_2 Step 3: Purification & Formulation C11_CO2 [11C]CO2 (from Cyclotron) Grignard Grignard Reaction C11_CO2->Grignard Propionic_Acid [11C]Propionic Acid Grignard->Propionic_Acid Chlorination Chlorination Propionic_Acid->Chlorination Propionyl_Chloride [11C]Propionyl Chloride Chlorination->Propionyl_Chloride Acylation Acylation (80°C) Propionyl_Chloride->Acylation Precursor 9-Hydroxynaphthoxazine Precursor->Acylation Amide_Intermediate [11C]-Amide Intermediate Acylation->Amide_Intermediate Reduction Reduction (LiAlH4) Amide_Intermediate->Reduction Crude_PHNO Crude this compound Reduction->Crude_PHNO HPLC HPLC Purification Crude_PHNO->HPLC Formulation Formulation HPLC->Formulation Final_Product This compound Solution Formulation->Final_Product

Caption: Workflow for the synthesis of this compound using the [11C]propionyl chloride method.

G Radiosynthesis of [3-11C]PHNO via [11C]Iodomethane cluster_0 Step 1: [11C]Iodomethane Synthesis cluster_1 Step 2: Methylation & Reduction cluster_2 Step 3: Purification & Formulation C11_CO2 [11C]CO2 (from Cyclotron) C11_Methane [11C]Methane C11_CO2->C11_Methane Iodination Iodination C11_Methane->Iodination Iodomethane [11C]Iodomethane Iodination->Iodomethane Methylation 11C-Methylation Iodomethane->Methylation Precursor N-acetyl Precursor Precursor->Methylation Intermediate Intermediate Methylation->Intermediate Reduction Reduction (LiAlH4) Intermediate->Reduction Crude_PHNO Crude [3-11C]PHNO Reduction->Crude_PHNO HPLC HPLC Purification Crude_PHNO->HPLC Formulation Formulation HPLC->Formulation Final_Product [3-11C]PHNO Solution Formulation->Final_Product

Caption: Workflow for the synthesis of [3-11C]PHNO using the [11C]iodomethane method.

Chemical and Pharmacological Properties

[¹¹C]PHNO is a D₂/D₃ receptor agonist, meaning it binds to and activates these receptors.[3] A key characteristic is its high affinity for the D₂ receptor high-affinity state (D₂high), which is functionally selective for agonist binding.[1][3] This property makes [¹¹C]PHNO a valuable tool for studying the functional state of dopamine receptors, which is of great interest in conditions like schizophrenia and Parkinson's disease.

Receptor Affinity and Binding

[¹¹C]PHNO displays high affinity and selectivity for D₂-like receptors.[1] Its binding affinity (Kᵢ) for the D₂high state is in the sub-nanomolar range, which is more than tenfold lower than for the D₂ low-affinity state.[1][3] While it binds to both D₂ and D₃ receptors, some evidence suggests a preference for D₃ receptors, particularly in regions like the globus pallidus and ventral striatum.[1][7]

The following table summarizes key pharmacological data for [¹¹C]PHNO.

PropertyValue / ObservationReference
Receptor Target Dopamine D₂/D₃ Receptors[1][3]
Functional Activity Agonist[3]
Binding Affinity (Kᵢ) at D₂high 0.2 - 0.5 nM[1][3]
Binding Potential (BP) in Cats (Striatum) 3.95 ± 0.85[8]
Binding Potential (BP) in Humans Ventral Striatum: 3.4 ± 0.9Globus Pallidus: 3.4 ± 1.0Putamen: 2.8 ± 0.6Caudate: 2.1 ± 0.4Substantia Nigra: 2.0 ± 1.1[1]
Sensitivity to Endogenous Dopamine More sensitive to amphetamine-induced dopamine release than [¹¹C]raclopride.[8][9] Amphetamine can inhibit [¹¹C]PHNO binding by up to 83%.[8][8][9]
In Vivo Distribution and Kinetics

PET studies in humans have shown that [¹¹C]PHNO rapidly enters the brain, with radioactivity peaking at approximately 2 minutes in the cerebellum and substantia nigra, and around 8 minutes in the striatal regions.[1] The tracer accumulates in brain areas known to be rich in D₂/D₃ receptors, including the caudate, putamen, ventral striatum, globus pallidus, and substantia nigra.[1] Notably, [¹¹C]PHNO shows preferential uptake in the globus pallidus and ventral striatum compared to the D₂/D₃ antagonist [¹¹C]raclopride, which shows higher uptake in the dorsal striatum.[1] The washout of [¹¹C]PHNO from the globus pallidus is distinctly slower than in other regions, which may be indicative of its D₃ preference.[1]

Conclusion

[¹¹C]PHNO is a critical radioligand for probing the high-affinity state of dopamine D₂/D₃ receptors in vivo. Its challenging but well-established radiosynthesis provides a tracer with a high signal-to-noise ratio and excellent sensitivity to changes in endogenous dopamine levels.[3][8] The distinct in vivo distribution of [¹¹C]PHNO compared to antagonist radiotracers offers a unique window into the functional status of the dopaminergic system, providing new avenues to investigate its role in both health and a variety of neuropsychiatric diseases.[1]

References

Preclinical Evaluation of [11C]PHNO in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

[11C]-(+)-4-propyl-9-hydroxynaphthoxazine, abbreviated as [11C]-(+)-PHNO, is a high-affinity agonist radiotracer for positron emission tomography (PET) imaging.[1][2][3][4][5] It is utilized extensively in neuroscience research to investigate the dopaminergic system, particularly the D2 and D3 receptors.[1][2][3][4] As an agonist, [11C]-(+)-PHNO preferentially binds to the high-affinity state of D2/D3 receptors, making it a valuable tool for studying the functionally active state of these receptors in vivo.[1][5][6][7] Its sensitivity to endogenous dopamine (B1211576) levels allows for the investigation of dopamine release in response to pharmacological challenges.[1][5][7][8]

This technical guide provides an in-depth overview of the preclinical evaluation of [11C]PHNO in various animal models, summarizing key quantitative data, detailing experimental protocols, and visualizing complex workflows. The information is intended for researchers, scientists, and drug development professionals working with this important neuroimaging tool.

Radiosynthesis of this compound

The production of [11C]-(+)-PHNO is a multi-step process that requires careful optimization to achieve good radiochemical yield and purity within the short half-life of Carbon-11 (20.4 minutes).[8] The most common methods involve the reaction of a precursor with a [11C]-labeled agent.

Experimental Protocol: Radiosynthesis

A frequently cited method for the radiosynthesis of [11C]-(+)-PHNO involves a four-step process.[2][3]

  • [11C]Propionyl Chloride Formation: The synthesis typically begins with the production of [11C]propionyl chloride.

  • Acylation: The [11C]propionyl chloride is then reacted with the 9-hydroxynaphthoxazine precursor to form a [11C]amide intermediate.[1] This step has traditionally involved heating to 80°C.[2][3]

  • Reduction: The [11C]amide is subsequently reduced using a strong reducing agent like lithium aluminum hydride (LiAlH4) to yield [11C]-(+)-PHNO.[1][2][9] This step often requires cooling to between -15°C and -40°C.[2][3]

  • Purification and Formulation: The final product is purified using high-performance liquid chromatography (HPLC) and formulated in a sterile, pyrogen-free solution suitable for intravenous injection.[1]

Recent optimizations have focused on reducing the synthesis time by performing all reaction steps at room temperature, which can save approximately 5 minutes and prevent significant radioactive decay.[2][4]

G Radiosynthesis Workflow for this compound cluster_0 Step 1: 11C-Labeling cluster_1 Step 2: Acylation cluster_2 Step 3: Reduction cluster_3 Step 4: Purification & QC p1 [11C]CO2 Target Production p2 Conversion to [11C]Propionyl Chloride p1->p2 acylation Reaction with [11C]Propionyl Chloride p2->acylation precursor 9-Hydroxynaphthoxazine (Precursor) precursor->acylation amide [11C]Amide Intermediate acylation->amide LAH LiAlH4 Addition amide->LAH reduction Reduction of Amide LAH->reduction crude Crude [11C]-(+)-PHNO reduction->crude hplc HPLC Purification crude->hplc formulation Formulation in Sterile Solution hplc->formulation qc Quality Control (Purity, Specific Activity) formulation->qc final Final Product for Injection qc->final

A generalized workflow for the radiosynthesis of this compound.
Data Presentation: Radiosynthesis Parameters

The efficiency of the radiosynthesis process is critical. The following table summarizes typical parameters reported in the literature.

ParameterReported ValueReference
Synthesis Time ~35 minutes[1]
Decay-Corrected Yield 16% ± 5%[1]
Radiochemical Purity >95%[9]
Specific Activity 26.8 - 81.1 GBq/µmol[9]

Preclinical Evaluation Methodologies

The preclinical assessment of this compound involves a series of in vivo and ex vivo experiments in animal models to characterize its binding properties, distribution, and specificity.

PET Imaging Studies

Positron Emission Tomography (PET) is the primary in vivo modality used to evaluate this compound.

  • Animal Preparation: Rodents (rats) or non-human primates (rhesus monkeys, cats) are typically used.[1][6][7][10] Animals are anesthetized for the duration of the scan. An intravenous catheter is placed for radiotracer administration.

  • Radiotracer Administration: this compound is administered intravenously, often as a bolus injection or a bolus plus continuous infusion paradigm to achieve steady-state binding.[10][11] The injected dose is carefully controlled to remain within tracer limits (~0.02–0.04 µg/kg for anesthetized primates).[10][11][12]

  • PET Data Acquisition: Dynamic PET scans are acquired over a period of up to 90-120 minutes.[3][13] For rodent studies, arterial blood sampling may be performed to enable kinetic modeling.[14]

  • Data Analysis:

    • Regions of interest (ROIs) are drawn on the reconstructed PET images, corresponding to brain areas with varying densities of D2 and D3 receptors (e.g., striatum, globus pallidus, substantia nigra, cerebellum).[12][15]

    • The cerebellum is often used as a reference region due to its negligible D2/D3 receptor density.[12]

    • The primary outcome measure is the Binding Potential (BP_ND_), which reflects the density of available receptors. This is often calculated using kinetic models like the Simplified Reference Tissue Model (SRTM).[12]

G Typical Animal PET Imaging Workflow cluster_prep Preparation cluster_scan Imaging cluster_analysis Data Analysis A Animal Anesthesia B Catheter Placement (IV) A->B C This compound Injection (Bolus or Bolus+Infusion) B->C D Dynamic PET Scan (60-120 min) C->D E Optional: Arterial Blood Sampling D->E H Kinetic Modeling (e.g., SRTM) E->H F Image Reconstruction G ROI Delineation (e.g., Striatum, Cerebellum) F->G G->H I Quantification of Binding Potential (BP_ND_) H->I

Workflow for a typical preclinical PET imaging study with this compound.
Biodistribution and Dosimetry Studies

These studies determine where the radiotracer accumulates in the body and estimate the absorbed radiation dose. While comprehensive animal biodistribution data is sparse in the provided results, human studies show the highest uptake in the liver, kidneys, and urinary bladder wall.[13]

  • Administration: A known quantity of this compound is injected intravenously into a cohort of animals (typically rodents).

  • Tissue Collection: At various time points post-injection, animals are euthanized, and key organs and tissues (brain, liver, kidneys, heart, lungs, etc.) are rapidly dissected and weighed.[16]

  • Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter.

  • Data Calculation: The uptake in each organ is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Receptor Occupancy and Specificity Studies

These experiments are crucial to confirm that this compound binds specifically to its target receptors and to quantify the occupancy of a test compound.

  • Baseline Scan: A baseline PET scan is performed on an animal with this compound alone.

  • Drug Administration: The animal is pre-treated with a blocking agent. This can be:

    • A non-radioactive ("cold") version of PHNO to determine self-blockade.

    • A specific D2 antagonist like raclopride (B1662589) or haloperidol (B65202) to confirm D2 receptor binding.[1][7]

    • A D3-preferring antagonist to dissect the D2 vs. D3 signal components.[1][15]

    • A pharmacological challenge, such as d-amphetamine, to measure the displacement of this compound by endogenous dopamine.[1][7]

  • Follow-up Scan: A second this compound PET scan is performed after the administration of the blocking drug.

  • Occupancy Calculation: The reduction in the Binding Potential (BP_ND_) from the baseline to the post-drug scan is used to calculate the percentage of receptor occupancy by the drug.

G Logic of a Receptor Occupancy Study cluster_baseline Baseline Condition cluster_block Blocking Condition Receptors D2/D3 Receptors Binding_base Measures Baseline Binding Potential (BP_ND_base) Receptors->Binding_base Binds Binding_block Measures Post-Block Binding Potential (BP_ND_block) Receptors->Binding_block Reduced Binding PHNO_base This compound PHNO_base->Receptors Calculation Occupancy (%) = ( (BP_ND_base - BP_ND_block) / BP_ND_base ) * 100 Binding_base->Calculation Blocker Administer Blocking Drug (e.g., Raclopride, Test Compound) Blocker->Receptors Occupies Receptors PHNO_block This compound PHNO_block->Receptors Competes for Binding Binding_block->Calculation

Diagram illustrating the experimental design of a receptor occupancy study.

Quantitative Data from Animal Studies

Data from preclinical studies are essential for characterizing the pharmacological profile of this compound.

Data Presentation: In Vivo Binding Affinity and Selectivity

Studies in rhesus monkeys have quantified the in vivo affinity of (+)-PHNO for D2 and D3 receptors.

ParameterReceptorValue (nM)Animal ModelReference
In vivo Affinity (K_d_/f_ND_) D3~0.23 - 0.56Rhesus Monkey[10][11][12]
In vivo Affinity (K_d_/f_ND_) D2~11 - 14Rhesus Monkey[10][11][12]
In vivo Selectivity (D3 vs D2) -25 to 48-foldRhesus Monkey[10][11][12]

K_d_/f_ND_ represents the apparent in vivo dissociation constant.

Data Presentation: Regional Brain Uptake and Specificity

Studies in cats and rodents have demonstrated high specific binding in D2/D3-rich regions.

Brain RegionParameterValueFindingAnimal ModelReference
Striatum Binding Potential (BP)3.95 ± 0.85High uptake, ~2.5-fold higher than [11C]-(-)-NPACat[1][7]
Striatum Bmax (Agonist)29.6 - 32.9 pmol/mLSimilar to Bmax measured with antagonist [11C]racloprideCat[7]
Striatum Amphetamine Challenge (2 mg/kg)Up to 83% inhibition of BPMore sensitive to dopamine release than [11C]raclopride (56% inhibition)Cat[7]
Striatum SpecificityBinding is specific to D2 receptorsPre-treatment with D2 (raclopride) but not D1 or D3 antagonists blocked the signalCat[1][7]
6-OHDA Lesioned Striatum SBR Increase54% ± 16%Increase was no different than that for the antagonist [3H]-racloprideRat[6]

SBR: Specific Binding Ratio

Key Findings and Implications

  • D3-Preferential Binding: Preclinical studies in non-human primates have definitively shown that while this compound binds to both D2 and D3 receptors, it has a significantly higher affinity for the D3 subtype in vivo.[10][11][12]

  • High Specific Signal: In vivo imaging in cats demonstrated a high signal-to-noise ratio, with striatal binding being specific to D2/D3 receptors.[1][7]

  • Sensitivity to Endogenous Dopamine: this compound is highly sensitive to fluctuations in synaptic dopamine, showing a greater displacement than the antagonist [11C]raclopride following an amphetamine challenge.[1][7] This makes it an excellent tool for studying dopamine release dynamics.

  • Discrepancy Between In Vitro and In Vivo Models: Interestingly, studies in rat models of dopamine supersensitivity (e.g., amphetamine-sensitized rats) did not show the expected increase in ex vivo [11C]-(+)-PHNO binding, despite in vitro evidence of an increased D2 high-affinity state.[6] This highlights a potential discrepancy between in vitro measurements and the in vivo condition, suggesting that the two-affinity-state model may not fully apply to living systems.[6]

Conclusion

The preclinical evaluation of this compound in various animal models has established it as a robust and sensitive radiotracer for imaging D2/D3 receptors. Its preferential binding to D3 receptors and its high sensitivity to endogenous dopamine provide unique advantages for neuropharmacological research. The detailed protocols and quantitative data summarized in this guide serve as a foundational resource for the design, execution, and interpretation of future preclinical studies aimed at exploring the dopamine system in health and disease.

References

The Advent and Evolution of [11C]PHNO: A Technical Guide to a Premier Dopamine Agonist PET Tracer

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the history, development, and application of (+)-4-propyl-9-hydroxynaphthoxazine ([11C]PHNO), a key radiotracer for in-vivo imaging of dopamine (B1211576) D2/D3 receptors with Positron Emission Tomography (PET).

Introduction

(+)-[11C]PHNO is a high-affinity agonist radiotracer that has become an invaluable tool for investigating the dopamine system in the living human brain. Its unique preference for the high-affinity state of the D2 receptor and its sensitivity to endogenous dopamine levels have made it instrumental in studying a range of neuropsychiatric and neurological disorders. This technical guide provides a comprehensive overview of the history, development, experimental protocols, and key data associated with this compound for researchers, scientists, and drug development professionals.

History and Rationale for Development

The quest for a PET tracer capable of imaging the high-affinity state of dopamine D2 receptors, which are functionally relevant in dopamine neurotransmission, led to the development of this compound. [11C]-(+)-PHNO was first synthesized in 1997.[1] Subsequent development and characterization, notably by Wilson and colleagues, established it as a promising D2/D3 radiotracer.[1] Early preclinical studies in rats, cats, and baboons demonstrated its excellent in-vivo characteristics, including a high signal-to-noise ratio and greater sensitivity to amphetamine-induced dopamine release compared to the antagonist radiotracer [11C]raclopride.[1][2][3] These properties suggested its potential to provide a more physiologically relevant measure of dopamine receptor availability and function.

A significant finding in the development of this compound was the observation of its unusually high binding in the globus pallidus in humans and nonhuman primates, a region known to have a high density of D3 receptors.[4] This led to further investigations which confirmed that this compound is a D3 receptor-preferring agonist in vivo, making it a unique tool to dissect the relative contributions of D2 and D3 receptors in different brain regions.[4][5]

Radiosynthesis of this compound

The radiosynthesis of this compound is a multi-step process that has been optimized over the years to improve radiochemical yield, purity, and synthesis time, which is critical due to the short half-life of carbon-11 (B1219553) (20.4 minutes).[6] Several synthetic routes have been described, with the most common involving the radiolabeling of a precursor molecule.[6]

Experimental Protocol: Automated Synthesis of [11C]-(+)-PHNO

This protocol is a generalized representation based on published methods for automated synthesis systems.[7]

Objective: To produce sterile, pyrogen-free [11C]-(+)-PHNO for human intravenous injection.

Materials:

  • Precursor: N-despropyl-(+)-PHNO

  • Reagents: [11C]Propionyl chloride, Lithium aluminum hydride (LiAlH4), sterile water for injection, ethanol (B145695) USP, 0.9% sodium chloride for injection.

  • Equipment: Automated radiosynthesis module, HPLC purification system with a semi-preparative column, sterile filtration assembly (0.22 µm filter), and quality control instrumentation (radio-HPLC, GC).

Procedure:

  • [11C]Carbon Dioxide Production: [11C]CO2 is produced via the 14N(p,α)11C nuclear reaction in a cyclotron.

  • Synthesis of [11C]Propionyl Chloride: The cyclotron-produced [11C]CO2 is converted to [11C]propionyl chloride. This is often a challenging four-step radiosynthesis.[8][9]

  • Acylation: The [11C]propionyl chloride is reacted with the N-despropyl-(+)-PHNO precursor to form a [11C]amide intermediate.[2]

  • Reduction: The [11C]amide is then reduced using a reducing agent, typically lithium aluminum hydride (LiAlH4), to yield [11C]-(+)-PHNO.[2]

  • Purification: The crude reaction mixture is purified by semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate [11C]-(+)-PHNO from unreacted precursors and byproducts.

  • Formulation: The collected HPLC fraction containing [11C]-(+)-PHNO is reformulated into a physiologically compatible solution, typically by removing the HPLC solvents via evaporation and redissolving the product in sterile saline containing a small amount of ethanol.

  • Sterile Filtration: The final product is passed through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

  • Quality Control: The final product undergoes rigorous quality control testing to ensure identity, purity (radiochemical and chemical), specific activity, sterility, and apyrogenicity before being released for human administration.

Recent optimizations have focused on reducing the synthesis time by, for example, omitting heating and cooling steps, which can significantly increase the activity yield.[6][8][9]

Preclinical and Clinical Evaluation

Preclinical Studies

Preclinical evaluation in various animal models was crucial for establishing the in-vivo properties of this compound.

  • Specificity and Selectivity: Studies in rats and cats using blocking agents for D1, D2, and D3 receptors demonstrated that the binding of this compound in the striatum is specific to D2/D3 receptors.[1][3]

  • Sensitivity to Endogenous Dopamine: Amphetamine challenge studies in cats showed that this compound is more sensitive to dopamine release than [11C]raclopride, with amphetamine inducing a significantly larger reduction in this compound binding.[2][3]

  • Biodistribution and Metabolism: this compound readily crosses the blood-brain barrier and shows high uptake in D2/D3-rich regions like the striatum.[1] It undergoes relatively rapid metabolism.[1]

Clinical Studies in Humans

This compound has been extensively used in human PET studies to investigate the dopamine system in health and disease.

  • Regional Distribution: In humans, this compound shows high uptake in the caudate, putamen, ventral striatum, globus pallidus, and substantia nigra, consistent with the known distribution of D2/D3 receptors.[10]

  • Kinetic Modeling: The binding of this compound in the human brain can be quantified using various kinetic models, with the cerebellum often used as a reference region.[2][11][12] However, some studies have shown specific binding in the cerebellum, which should be considered.[1]

  • Test-Retest Reproducibility: The test-retest variability of this compound binding has been found to be acceptable for longitudinal studies, though it may be slightly higher than that of [11C]raclopride.[11][12]

  • Applications: this compound PET has been used to study dopamine receptor alterations in various conditions, including schizophrenia, Parkinson's disease, substance abuse, and obesity.[13][14] It has also been employed to measure endogenous dopamine levels through dopamine depletion or release paradigms.[13]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various studies.

Table 1: Radiosynthesis Parameters for this compound

ParameterReported ValuesReference
Radiochemical Yield (non-decay corrected) 9% (average, range 2-30%)[15]
16% ± 5%[2]
Specific Activity 26.8 - 81.1 GBq/µmol[15]
Synthesis Time 35 minutes[2]
63 - 65 minutes[15]
Radiochemical Purity >95%[15]

Table 2: In-Vivo Binding Parameters of this compound in Humans

Brain RegionBinding Potential (BPND)Test-Retest Variability (%)Reference
Caudate ~2.0 - 3.09%[10][11][12]
Putamen ~2.5 - 3.59%[10][11][12]
Ventral Striatum ~3.0 - 3.5-[10]
Globus Pallidus ~3.0 - 3.46%[10][11][12]
Substantia Nigra ~2.019%[10][11][12]
Thalamus -14%[11][12]
Hypothalamus -21%[11][12]

Table 3: Comparison of this compound with other D2/D3 PET Tracers

FeatureThis compound (Agonist)[11C]raclopride (Antagonist)[11C]NPA (Agonist)Reference
Receptor State Preference High-affinity stateBoth high and low affinity statesHigh-affinity state[2][16]
D3 vs D2 Preference D3 preferringNon-selective-[4][5]
Sensitivity to Endogenous Dopamine HighModerateHigh[2][3][16]
Striatum-to-Cerebellum Ratio HighModerateModerate[2][10]
Binding Potential (BPND) in Striatum ~2.5-fold higher than [11C]NPA--[2][3]
Amphetamine-induced Inhibition of BP Up to 83% ± 4%Up to 56% ± 8%-[2][3]

Visualizations

Dopamine D2/D3 Receptor Signaling Pathway

G Dopamine Dopamine D2R_D3R D2/D3 Receptor (High-Affinity State) Dopamine->D2R_D3R Binds to PHNO This compound PHNO->D2R_D3R Binds to G_protein Gi/Go Protein D2R_D3R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits Ion_Channels Ion Channels (e.g., GIRK) G_protein->Ion_Channels Modulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream_Effects Downstream Cellular Effects (e.g., reduced excitability) PKA->Downstream_Effects Phosphorylates targets leading to Ion_Channels->Downstream_Effects Contributes to

Caption: Simplified signaling pathway of dopamine D2/D3 receptors.

General Workflow for PET Tracer Development

G cluster_preclinical Preclinical Development cluster_clinical Clinical Development Target_Selection Target Selection (e.g., D2/D3 Receptors) Lead_ID Lead Compound Identification (e.g., (+)-PHNO) Target_Selection->Lead_ID Radiolabeling Radiolabeling Strategy (e.g., with 11C) Lead_ID->Radiolabeling In_Vitro In Vitro Characterization (Binding Affinity, Specificity) Radiolabeling->In_Vitro Animal_Studies Preclinical Animal Studies (Biodistribution, Metabolism, Efficacy) In_Vitro->Animal_Studies IND Investigational New Drug (IND) Application Animal_Studies->IND Phase1 Phase I Clinical Trials (Safety, Dosimetry, Kinetics in Humans) IND->Phase1 Phase2 Phase II Clinical Trials (Evaluation in Patient Populations) Phase1->Phase2 Phase3 Phase III Clinical Trials (Large-scale Efficacy) Phase2->Phase3 NDA New Drug Application (NDA) Approval Phase3->NDA

Caption: General workflow for the development of a PET tracer.

This compound Radiosynthesis and Quality Control Workflow

G Cyclotron Cyclotron Production of [11C]CO2 Precursor_Synth Synthesis of [11C]Propionyl Chloride Cyclotron->Precursor_Synth Acylation Acylation of N-despropyl-(+)-PHNO Precursor_Synth->Acylation Reduction Reduction with LiAlH4 Acylation->Reduction HPLC_Purification HPLC Purification Reduction->HPLC_Purification Formulation Formulation HPLC_Purification->Formulation Sterile_Filtration Sterile Filtration Formulation->Sterile_Filtration QC Quality Control (Purity, Specific Activity, etc.) Sterile_Filtration->QC Final_Product Final this compound Product QC->Final_Product

Caption: Workflow for the radiosynthesis and quality control of this compound.

Conclusion

This compound has emerged as a powerful and versatile PET tracer for the in-vivo investigation of the dopamine system. Its unique properties as a D3-preferring agonist that is sensitive to endogenous dopamine have provided novel insights into the pathophysiology of various brain disorders. The continued optimization of its synthesis and its application in diverse clinical populations will undoubtedly further solidify its role as a cornerstone in molecular neuroimaging research. This technical guide provides a foundational understanding for researchers and clinicians looking to utilize this important tool in their own investigations.

References

A Technical Guide to [11C]PHNO for Imaging High-Affinity Dopamine D2 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

--INVALID-LINK---4-propyl-9-hydroxynaphthoxazine, abbreviated as [11C]PHNO, is a positron emission tomography (PET) radioligand with significant applications in neuroimaging. As a dopamine (B1211576) D2/D3 receptor agonist, it preferentially binds to the high-affinity state of the D2 receptor (D2High), offering a unique window into the functional status of the dopaminergic system.[1][2][3] This characteristic makes it an invaluable tool for studying neuropsychiatric disorders associated with dysregulated dopamine neurotransmission.[4][5] Unlike antagonist radiotracers that bind to the total population of D2 receptors, this compound's affinity for the G-protein coupled, functionally active state provides a more direct measure of dopaminergic signaling.[6][7] This guide provides an in-depth overview of the technical aspects of using this compound for imaging D2High receptors.

Quantitative Data Presentation

The following tables summarize key quantitative data for this compound, facilitating comparison across different parameters and brain regions.

Table 1: In Vivo Binding Potentials (BPND) of this compound in Human Brain

Brain RegionMean BPND (± SD)Reference
Caudate3.00 (± 0.4)[2]
2.08 (± 0.34)[8]
Putamen3.10 (± 0.2)[2]
Globus Pallidus4.17 (± 1.2)[2]
3.55 (± 0.78)[8]
Ventral Striatum--
Substantia NigraSmall but detectable[2]
Thalamus--
CerebellumReference Region[3][8]

BPND (Binding Potential, Non-Displaceable) is a measure of specific receptor binding.

Table 2: Test-Retest Variability of this compound BPND

Brain RegionTest-Retest Variability (%)Reference
Caudate9%[3][9]
Putamen9%[3][9]
Pallidum6%[3][9]
Substantia Nigra19%[3][9]
Thalamus14%[3][9]
Hypothalamus21%[3][9]

Table 3: Comparison of this compound and [11C]raclopride Sensitivity to Amphetamine-Induced Dopamine Release

RadioligandMaximum Inhibition of BP by Amphetamine (± SD)Reference
This compound83% (± 4%)[1]
[11C]raclopride56% (± 8%)[1]

Table 4: Regional Fraction of this compound Signal Attributable to D3 Receptors (fD3)

Brain RegionfD3 (%)Reference
Hypothalamus100%[10][11]
Substantia Nigra100%[10][11]
Ventral Pallidum/Substantia Innominata75%[10][11]
Globus Pallidus65%[10][11]
Thalamus43%[10][11]
Ventral Striatum26%[10][11]
Precommissural-Ventral Putamen6%[10][11]

Experimental Protocols

Radiosynthesis of this compound

The radiosynthesis of this compound is a multi-step process that requires specialized radiochemistry facilities.[4][5] While several methods exist, a common approach involves the 11C-methylation of a precursor molecule.

A. [11C]Iodomethane-based Synthesis [12]

  • [11C]CO2 Production: Cyclotron-produced [11C]CO2 is the starting material.

  • Conversion to [11C]CH3I: The [11C]CO2 is converted to [11C]iodomethane ([11C]CH3I) via reduction and subsequent iodination.

  • N-Acetylation: A suitable precursor is N-acetylated.

  • 11C-Methylation: The N-acetylated precursor is reacted with [11C]CH3I.

  • Reduction: The methylated intermediate is reduced using a reducing agent like LiAlH4 to yield [3-11C]-(+)-PHNO.

  • Purification: The final product is purified using High-Performance Liquid Chromatography (HPLC).

  • Formulation: The purified this compound is formulated in a physiologically compatible solution for injection.

This process is typically automated on a synthesis module to ensure reliability and minimize radiation exposure.[12] Optimization efforts have focused on reducing synthesis time by performing reactions at room temperature to improve activity yields.[4][5][13][14]

PET Imaging Protocol

The following outlines a typical protocol for a human this compound PET study.

  • Subject Preparation:

    • Obtain written informed consent.[3]

    • Subjects should fast for at least 4 hours prior to the scan.

    • A catheter is inserted into an antecubital vein for radiotracer injection and another in the contralateral radial artery for blood sampling (if arterial input function is required).[3][9]

  • Radiotracer Administration:

    • A bolus injection of this compound (typically around 360 MBq) is administered intravenously.[15]

  • PET Scan Acquisition:

    • Dynamic PET scanning is initiated simultaneously with the injection.

    • Scan duration is typically 90-120 minutes.[16][17]

    • Data are acquired in list mode and reconstructed into a series of time frames.

  • Arterial Blood Sampling (for kinetic modeling requiring an input function):

    • Arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer in plasma and its metabolites.[3][9]

  • Anatomical MRI:

    • A high-resolution T1-weighted MRI scan is acquired for co-registration with the PET data to allow for accurate delineation of brain regions of interest (ROIs).

Data Analysis and Kinetic Modeling

Quantification of this compound binding is achieved through kinetic modeling of the time-activity curves (TACs) extracted from the ROIs.

  • Image Pre-processing:

    • PET images are corrected for attenuation, scatter, and motion.

    • PET images are co-registered to the individual's MRI.

  • Region of Interest (ROI) Delineation:

    • ROIs for key brain structures (e.g., caudate, putamen, globus pallidus, cerebellum) are manually or automatically delineated on the co-registered MRI.[10]

  • Kinetic Modeling:

    • Two-Tissue Compartment Model (2TCM): This model is often considered the gold standard for this compound, providing estimates of various rate constants. However, it can be sensitive to noise.[3][8]

    • Simplified Reference Tissue Model (SRTM/SRTM2): This non-invasive method uses the cerebellum as a reference region (assuming negligible specific binding) to estimate the binding potential (BPND).[3][8][18] It shows a high correlation with 2TCM-derived values, though with a slight underestimation.[3][8]

    • Logan Graphical Analysis: Another non-invasive approach that can be used to estimate the total distribution volume (VT).[8]

The primary outcome measure is typically the binding potential (BPND), which is proportional to the density of available D2High receptors.

Mandatory Visualizations

D2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2R_High D2 Receptor (High Affinity) Dopamine->D2R_High Binds PHNO This compound PHNO->D2R_High Binds D2R_Low D2 Receptor (Low Affinity) D2R_Low->D2R_High Equilibrium G_Protein_inactive G Protein (GDP-bound) Inactive D2R_High->G_Protein_inactive Couples to G_Protein_active G Protein (GTP-bound) Active G_Protein_inactive->G_Protein_active GDP -> GTP Effector Effector (e.g., Adenylyl Cyclase) G_Protein_active->Effector Modulates Response Cellular Response Effector->Response

Caption: Dopamine D2 Receptor High-Affinity State Signaling.

Experimental_Workflow cluster_preparation Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Subject_Recruitment Subject Recruitment & Consent Injection IV Injection of This compound Subject_Recruitment->Injection Radiosynthesis This compound Radiosynthesis Radiosynthesis->Injection PET_Scan Dynamic PET Scan (90-120 min) Injection->PET_Scan Preprocessing Image Pre-processing (Co-registration, etc.) PET_Scan->Preprocessing MRI_Scan Anatomical MRI MRI_Scan->Preprocessing ROI_Delineation ROI Delineation Preprocessing->ROI_Delineation Kinetic_Modeling Kinetic Modeling (e.g., SRTM) ROI_Delineation->Kinetic_Modeling Outcome Outcome Measures (BP_ND) Kinetic_Modeling->Outcome

Caption: this compound PET Experimental Workflow.

References

Understanding [11C]PHNO Binding Potential in the Globus Pallidus: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

--INVALID-LINK---4-propyl-9-hydroxynaphthoxazine, abbreviated as [11C]PHNO, is a positron emission tomography (PET) radioligand utilized for imaging dopamine (B1211576) D2 and D3 receptors in the human brain.[1][2][3] As an agonist, this compound preferentially binds to the high-affinity state of these receptors, which are functionally significant for signal transduction.[4][5] Notably, it exhibits a higher affinity for D3 receptors over D2 receptors.[1][6] This characteristic makes this compound a valuable tool for investigating the role of the dopamine D3 receptor in various neuropsychiatric disorders, including addiction and Parkinson's disease.[7][8][9] The globus pallidus, a key structure in the basal ganglia, shows preferential uptake of this compound, suggesting a high density of D3 receptors or a greater proportion of D2 receptors in a high-affinity state.[4][10][11] This guide provides a comprehensive overview of this compound binding in the globus pallidus, detailing quantitative data, experimental protocols, and the associated signaling pathways.

Quantitative Data Presentation

The binding potential (BP) of a radioligand is a measure of the density of available receptors. For this compound, the binding potential, specifically the non-displaceable binding potential (BPND), is a commonly reported metric. The following tables summarize key quantitative data for this compound binding in the globus pallidus and other relevant brain regions from healthy human subjects.

Brain Region This compound Binding Potential (BPND) Reference
Globus Pallidus3.55 ± 0.78[12]
Globus Pallidus3.4 ± 1.0[10]
Globus Pallidus3.3[4]
Globus Pallidus4.17 ± 1.2[5]
Caudate2.08 ± 0.34[12]
Caudate2.1 ± 0.4[10]
Putamen2.8 ± 0.6[10]
Ventral Striatum3.4 ± 0.9[10]
Substantia Nigra2.0 ± 1.1[10]

Table 1: this compound Binding Potential (BPND) in Various Brain Regions. Data are presented as mean ± standard deviation.

Radioligand Globus Pallidus BPND Putamen BPND Caudate BPND Ventral Striatum BPND Reference
[11C]-(+)-PHNO (Agonist)3.32.82.13.3[4]
[11C]raclopride (Antagonist)1.84.33.43.4[4]

Table 2: Comparison of Binding Potentials (BPND) between this compound and [11C]raclopride. This comparison highlights the differential binding of an agonist versus an antagonist, with this compound showing significantly higher binding in the D3-rich globus pallidus.[4]

Parameter Globus Pallidus Caudate Putamen Ventral Striatum Reference
Test-Retest Variability (%)6%9%9%11.6%[2][10]

Table 3: Test-Retest Variability of this compound Binding Potential (BPND). This demonstrates the reliability of this compound PET imaging, with the globus pallidus showing good reproducibility.[2]

Experimental Protocols

The following outlines a generalized experimental protocol for a human this compound PET imaging study, synthesized from multiple sources.[1][2][6]

Subject Preparation
  • Inclusion Criteria: Healthy volunteers or a specific patient population. For studies on specific conditions like Type 1 or Type 2 Diabetes, specific inclusion criteria apply.[13][14]

  • Exclusion Criteria: History of neuropsychiatric disorders (for healthy control studies), recent substance use (confirmed by urine toxicology), contraindications for PET or MRI scanning.[1]

  • Informed Consent: All participants must provide written informed consent in accordance with the local Human Investigation Committee and other relevant ethical bodies.[1]

Radioligand Synthesis
  • [11C]-(+)-PHNO is synthesized through an automated process, which is crucial for clinical applications requiring robust, rapid, and GMP-compliant manufacturing.[3]

PET Scan Acquisition
  • Scanner: A high-resolution research tomograph (HRRT) PET scanner or a digital whole-body PET/CT system is typically used.[2][6]

  • Subject Positioning: The subject's head is positioned and immobilized to minimize movement during the scan.

  • Tracer Injection: A bolus of this compound is administered intravenously.

  • Scan Duration: Dynamic scans are acquired for a duration of up to 120 minutes.[6] However, studies have investigated the feasibility of shorter scan times.[6]

  • Arterial Blood Sampling: For full kinetic modeling, arterial blood samples are collected throughout the scan to measure the arterial input function and plasma free fraction of the radiotracer.[1][2]

Image Analysis and Quantification
  • Image Reconstruction: PET data is reconstructed into a series of time-activity curves (TACs).

  • Anatomical Coregistration: A structural MRI scan is acquired for each subject and co-registered with the PET images to allow for accurate delineation of regions of interest (ROIs), including the globus pallidus.

  • Kinetic Modeling: The binding potential (BPND) is quantified using various kinetic models. The Simplified Reference Tissue Model (SRTM) is a commonly used noninvasive method, with the cerebellum serving as the reference region due to its low density of D2/D3 receptors.[1][6][12] For more detailed analysis, a two-tissue compartment model with arterial input can be employed.[12]

  • Partial Volume Correction: Due to the relatively small size of the globus pallidus, partial volume effects from neighboring tissues can influence the kinetic data.[15] Applying partial volume effect corrections can provide a more accurate representation of the binding kinetics.[15]

Signaling Pathways and Experimental Workflows

Dopamine D3 Receptor Signaling

This compound's preferential binding to D3 receptors makes understanding their signaling pathways crucial. Dopamine D3 receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gαi/o proteins.[16] Activation of D3 receptors leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[17][18] This is one of the two main signaling pathways for the D3 receptor.[18] Additionally, D3 receptor activation can modulate ion channels, such as potassium and calcium channels, and activate various kinases, including mitogen-activated protein kinase (MAPK).[17]

D3_Signaling_Pathway Dopamine Dopamine / this compound D3R Dopamine D3 Receptor Dopamine->D3R Binds to G_protein Gαi/o Protein D3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Activates Ion_Channels Ion Channel Modulation (K+, Ca2+) G_protein->Ion_Channels Modulates cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response cAMP->Cellular_Response MAPK->Cellular_Response Ion_Channels->Cellular_Response

Dopamine D3 Receptor Signaling Cascade
Experimental Workflow for this compound PET Imaging

The process of conducting a this compound PET study involves several sequential steps, from participant recruitment to final data analysis.

PET_Workflow Recruitment Subject Recruitment & Informed Consent Screening Screening & Eligibility Check Recruitment->Screening PET_Scan PET Scan Acquisition (Dynamic, up to 120 min) Screening->PET_Scan MRI_Scan Structural MRI Acquisition Screening->MRI_Scan Radiosynthesis This compound Radiosynthesis (GMP) Radiosynthesis->PET_Scan Inject Data_Processing Image Reconstruction & Co-registration PET_Scan->Data_Processing MRI_Scan->Data_Processing Kinetic_Modeling Kinetic Modeling (SRTM, 2TCM) Data_Processing->Kinetic_Modeling Quantification Quantification of BPND in Globus Pallidus & other ROIs Kinetic_Modeling->Quantification Analysis Statistical Analysis & Interpretation Quantification->Analysis

Workflow for a this compound PET Study
Logical Relationship: Interpreting this compound Binding in the Globus Pallidus

The elevated this compound binding in the globus pallidus can be attributed to two primary factors, which are not mutually exclusive. This has significant implications for interpreting PET data and for drug development targeting the dopaminergic system.

Interpretation_Logic High_Binding High this compound Binding in Globus Pallidus D3_Density High Density of Dopamine D3 Receptors High_Binding->D3_Density could be due to D2_State High Proportion of D2 Receptors in High-Affinity State High_Binding->D2_State could be due to Implication1 Implication: GP as a key target for D3-selective drugs D3_Density->Implication1 Implication2 Implication: Reflects a state of high dopaminergic tone or sensitivity D2_State->Implication2

Factors Influencing this compound Binding

Conclusion

This compound is a powerful PET radioligand for in vivo quantification of dopamine D2/D3 receptors, with a notable preference for the D3 subtype. The high binding potential observed in the globus pallidus underscores the importance of this brain region in the context of D3 receptor function and pathology. The methodologies outlined in this guide provide a framework for conducting rigorous and reproducible this compound PET studies. The quantitative data and understanding of the underlying signaling pathways are essential for researchers and drug development professionals aiming to elucidate the role of the dopaminergic system in health and disease and to develop novel therapeutics targeting these pathways. The differential binding characteristics of this compound compared to antagonist radioligands offer a unique window into the functional state of the dopamine system, particularly in the D3-rich globus pallidus.

References

Unveiling the Journey of a Dopamine Agonist: A Technical Guide to the Whole-Body Distribution and Radiation Dosimetry of [11C]PHNO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the whole-body biodistribution and radiation dosimetry of --INVALID-LINK---PHNO, a potent D2/D3 dopamine (B1211576) receptor agonist used in positron emission tomography (PET). Understanding the fate of this radiotracer within the body is paramount for ensuring subject safety in clinical research and for the accurate interpretation of neuroimaging data. This document synthesizes key findings on tracer kinetics, absorbed radiation doses, and the experimental protocols underpinning these measurements, offering a vital resource for professionals in neuroscience and drug development.

Quantitative Biodistribution and Radiation Dosimetry

The radiation dose estimates for --INVALID-LINK---PHNO are crucial for clinical trial design and regulatory submissions. The following tables summarize the normalized accumulated activity in various organs and the resulting absorbed radiation doses, as determined in human subjects. These calculations were performed using the OLINDA/EXM 1.1 software, a standard tool for internal dose assessment in nuclear medicine.[1][2][3]

Table 1: Normalized Accumulated Activity of --INVALID-LINK---PHNO in Humans

OrganAll Subjects (n=6) as Males (MBq·h/MBq)Females (n=3) as Females (MBq·h/MBq)
Whole Brain0.027 ± 0.0070.029 ± 0.005
Lung0.027 ± 0.0090.027 ± 0.007
Liver0.102 ± 0.0240.073 ± 0.011
Spleen0.003 ± 0.0010.003 ± 0.000
Kidneys0.014 ± 0.0040.014 ± 0.005
Bladder0.017 ± 0.0050.011 ± 0.003
Remainder0.300 ± 0.0250.333 ± 0.009

Data are presented as mean ± standard deviation.[4]

Table 2: Absorbed Radiation Doses of --INVALID-LINK---PHNO in Humans

OrganStandard Adult Hermaphrodite Male Model (μGy/MBq)Standard Adult Female Model (μGy/MBq)
Adrenals3.5 ± 0.14.3 ± 0.1
Brain6.4 ± 1.78.2 ± 1.2
Breasts2.0 ± 0.12.6 ± 0.0
Gallbladder wall9.0 ± 1.810.7 ± 1.2
LLI wall4.8 ± 0.65.8 ± 0.5
Small intestine6.5 ± 1.08.0 ± 0.8
Stomach wall4.1 ± 0.25.0 ± 0.1
ULI wall3.8 ± 0.44.6 ± 0.3
Heart wall3.1 ± 0.24.0 ± 0.1
Kidneys 14.3 ± 3.6 17.5 ± 4.2
Liver 17.9 ± 3.9 22.3 ± 5.0
Lungs5.8 ± 1.27.9 ± 1.5
Muscle2.6 ± 0.13.1 ± 0.1
Ovaries4.2 ± 0.55.0 ± 0.4
Pancreas4.3 ± 0.45.4 ± 0.4
Red marrow2.9 ± 0.23.5 ± 0.2
Osteogenic cells3.6 ± 0.24.4 ± 0.2
Skin1.8 ± 0.12.0 ± 0.1
Spleen4.5 ± 0.95.6 ± 1.1
Testes2.8 ± 0.2-
Thymus2.9 ± 0.23.6 ± 0.1
Thyroid2.3 ± 0.13.1 ± 0.1
Urinary bladder wall 13.5 ± 3.7 16.9 ± 4.5
Uterus5.0 ± 0.66.1 ± 0.5
Total body3.4 ± 0.24.0 ± 0.1
Effective Dose (μSv/MBq) 4.5 ± 0.3 5.2 ± 0.2

Data are presented as mean ± standard deviation. The organs receiving the highest doses are highlighted in bold.[1][4][5]

The mean effective dose was determined to be 4.5 ± 0.3 μSv/MBq for a standard adult male model and 5.2 ± 0.2 μSv/MBq for a standard adult female model.[5][6] The organs receiving the highest absorbed doses were the liver (17.9 ± 3.9 μSv/MBq), kidneys (14.3 ± 3.6 μSv/MBq), and the urinary bladder wall (13.5 ± 3.7 μSv/MBq), indicating that the primary routes of clearance are hepatobiliary and renal.[5][7] These radiation doses are comparable to other radiotracers labeled with Carbon-11.[5][6]

Experimental Protocols

A meticulous experimental design is fundamental to acquiring reliable biodistribution data. The following sections detail the methodologies employed in the key human studies of --INVALID-LINK---PHNO.

Radiotracer Synthesis and Quality Control

The synthesis of --INVALID-LINK---PHNO is a multi-step process that requires careful optimization to ensure high radiochemical purity and specific activity within the short 20.4-minute half-life of Carbon-11.[8][9]

G cluster_0 [11C]CO2 Production cluster_1 Automated Radiosynthesis cluster_2 Purification and Formulation cluster_3 Quality Control cluster_4 Final Product Cyclotron Cyclotron (14N(p,α)11C) Grignard Grignard Reaction ([11C]CO2 + EtMgBr) Cyclotron->Grignard [11C]CO2 Acylation Acylation ([11C]Propionyl Chloride) Grignard->Acylation Reduction Reduction (LAH) Acylation->Reduction HPLC HPLC Purification Reduction->HPLC Precursor N-despropyl PHNO Precursor Precursor->Acylation Formulation Sterile Formulation (Saline, Ethanol) HPLC->Formulation QC Radiochemical Purity Specific Activity Endotoxin & Sterility Formulation->QC Final Injectable 11C-PHNO QC->Final

Caption: Automated radiosynthesis workflow for --INVALID-LINK---PHNO.

The process, often automated for consistency and radiation safety, begins with the production of [11C]CO2 in a cyclotron.[10][11] This is followed by a four-step synthesis involving a Grignard reaction, acylation of the N-despropyl precursor, and subsequent reduction.[12][13][14] The final product is purified by high-performance liquid chromatography (HPLC), formulated in a sterile solution, and subjected to rigorous quality control tests to ensure it is safe for human administration.[10]

Human Subject Protocol

The clinical study involved six healthy subjects (3 male, 3 female).[5] Each participant received an intravenous injection of approximately 360 MBq of --INVALID-LINK---PHNO.[5][6]

PET/CT Image Acquisition

Sequential whole-body PET scans were acquired for up to 112.5 minutes post-injection.[5][6] A total of nine discrete time frames were obtained to capture the dynamic distribution of the radiotracer.[5] The PET images were coregistered with a low-dose CT scan, which was used for attenuation correction.[1]

Image Analysis and Dosimetry Calculation

Regions of interest (ROIs) were delineated on the PET images for organs with notable tracer uptake, including the brain, lungs, liver, spleen, kidneys, and bladder.[5][6] Time-activity curves were generated for each ROI, representing the change in radioactivity concentration over time.[5] These data were then used to calculate the normalized accumulated activities (residence times) for each organ.[1]

Finally, the OLINDA/EXM 1.1 software was employed to calculate the absorbed radiation doses to various organs and the whole-body effective dose, using the standard adult male and female models.[1][4][15]

G cluster_0 Subject & Injection cluster_1 Data Acquisition cluster_2 Image Processing cluster_3 Data Analysis cluster_4 Dosimetry Calculation Subject Healthy Volunteer Injection IV Injection (~360 MBq [11C]PHNO) Subject->Injection PET_CT Whole-Body PET/CT Scan (up to 112.5 min) Injection->PET_CT Recon Image Reconstruction (Attenuation Correction) PET_CT->Recon ROI ROI Delineation (Liver, Kidneys, etc.) Recon->ROI TAC Time-Activity Curves ROI->TAC NAA Normalized Accumulated Activity Calculation TAC->NAA OLINDA OLINDA/EXM Software NAA->OLINDA Dose Absorbed & Effective Dose OLINDA->Dose

Caption: Experimental workflow for human biodistribution and dosimetry study.

Dopamine D2/D3 Receptor Signaling

--INVALID-LINK---PHNO is an agonist that preferentially binds to dopamine D2 and D3 receptors, with a higher affinity for D3 receptors.[16][17] These G-protein coupled receptors (GPCRs) are pivotal in regulating motor control, motivation, and reward. Upon binding, an agonist like PHNO stabilizes the receptor in its active conformation, initiating a downstream signaling cascade that ultimately modulates neuronal activity. This is distinct from antagonist radioligands which block the receptor without activating it.[18]

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular PHNO This compound (Agonist) Receptor D2/D3 Receptor PHNO->Receptor Binds & Activates G_Protein G-Protein (Gi/Go) Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Effector Downstream Effectors (e.g., Ion Channels, Kinases) cAMP->Effector Regulates Response Modulation of Neuronal Excitability Effector->Response

Caption: Simplified signaling pathway for D2/D3 receptor agonists.

Conclusion

The biodistribution and radiation dosimetry of --INVALID-LINK---PHNO have been well-characterized in human subjects. The resulting radiation exposure is within acceptable limits for clinical research, allowing for multiple PET scans in the same individual under regulatory guidelines.[1][6] The liver, kidneys, and bladder wall are the organs that receive the highest radiation dose, consistent with the primary clearance pathways of the radiotracer. This comprehensive technical guide provides the essential data and protocols to support the continued and safe use of --INVALID-LINK---PHNO in advancing our understanding of the dopamine system in health and disease.

References

Methodological & Application

Standardized [¹¹C]PHNO PET Imaging Protocol for Human Studies: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

--INVALID-LINK---4-propyl-9-hydroxynaphthoxazine ([¹¹C]PHNO) is a positron emission tomography (PET) radioligand with high affinity for both dopamine (B1211576) D₂ and D₃ receptors. As an agonist, [¹¹C]PHNO is particularly valuable for studying the high-affinity state of these receptors and for amplifying signals in dopamine release studies. Its preference for the D₃ receptor makes it the most specific radioligand currently available for in vivo assessment of D₃ receptors in humans.[1][2] This application note provides a detailed, standardized protocol for conducting [¹¹C]PHNO PET imaging studies in humans, based on established methodologies from the scientific literature.

Subject Preparation and Safety Considerations

Subject Screening

All subjects should undergo a thorough medical and psychiatric screening to ensure they are healthy and free of any conditions that could interfere with the study. A urine toxicology screen and, for female subjects, a pregnancy test are required.

Informed Consent

Written informed consent must be obtained from all participants before any study procedures are initiated. The consent form should clearly outline the procedures, potential risks, and benefits of participation.

Safety Profile

[¹¹C]PHNO is generally considered a safe radiotracer for human studies. However, side effects such as nausea and vomiting have been reported, particularly at higher injected doses.[3] A review of 420 scans showed that nausea occurred in 18% and vomiting in 1.9% of cases.[3] The incidence of these side effects is significantly lower in subjects taking antipsychotic medications.[3] To minimize the risk of side effects, it is recommended to keep the injected dose below 0.029 µg/kg, as doses at or below this level are unlikely to produce adverse effects.[3]

Radiochemistry

The radiosynthesis of [¹¹C]PHNO is a multi-step process that requires specialized equipment and expertise.[4][5] While a detailed synthesis protocol is beyond the scope of this document, it is crucial to ensure that the final product meets all quality control standards for human injection, including sterility, apyrogenicity, and radiochemical purity. Optimization of the synthesis to reduce time can improve activity yields.[4][5]

PET Imaging Protocol

Subject Positioning and Head Motion

Subjects should be positioned comfortably in the PET scanner with their head immobilized using a thermoplastic mask or other head fixation system to minimize motion during the scan.[6] Motion correction algorithms should be applied during image reconstruction to further reduce the impact of any residual movement.[7]

Radiotracer Injection

A bolus injection of [¹¹C]PHNO is administered intravenously. The injected dose should be carefully measured, with a typical range of 275.7 ± 64.8 MBq.[8] The specific activity and injected mass should also be recorded.

Image Acquisition

Dynamic PET data is acquired in 3D list-mode for a total of 90 to 120 minutes.[6][7][9] While a 120-minute scan has been traditionally used, studies have shown that a 90-minute scan can provide reliable quantification of [¹¹C]PHNO binding in D₃-rich regions with minimal bias, making it a more feasible option for many studies.[7][9] The framing scheme can be structured as follows:

  • 15 frames of 1-minute duration

  • 15 frames of 5-minute duration[6]

Image Reconstruction

Images should be reconstructed using an ordered subset expectation maximization (OSEM) algorithm.[8] The number of iterations and subsets can impact the quantitative accuracy and noise levels of the reconstructed images. While a standard protocol might use 14 iterations, using fewer iterations may be beneficial for shorter frames to balance bias and noise.[8]

Data Analysis

Image Preprocessing

Preprocessing of the dynamic PET images should include motion correction and co-registration with the subject's structural MRI.[7][10]

Kinetic Modeling

The quantification of [¹¹C]PHNO binding is typically achieved through kinetic modeling. The binding potential relative to non-displaceable tracer in tissue (BPₙₑ) is the most commonly reported outcome measure.

  • Reference Tissue Models: The Simplified Reference Tissue Model (SRTM) and its two-parameter version (SRTM2) are widely used for analyzing [¹¹C]PHNO data, with the cerebellum serving as the reference region.[1][11][12] These models do not require arterial blood sampling, making them less invasive.[7] The SRTM has been shown to have an excellent correlation with BPₙₑ derived from more invasive two-tissue compartmental modeling.[7]

  • Arterial Input Function Models: For studies requiring more detailed kinetic information, models using an arterial input function can be employed. The two-tissue compartment model (2TC) has been identified as the method of choice for estimating the total distribution volume (Vₜ).[1] However, it may not always provide reliable estimates in all regions.[1] Multilinear analysis (MA1) is another method used to quantify Vₜ and binding potentials.[1][11][12]

Regions of Interest (ROI) Analysis

Anatomical ROIs should be delineated on the subject's co-registered MRI.[6][13][14] Given that the [¹¹C]PHNO signal is a mix of D₂ and D₃ components, accurate ROI definition is critical.[13][14] Key ROIs for D₃ receptor imaging include the substantia nigra, hypothalamus, ventral pallidum/substantia innominata, globus pallidus, and thalamus.[13][14] The regional fraction of the D₃ signal varies significantly across these areas.[13][14]

Quantitative Data Summary

The following tables summarize key quantitative data for [¹¹C]PHNO PET imaging from the literature.

Table 1: Test-Retest Variability of [¹¹C]PHNO Binding Potential (BPₙₑ)

Brain RegionTest-Retest Variability (%)Reference
D₂-rich Regions
Caudate9%[1][11][12]
Putamen9%[1][11][12]
D₃-rich Regions
Pallidum6%[1][11][12]
Substantia Nigra19%[1][11][12]
Thalamus14%[1][11][12]
Hypothalamus21%[1][11][12]
Ventral Striatum18.6%[6]

Table 2: Regional Fraction of D₃ Receptor Signal in [¹¹C]PHNO Binding

Brain RegionD₃ Signal Fraction (f(PHNO)(D₃)) (%)Reference
Hypothalamus100%[13][14]
Substantia Nigra100%[13][14]
Ventral Pallidum/Substantia Innominata75%[13][14]
Globus Pallidus65%[13][14]
Thalamus43%[13][14]
Ventral Striatum26%[13][14]
Precommissural-ventral Putamen6%[13][14]

Visualizations

Dopamine D₂/D₃ Receptor Signaling Pathway

D2_D3_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R D₂ Receptor Dopamine->D2R Binds D3R D₃ Receptor Dopamine->D3R Binds PHNO [¹¹C]PHNO PHNO->D2R Binds (Agonist) PHNO->D3R Binds (Agonist) Gi Gαi/o D2R->Gi Activates D3R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Effector Downstream Effectors PKA->Effector Phosphorylates

Caption: Dopamine D₂/D₃ receptor signaling pathway activated by dopamine and [¹¹C]PHNO.

Standardized [¹¹C]PHNO PET Imaging Workflow

PHNO_Workflow cluster_preparation Subject Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Screening Screening & Informed Consent Positioning Subject Positioning & Head Fixation Screening->Positioning Injection [¹¹C]PHNO Bolus Injection Positioning->Injection PET_Scan Dynamic PET Scan (90-120 min) Injection->PET_Scan Reconstruction Image Reconstruction (OSEM) PET_Scan->Reconstruction MRI_Scan Structural MRI Scan Preprocessing Preprocessing (Motion Correction, Co-registration) MRI_Scan->Preprocessing Reconstruction->Preprocessing Modeling Kinetic Modeling (SRTM/SRTM2) Preprocessing->Modeling ROI_Analysis ROI Analysis Modeling->ROI_Analysis Quantification Quantification of BPₙₑ ROI_Analysis->Quantification

References

Application Notes and Protocols for Kinetic Modeling of [11C]PHNO PET Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[11C]-(+)-4-propyl-9-hydroxynaphthoxazine, abbreviated as [11C]PHNO, is a high-affinity agonist radioligand used in Positron Emission Tomography (PET) to study dopamine (B1211576) D2 and D3 receptors in the human brain.[1][2][3] As an agonist, this compound is particularly valuable for investigating the high-affinity state of these receptors and can amplify signals in studies of dopamine release.[2] The radioligand shows a preference for D3 receptors, with an affinity that is 30- to 50-fold higher for D3 than for D2 receptors.[1][2] Consequently, the specific binding signal of this compound is a composite of both D2 and D3 receptor contributions, with the proportion varying across different brain regions based on their respective receptor densities.[1][2][4]

Accurate quantification of the this compound signal is crucial for understanding the role of D2/D3 receptors in neuropsychiatric disorders and for assessing the target engagement of novel therapeutics.[5][6] Kinetic modeling provides the framework to translate dynamic PET imaging data into meaningful quantitative parameters, such as the binding potential (BP_ND_). This document provides an overview of the established kinetic modeling techniques, relevant quantitative data, and standardized protocols for acquiring and analyzing this compound PET data.

Kinetic Modeling Methodologies

The quantification of this compound binding can be achieved through two main approaches: those requiring an arterial input function (AIF) and those utilizing a reference region to obviate the need for invasive arterial sampling.[7]

Arterial Input Function (AIF) Methods

These methods are considered the gold standard as they use direct measurements of the radiotracer concentration in arterial plasma as an input to the model.[7]

Two-Tissue Compartment Model (2TCM)

The 2TCM is the most widely accepted model for this compound, as it adequately describes the tracer's behavior in tissue.[6][8] This model conceptualizes the tissue as comprising two compartments: a "free and non-specific binding" compartment (C_F+NS_) and a "specifically bound" compartment (C_B_).[8][9] The model uses four rate constants (K1, k2, k3, k4) to describe the flux of the tracer between plasma and these tissue compartments.[8] While robust, the standard 2TCM can sometimes yield unstable estimates for individual rate constants.[6] To improve stability, constrained versions of the model, such as fixing the K1/k2 ratio to the value obtained in the cerebellum (a region with negligible specific binding), are often employed.[6][10]

Two_Tissue_Compartment_Model cluster_plasma Plasma Cp C P (Plasma) C_F_NS C F+NS (Free + Non-specific) Cp->C_F_NS K1 C_F_NS->Cp k2 C_B C B (Specifically Bound) C_F_NS->C_B C_B->C_F_NS

Fig 1. Two-Tissue Compartment Model (2TCM) for this compound.
Reference Region Methods

To avoid the invasive and labor-intensive process of arterial cannulation, simplified reference tissue models (SRTM/SRTM2) are commonly used.[10][11] These models use the time-activity curve (TAC) from a reference region, devoid of specific receptor binding, as a surrogate for the plasma input function.[11][12] For this compound, the cerebellum is the universally accepted reference region.[2][10]

Simplified Reference Tissue Model (SRTM/SRTM2)

The SRTM estimates the binding potential relative to the non-displaceable tracer concentration in tissue (BP_ND_).[12] It has been shown to provide BP_ND_ values that are highly correlated with those from more complex arterial input models, although they may be underestimated by approximately 10-11%.[2][6] SRTM2 is a variation of the model that can produce parametric images with lower noise.[2] Due to the relatively fast kinetics of this compound, both SRTM and SRTM2 can generate low-noise parametric images of BP_ND_ without requiring spatial smoothing.[2][3]

Simplified_Reference_Tissue_Model Target_F_NS C F+NS Input->Target_F_NS K1 Ref C REF Input->Ref K1' Target_F_NS->Input k2 Target_B C B Target_F_NS->Target_B k3 Target_B->Target_F_NS k4 Ref->Input k2'

Fig 2. Simplified Reference Tissue Model (SRTM) concept.

Quantitative Data Summary

The choice of kinetic model influences the resulting quantitative values. The following tables summarize key findings from published this compound studies.

Table 1: Comparison of Kinetic Modeling Outcomes

ParameterModelKey FindingReference
BP_ND_ SRTM vs. Constrained 2TCMSRTM values are highly correlated with 2TCM (r=0.98) but show a systematic underestimation of about 11%.[6][2][6]
V_T_ (Total Distribution Volume) 2TCM vs. Logan PlotV_T_ estimates from 2TCM are highly correlated with those from the invasive Logan graphical approach.[6][6]
k3/k4 (Binding Potential) Unconstrained 2TCMProvides poor identification and unstable estimates of the k3/k4 ratio.[6][6]
k3/k4 (Constrained 2TCM) Fixing K1/k2 to cerebellum valueEnables stable and reliable estimates of the k3/k4 ratio.[6][6]

Table 2: Test-Retest Variability (TRV) of this compound BP_ND_ using SRTM

| Brain Region | Receptor Predominance | Test-Retest Variability (Mean |∆BP_ND_|%) | Reference | | :--- | :--- | :--- | :--- | | Caudate | D2-rich | ~9% |[2][3][13] | | Putamen | D2-rich | ~9% |[2][3][13] | | Pallidum | D3-rich | ~6% |[2][3][13] | | Thalamus | D3-rich | ~14% |[2][3][13] | | Substantia Nigra | D3-rich | ~19% |[2][3][13] | | Hypothalamus | D3-rich | ~21% |[2][3][13] |

Note: Variability can be influenced by the PET scanner, reconstruction algorithms, and scan duration.[2][10]

Experimental and Data Analysis Protocols

Protocol for this compound PET Data Acquisition

This protocol represents a typical procedure for a human brain this compound PET study.

  • Subject Preparation:

    • Subjects should fast for at least 4 hours prior to the scan.

    • An intravenous catheter is placed in an antecubital vein for radiotracer injection.

    • For studies requiring an AIF, an arterial line is placed in the radial artery for blood sampling.[14]

    • The subject's head is positioned comfortably in the PET scanner and immobilized using a head holder to minimize motion.

  • Transmission Scan:

    • A low-dose CT or a transmission scan using a radioactive source is performed for attenuation correction of the PET data.[10]

  • Radiotracer Administration:

    • A bolus of this compound is injected intravenously. A typical injected dose is around 137 ± 14 MBq.[10]

    • The injection line should be flushed immediately with saline (e.g., 10 mL) to ensure complete delivery of the tracer.[10]

    • The specific radioactivity and injected mass should be recorded for each scan.[10]

  • Dynamic PET Scan:

    • Dynamic emission scanning begins simultaneously with the tracer injection.

    • A total scan duration of 90 to 120 minutes is recommended.[10] While 120 minutes is often standard, a 90-minute scan may be sufficient for D3-rich regions with modern scanners.[10]

    • Data are typically acquired in a series of time frames with increasing duration (e.g., 6x10s, 6x20s, 4x30s, 4x60s, followed by 2-min and 5-min frames).

  • Arterial Blood Sampling (if applicable):

    • Manual arterial blood samples are collected frequently in the first few minutes post-injection (e.g., every 10-15 seconds for the first 2 minutes), with decreasing frequency for the remainder of the scan.[14]

    • Samples are analyzed for whole blood and plasma radioactivity and for the fraction of parent this compound versus its radioactive metabolites.[14]

Experimental_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_post Post-Processing A Subject Consent & Screening B Fasting & IV Line Placement A->B C Head Positioning & Immobilization B->C D Attenuation Scan (CT) C->D E This compound Bolus Injection D->E F Start Dynamic PET Scan (90-120 min) E->F G Arterial Blood Sampling (if required) E->G H Image Reconstruction (with corrections) F->H

Fig 3. General experimental workflow for a this compound PET study.
Protocol for Kinetic Model Data Analysis

  • Image Pre-processing:

    • Reconstruct dynamic PET images with corrections for attenuation, scatter, and radioactive decay.

    • If necessary, perform motion correction by realigning individual PET frames.

    • Co-register the PET images to the subject's structural MRI scan to facilitate accurate anatomical delineation.

  • Region of Interest (ROI) Delineation:

    • Define ROIs on the co-registered MRI. Key ROIs for this compound include D2-rich areas (caudate, putamen) and D3-rich areas (globus pallidus, substantia nigra, thalamus, hypothalamus, ventral striatum).[2][4]

    • The cerebellum ROI, used as the reference region for SRTM, should be carefully drawn on gray matter, avoiding proximity to venous sinuses.

  • Time-Activity Curve (TAC) Generation:

    • Apply the defined ROIs to the dynamic PET image series to extract the average radioactivity concentration for each region at each time point, generating regional TACs.

  • Kinetic Modeling:

    • For Reference Region Methods (SRTM/SRTM2):

      • Input the target region TAC and the cerebellum reference TAC into the modeling software.

      • Fit the data using the SRTM or SRTM2 algorithm to estimate BP_ND_ for each target ROI.[12]

    • For Arterial Input Methods (2TCM):

      • Generate the metabolite-corrected arterial plasma input function from the blood sample data.[14]

      • Input the AIF and the regional TACs into the modeling software.

      • Fit the data using a constrained 2TCM (e.g., fixing K1/k2) to estimate K1, k2, k3, k4, and the total distribution volume (V_T_).[6] The binding potential can be calculated as k3/k4.

  • Parametric Image Generation (Optional):

    • Apply the chosen kinetic model (e.g., SRTM2) on a voxel-by-voxel basis to the dynamic PET images to generate a parametric image, where each voxel's value represents the estimated BP_ND_.[2]

Data_Analysis_Workflow A Dynamic PET Images (Reconstructed) C Co-register PET to MRI A->C B Structural MRI B->C D Define Regions of Interest (ROIs) on MRI C->D E Generate Time-Activity Curves (TACs) D->E F Select Kinetic Model E->F I 2TCM Fitting E->I J SRTM / SRTM2 Fitting E->J F->I AIF-based F->J Reference-based G Arterial Input Function (from blood data) G->I H Reference Region TAC (Cerebellum) H->J K Quantitative Parameters (V , BP ) I->K J->K

Fig 4. Workflow for kinetic analysis of this compound PET data.

References

Application Notes and Protocols: Cerebellum as a Reference Region for [11C]PHNO Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

[11C]-(+)-4-propyl-9-hydroxynaphthoxazine, abbreviated as [11C]PHNO, is a positron emission tomography (PET) radioligand with high affinity for dopamine (B1211576) D2 and D3 receptors. As an agonist, it preferentially binds to the high-affinity state of these receptors, offering a unique tool to investigate the dopamine system in vivo.[1] Accurate quantification of this compound binding is crucial for understanding the pathophysiology of various neuropsychiatric disorders and for the development of novel therapeutics.

The use of a reference region for PET data analysis simplifies quantification by eliminating the need for invasive arterial blood sampling. The cerebellum is widely accepted as a suitable reference region for this compound studies due to its negligible density of dopamine D2/D3 receptors.[2][3] This document provides detailed application notes and protocols for the use of the cerebellum as a reference region in this compound PET imaging studies.

Rationale for Using the Cerebellum as a Reference Region

The primary justification for using the cerebellum as a reference region is its low concentration of D2/D3 receptors.[2] This results in a PET signal from the cerebellum that is assumed to represent non-specific binding and free radiotracer in tissue. By using the cerebellum's time-activity curve as an input function, the specific binding in target regions can be estimated without the need for arterial blood sampling.[3] Studies have validated this approach by demonstrating a high correlation between binding potential (BP) estimates derived from the simplified reference tissue model (SRTM) using the cerebellum and those obtained from more complex models requiring arterial input.[3]

While some high-affinity D2/D3 radioligands have shown non-negligible specific binding in the cerebellum, studies with this compound have not found evidence of substantial displaceable binding in this region in humans.[4][5]

Quantitative Data Summary

The following tables summarize key quantitative data from this compound PET studies that have utilized the cerebellum as a reference region.

Table 1: this compound Binding Potential (BPND) in Healthy Volunteers Using Cerebellum as Reference Region

Brain RegionMean BPND ± SD (Method: SRTM)Mean BPND ± SD (Method: Logan non-invasive)
Caudate2.08 ± 0.34Slightly lower than SRTM
PutamenNot ReportedNot Reported
Ventral Striatum3.4 ± 0.9Not Reported
Globus Pallidus3.55 ± 0.78Not Reported
Substantia Nigra2.0 ± 1.1Not Reported

Data extracted from Ginovart et al. (2007) and Graff-Guerrero et al. (2008).[2][3] Note that BPSRTM values were found to be approximately 11% lower than those obtained with a two-tissue compartment model with a fixed K1/k2 ratio.[3]

Table 2: Comparison of this compound and [11C]raclopride Binding Potentials (BP) Using Cerebellum as Reference

Brain RegionThis compound Mean BP ± SD[11C]raclopride Mean BP ± SD
Caudate2.1 ± 0.43.4 ± 0.6
Putamen2.8 ± 0.64.3 ± 0.7
Ventral Striatum3.3 ± 0.93.4 ± 0.5
Globus Pallidus3.3 ± 1.01.8 ± 0.4

Data from Graff-Guerrero et al. (2008).[2] This table highlights the differential binding patterns of the agonist this compound and the antagonist [11C]raclopride.

Table 3: Test-Retest Variability of this compound BPND Using Cerebellum Reference

Brain RegionTest-Retest Variability (%)
Caudate9%
Putamen9%
Globus Pallidus6%
Substantia Nigra19%
Thalamus14%
Hypothalamus21%

Data from a within-day study design.[6][7][8]

Experimental Protocols

This section outlines a general protocol for a this compound PET imaging study using the cerebellum as a reference region.

Subject Preparation
  • Informed Consent: Obtain written informed consent from all participants.

  • Medical History and Physical Examination: Ensure participants are in good health and meet the inclusion/exclusion criteria for the study.

  • Fasting: Subjects should fast for at least 4 hours prior to the PET scan to minimize potential metabolic effects on tracer kinetics.

  • Abstinence: Instruct subjects to abstain from caffeine, alcohol, and nicotine (B1678760) for at least 24 hours before the scan.

Radiotracer Administration
  • Dosage: Administer a bolus injection of this compound intravenously. The typical injected dose is approximately 370 MBq (10 mCi), with the exact amount depending on local regulations and scanner characteristics.

  • Injection Procedure: The radiotracer should be injected as a slow bolus over approximately 30-60 seconds.

PET Data Acquisition
  • Scanner: Use a high-resolution PET scanner.

  • Dynamic Scan: Acquire dynamic 3D PET data for a total of 90-120 minutes following the injection of this compound.

  • Framing Scheme: A typical framing scheme would be: 4 x 15s, 4 x 30s, 4 x 1min, 5 x 2min, and remaining frames at 5min intervals.

  • Attenuation Correction: Perform attenuation correction using a CT scan or a transmission scan.

  • Reconstruction: Reconstruct the dynamic PET images using an appropriate algorithm (e.g., OSEM).

Image Analysis
  • Motion Correction: If necessary, perform frame-by-frame motion correction.

  • Image Co-registration: Co-register the dynamic PET images to a high-resolution anatomical MRI scan of the subject.

  • Region of Interest (ROI) Delineation:

    • Target Regions: Delineate ROIs for target regions such as the caudate, putamen, ventral striatum, and globus pallidus on the co-registered MRI.

    • Reference Region: Delineate the cerebellum as the reference region. It is recommended to use the cerebellar grey matter and exclude the vermis.

  • Time-Activity Curve (TAC) Generation: Generate TACs for all delineated ROIs by plotting the average radioactivity concentration in each ROI against time.

  • Kinetic Modeling:

    • Use the Simplified Reference Tissue Model (SRTM) or the non-invasive Logan graphical analysis to estimate the binding potential (BPND) in the target regions, using the cerebellum TAC as the input function.[3][7]

Visualizations

Dopamine D2/D3 Receptor Signaling Pathway

G Dopamine Dopamine D2R_D3R D2/D3 Receptor Dopamine->D2R_D3R G_protein Gi/o Protein D2R_D3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effects (e.g., Gene Transcription) PKA->Downstream Phosphorylates

Caption: Simplified signaling pathway of Dopamine D2/D3 receptors.

Experimental Workflow for this compound PET Imaging

G cluster_preparation Subject Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Informed_Consent Informed Consent Screening Medical Screening Informed_Consent->Screening Fasting Fasting & Abstinence Screening->Fasting Injection This compound Injection Fasting->Injection PET_Scan Dynamic PET Scan (90-120 min) Injection->PET_Scan Co_registration PET-MRI Co-registration PET_Scan->Co_registration MRI_Scan Anatomical MRI MRI_Scan->Co_registration ROI_Delineation ROI Delineation (Target Regions & Cerebellum) Co_registration->ROI_Delineation TAC_Generation Time-Activity Curve Generation ROI_Delineation->TAC_Generation Kinetic_Modeling Kinetic Modeling (SRTM) BPND Calculation TAC_Generation->Kinetic_Modeling

Caption: Experimental workflow for a this compound PET study.

Logical Relationship for Reference Region Quantification

G Target_Region Target Region TAC (Specific + Non-specific Binding) Kinetic_Model Kinetic Model (e.g., SRTM) Target_Region->Kinetic_Model Reference_Region Reference Region TAC (Cerebellum) (Non-specific Binding) Reference_Region->Kinetic_Model Specific_Binding Specific Binding (Binding Potential, BPND) Kinetic_Model->Specific_Binding

Caption: Logical relationship in reference region-based quantification.

References

Application Notes and Protocols for Arterial Input Function Measurement in [11C]PHNO PET Scans

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

[11C]-(+)-4-propyl-9-hydroxynaphthoxazine ([11C]PHNO) is a positron emission tomography (PET) radioligand with a high affinity for dopamine (B1211576) D2 and D3 receptors, showing a preference for the D3 receptor subtype.[1][2][3] Quantitative analysis of this compound PET data is crucial for understanding the role of these receptors in various neurological and psychiatric disorders. The most accurate quantification method relies on the measurement of the arterial input function (AIF), which describes the time course of the unmetabolized radiotracer in arterial plasma.[4][5] This document provides detailed application notes and protocols for the measurement of the AIF in this compound PET scans.

While invasive, AIF measurement allows for the application of compartmental modeling, which provides a more detailed and accurate estimation of key kinetic parameters, such as the volume of distribution (VT) and binding potentials (BPND, BPP, BPF), compared to non-invasive methods like the simplified reference tissue model (SRTM).[1][6] However, it's noteworthy that the SRTM has been shown to provide highly correlated outcomes with AIF-driven models for this compound, albeit with a potential for underestimation.[1][6][7]

Experimental Protocols

Subject Preparation and Radiotracer Administration
  • Subject Enrollment: All procedures should be approved by the relevant Institutional Review Board and Radiation Human Use Subcommittee.[8] Subjects should provide written informed consent.

  • Catheterization: For arterial blood sampling, a catheter is typically placed in the radial or femoral artery.[5][9] A venous line is also inserted for radiotracer injection.

  • Radiotracer Injection: this compound is administered as an intravenous bolus injection.[7] The injected dose, mass, and specific activity should be recorded for each scan. Typical values are in the range of 137 ± 14 MBq for the injected dose and 27 ± 3 MBq/nmol for specific radioactivity.[7] The injected mass is usually kept low, around 20 ± 2 ng/kg, to minimize receptor occupancy.[2][7]

Arterial Blood Sampling

A reliable AIF requires frequent blood sampling, especially during the initial phase after tracer injection to accurately capture the peak of the blood activity curve.

  • Manual Sampling: Manual arterial blood samples are collected frequently at the beginning of the scan and at longer intervals later on.[8] A typical sampling schedule might be: every 6 seconds for the first 2 minutes, followed by samples at 4, 8, 12, 20, 40, and 60 minutes post-injection.[8]

  • Automated Blood Sampling System (ABSS): An ABSS can be used to record the blood activity curve with high temporal resolution, particularly during the first few minutes after injection.[5] This is often supplemented with manual samples for later time points and for metabolite analysis.[5]

Blood Sample Processing and Metabolite Analysis

To obtain the metabolite-corrected AIF, the fraction of the total radioactivity in plasma that corresponds to the unchanged parent tracer (this compound) must be determined at several time points.

  • Plasma Separation: Whole blood samples are centrifuged to separate plasma.

  • Protein Precipitation: Plasma proteins are precipitated, typically using acetonitrile, followed by centrifugation.[5]

  • High-Performance Liquid Chromatography (HPLC): The protein-free plasma supernatant is analyzed using HPLC to separate the parent this compound from its radioactive metabolites.[8][10]

  • Parent Fraction Calculation: The fraction of the parent tracer at each sampling time is calculated. These discrete measurements are then fitted to a suitable function (e.g., a Hill function) to generate a continuous curve representing the parent fraction over time.[8]

  • Metabolite-Corrected AIF: The final AIF is obtained by multiplying the total plasma radioactivity curve by the interpolated parent fraction curve at each time point.[8]

Data Presentation

The following tables summarize key quantitative data from this compound PET studies that utilized arterial input function measurement.

Table 1: Injection Parameters for this compound PET Scans

ParameterMean ± SDRangeReference
Injected Dose (MBq)328 ± 103-[2]
Injected Mass (ng/kg)25 ± 5-[2]
Specific Activity (MBq/nmol)45 ± 18-[2]
Injected Dose (MBq)137 ± 14-[7]
Injected Mass (ng/kg)20 ± 2max 24[7]
Specific Activity (MBq/nmol)27 ± 3-[7]

Table 2: Test-Retest Variability of this compound Binding Potential (BPND)

Brain RegionTest-Retest Variability (%)Reference
D2-rich regions
Caudate9%[1][11][12]
Putamen9%[1][11][12]
D3-rich regions
Pallidum6%[1][11][12]
Substantia Nigra19%[1][11][12]
Thalamus14%[1][11][12]
Hypothalamus21%[1][11][12]

Kinetic Modeling

With a measured AIF, several kinetic models can be applied to the tissue time-activity curves (TACs) to estimate quantitative parameters.

  • Two-Tissue Compartment Model (2TC): This model is often considered the gold standard for this compound, providing estimates of individual rate constants (K1, k2, k3, k4).[1][6] A constrained version, where the ratio K1/k2 is fixed to the value obtained in a reference region like the cerebellum, can provide more stable estimates.[6][7]

  • Multilinear Analysis (MA1): This is a graphical analysis method that can be used to estimate the total volume of distribution (VT).[1][13]

  • Binding Potentials: From the VT values, various binding potentials can be calculated, including BPND (binding potential relative to non-displaceable tracer), BPP (relative to plasma concentration), and BPF (relative to free tracer in tissue).[1][12]

Visualizations

Experimental Workflow

G cluster_0 Subject Preparation cluster_1 PET Scan & Blood Sampling cluster_2 Blood Sample Analysis cluster_3 Data Analysis Subject Screening & Consent Subject Screening & Consent Arterial & Venous Cannulation Arterial & Venous Cannulation Subject Screening & Consent->Arterial & Venous Cannulation Radiotracer Injection\n(this compound) Radiotracer Injection (this compound) Arterial & Venous Cannulation->Radiotracer Injection\n(this compound) Dynamic PET Scan Dynamic PET Scan Radiotracer Injection\n(this compound)->Dynamic PET Scan Arterial Blood Sampling\n(Manual/Automated) Arterial Blood Sampling (Manual/Automated) Dynamic PET Scan->Arterial Blood Sampling\n(Manual/Automated) Plasma Separation Plasma Separation Arterial Blood Sampling\n(Manual/Automated)->Plasma Separation Protein Precipitation Protein Precipitation Plasma Separation->Protein Precipitation HPLC Analysis HPLC Analysis Protein Precipitation->HPLC Analysis Parent Fraction Determination Parent Fraction Determination HPLC Analysis->Parent Fraction Determination AIF Generation AIF Generation Parent Fraction Determination->AIF Generation Kinetic Modeling\n(e.g., 2TC, MA1) Kinetic Modeling (e.g., 2TC, MA1) AIF Generation->Kinetic Modeling\n(e.g., 2TC, MA1) Quantification of Parameters\n(V_T, BP_ND) Quantification of Parameters (V_T, BP_ND) Kinetic Modeling\n(e.g., 2TC, MA1)->Quantification of Parameters\n(V_T, BP_ND)

Caption: Experimental workflow for AIF measurement in this compound PET scans.

Two-Tissue Compartment Model for this compound

G cluster_0 Blood Plasma cluster_1 Brain Tissue Ca C_p(t) (Arterial Plasma) C_ND C_ND (Non-displaceable) Ca->C_ND K1 C_ND->Ca k2 C_S C_S (Specifically Bound) C_ND->C_S k3 C_S->C_ND k4

Caption: Two-tissue compartment model for this compound kinetics.

References

Application of [11C]PHNO in Parkinson's Disease Research: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

--INVALID-LINK---PHNO (4-propyl-3,4,4a,5,6,10b-hexahydro-2H-naphtho[1,2-b][1]oxazin-9-ol) is a positron emission tomography (PET) radioligand with a notable preference for dopamine (B1211576) D3 receptors over D2 receptors, exhibiting an approximate 20-fold greater selectivity.[2][3] This characteristic makes it an invaluable tool for in vivo investigation of the dopamine D2/D3 receptor system in the human brain, particularly in the context of Parkinson's disease (PD) and its treatment-related complications. This document provides detailed application notes and protocols for utilizing [11C]PHNO in PD research, summarizing key quantitative findings and outlining experimental methodologies.

Rationale for Use in Parkinson's Disease Research

The dopamine D3 receptor is implicated in the pathophysiology of Parkinson's disease and the development of motor and non-motor complications associated with long-term levodopa (B1675098) therapy.[4][5][6] Preclinical models have suggested that levodopa-induced dyskinesias (LID) are associated with an upregulation of D3 receptors.[2][7] Furthermore, dopamine agonist medications with high affinity for the D3 receptor have been linked to impulse control disorders (ICDs) in PD patients.[8] this compound PET allows for the in vivo quantification of D2/D3 receptor availability, providing insights into the neurobiological underpinnings of these conditions and offering a potential biomarker for therapeutic development.

Quantitative Data Summary

The following tables summarize key quantitative findings from this compound PET studies in Parkinson's disease. The binding potential (BPnd), a measure of receptor density and affinity, is the primary outcome metric.

Table 1: this compound BPnd in Drug-Naïve Parkinson's Disease Patients vs. Healthy Controls
Brain Region Patient Group Mean BPnd (± SD) % Difference from Controls
Ventral Striatum Drug-Naïve PD (n=10)Not specified-11% (Trend)
Healthy Controls (n=9)Not specified
Globus Pallidus Drug-Naïve PD (n=10)Not specified-42% (Significant)
Healthy Controls (n=9)Not specified
Putamen Drug-Naïve PD (n=10)Not specified+25% (Significant)
Healthy Controls (n=9)Not specified

Data extracted from a study on drug-naïve PD patients, indicating early changes in D2/D3 receptor availability.[6][9]

Table 2: this compound BPnd in Levodopa-Treated Parkinson's Disease with and without Levodopa-Induced Dyskinesia (LID)
Brain Region PD with LID (n=12) PD without LID (n=12) Healthy Controls (n=18) Key Findings
Globus Pallidus HigherLowerHeightened binding in PD with LID compared to those without LID.[2][4][5]
Sensorimotor Striatum HigherHigherLowerBoth PD groups showed higher binding than controls.[2][4][5]
Ventral Striatum LowerHigherLower binding in patients with LID compared to those without.[2][4][5]

This table summarizes findings suggesting that elevated D2/D3 binding in the globus pallidus, potentially reflecting D3 receptor upregulation, is associated with LID.[2][4][5]

Table 3: this compound BPnd in Parkinson's Disease Patients with and without Impulse Control Disorders (ICD)
Brain Region PD with ICD (n=11) PD without ICD (n=21) Healthy Controls (n=18) Key Findings
Ventral Striatum Lower20% lower binding in PD with ICD compared to those without, correlating with ICD severity.[8]
Dorsal Striatum HigherHigherLowerElevated binding across all PD patients compared to controls.[8]

These findings do not support the hypothesis of elevated D3 receptor levels in PD patients with ICD, but suggest that differences in dopamine levels in the ventral striatum may be involved.[8]

Experimental Protocols

Participant Selection

Inclusion Criteria:

  • Diagnosis of idiopathic Parkinson's disease according to established criteria (e.g., UK Brain Bank Criteria).

  • For studies on levodopa-induced complications, a stable regimen of levodopa is required.[10]

  • Age- and sex-matched healthy control subjects.

Exclusion Criteria:

  • Current or recent treatment with dopamine agonists (within the past month) for studies aiming to assess baseline receptor status.[3]

  • Presence of other Axis I psychiatric disorders independent of PD.[3]

  • Cognitive impairment (e.g., Mini-Mental State Examination score <26).[3][10]

  • Severe medical conditions or a history of head trauma.[3]

  • Contraindications for PET or MRI scanning.[10]

This compound Radioligand Preparation

This compound is synthesized by the N-acylation of the norpropyl precursor with [11C]propionyl chloride, followed by reduction of the resulting amide with lithium aluminum hydride and purification using reversed-phase high-performance liquid chromatography.[11]

PET Imaging Protocol
  • Patient Preparation: Patients with PD should abstain from levodopa overnight (minimum 8 hours) prior to the scan to minimize interference with the PET signal.[3][5]

  • Radiotracer Injection: A bolus injection of this compound is administered intravenously. The injected dose is typically around 328 ± 103 MBq.[11] The specific activity at the time of injection should be high to minimize the injected mass.

  • Image Acquisition: Dynamic PET scanning is initiated immediately following the bolus injection and typically lasts for 90-120 minutes.[3][12] Data is acquired using a high-resolution PET scanner.

  • Image Reconstruction: Raw PET data are reconstructed using filtered back-projection or other appropriate algorithms.[3][10]

Data Analysis
  • Anatomical Coregistration: A structural MRI of each participant's brain is acquired for anatomical coregistration and delineation of regions of interest (ROIs).

  • Region of Interest (ROI) Delineation: ROIs are delineated on the coregistered MRI. Key ROIs for this compound studies in PD include:

    • D3-rich regions: Globus pallidus, substantia nigra, ventral pallidum, hypothalamus, and thalamus.[3][13]

    • D2-rich regions: Dorsal striatum (caudate and putamen).

    • Reference Region: Cerebellum is used as a reference region due to the negligible expression of D2/D3 receptors.

  • Time-Activity Curve Generation: Time-activity curves for each ROI are generated from the dynamic PET data.

  • Kinetic Modeling: The binding potential relative to the non-displaceable tissue uptake (BPnd) is estimated using the simplified reference tissue model (SRTM), with the cerebellum as the reference region.[3][12] This model does not require arterial blood sampling.

Visualizations

Dopamine D3 Receptor Signaling Pathway

D3_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D3R Dopamine D3 Receptor Dopamine->D3R binds G_protein Gαi/o Protein D3R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits PLC Phospholipase C G_protein->PLC activates Ca_channels Modulation of Ca2+ Channels G_protein->Ca_channels K_channels Modulation of K+ Channels G_protein->K_channels MAPK MAP Kinase Activation G_protein->MAPK cAMP ↓ cAMP AC->cAMP

Caption: Dopamine D3 receptor signaling pathway.

Experimental Workflow for a this compound PET Study

PET_Workflow cluster_preparation Preparation Phase cluster_imaging Imaging Phase cluster_analysis Data Analysis Phase Participant_Recruitment Participant Recruitment (PD Patients & Controls) Informed_Consent Informed Consent Participant_Recruitment->Informed_Consent Clinical_Assessment Clinical Assessment (e.g., UPDRS, MMSE) Informed_Consent->Clinical_Assessment Levodopa_Washout Levodopa Washout (overnight) Clinical_Assessment->Levodopa_Washout MRI_Scan Structural MRI Scan Clinical_Assessment->MRI_Scan Radiotracer_Synthesis This compound Synthesis Levodopa_Washout->Radiotracer_Synthesis IV_Injection Intravenous Injection of this compound Radiotracer_Synthesis->IV_Injection PET_Scan Dynamic PET Scan (90-120 min) IV_Injection->PET_Scan Image_Reconstruction Image Reconstruction PET_Scan->Image_Reconstruction Coregistration PET-MRI Coregistration MRI_Scan->Coregistration Image_Reconstruction->Coregistration ROI_Delineation ROI Delineation Coregistration->ROI_Delineation Kinetic_Modeling Kinetic Modeling (SRTM) to calculate BPnd ROI_Delineation->Kinetic_Modeling Statistical_Analysis Statistical Analysis Kinetic_Modeling->Statistical_Analysis

Caption: Experimental workflow for a this compound PET study.

Logical Relationship: this compound Binding and Clinical Manifestations in PD

Logical_Relationship cluster_receptor_changes Dopamine Receptor Alterations cluster_pet_findings This compound PET Findings cluster_clinical Clinical Manifestations PD_Pathophysiology Parkinson's Disease Pathophysiology D3_Upregulation ↑ D3 Receptor Availability (e.g., in Globus Pallidus) PD_Pathophysiology->D3_Upregulation D2_Upregulation ↑ D2 Receptor Availability (e.g., in Dorsal Striatum) PD_Pathophysiology->D2_Upregulation D3_Downregulation ↓ D3 Receptor Availability (e.g., in Ventral Striatum) PD_Pathophysiology->D3_Downregulation Increased_Binding_GP ↑ this compound BPnd in GP D3_Upregulation->Increased_Binding_GP Increased_Binding_DS ↑ this compound BPnd in Dorsal Striatum D2_Upregulation->Increased_Binding_DS Decreased_Binding_VS ↓ this compound BPnd in Ventral Striatum D3_Downregulation->Decreased_Binding_VS LID Levodopa-Induced Dyskinesia (LID) Increased_Binding_GP->LID associated with Motor_Symptoms Motor Symptoms Increased_Binding_DS->Motor_Symptoms associated with ICD Impulse Control Disorders (ICD) Decreased_Binding_VS->ICD associated with

Caption: this compound binding and clinical manifestations in PD.

References

Application Notes and Protocols: Utilizing [11C]PHNO for the Study of Impulse Control Disorders in Parkinson's Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Impulse control disorders (ICDs), encompassing behaviors such as pathological gambling, compulsive shopping, hypersexuality, and binge eating, are a significant and debilitating non-motor complication in Parkinson's disease (PD).[1] These behaviors are frequently associated with dopamine (B1211576) replacement therapies, particularly dopamine agonists which have a high affinity for the D3 dopamine receptor.[2][3] The positron emission tomography (PET) radioligand [11C]-(+)-propyl-hexahydro-naphtho-oxazin ([11C]PHNO) is a valuable tool for in vivo investigation of the dopamine D2 and D3 receptors.[4] Due to its preference for the D3 receptor, this compound is particularly well-suited for studying the pathophysiology of ICDs in PD, which are thought to involve alterations in the mesolimbic dopamine system where D3 receptors are abundant.[2][3]

These application notes provide a comprehensive overview of the use of this compound PET in this context, including a summary of key quantitative findings and detailed experimental protocols to guide researchers in the field.

Quantitative Data Summary

Several studies have utilized this compound PET to investigate alterations in D2/D3 receptor availability in PD patients with ICDs. The findings, however, have been contrary to the initial hypothesis of D3 receptor upregulation. Instead, a consistent finding is reduced this compound binding in the ventral striatum of PD patients with ICDs.

Brain RegionPD with ICDs vs. PD without ICDsPD with ICDs vs. Healthy ControlsKey Findings & Citations
Ventral Striatum (Limbic Striatum) 20-22% lower binding potential (BPND)[2][5]29% lower BPND[5]Lower this compound binding in the ventral striatum is a consistent finding in PD patients with ICDs.[1][2][6] This reduction is negatively correlated with the severity of ICD symptoms.[2][6][7] It is hypothesized that this may reflect higher synaptic dopamine levels (increased dopamine tone) leading to greater competition with the radiotracer, or a downregulation of D3 receptors.[2][6]
Dorsal Striatum (Associative & Sensorimotor Striatum) No significant difference[2]Elevated binding in PD patients (both with and without ICDs) compared to controls[2]The elevated binding in the dorsal striatum in PD patients is thought to be related to D2 receptor upregulation secondary to dopamine depletion in this region.[2]
Globus Pallidus Lower binding in patients with levodopa-induced dyskinesias (LID) compared to those without, but not directly linked to ICDs in all studies.[8]-While not a primary finding in ICDs, changes in the globus pallidus are observed in the context of other motor complications of PD treatment.
Substantia Nigra No significant difference[2]--

Experimental Protocols

The following section outlines a typical experimental protocol for a this compound PET study investigating ICDs in PD.

Subject Recruitment and Screening
  • Participants: Recruit three groups:

    • PD patients with a diagnosed ICD (PD-ICD).

    • PD patients without an ICD (PD-noICD).

    • Age- and sex-matched healthy control (HC) subjects.

  • Inclusion Criteria for PD Patients:

    • Diagnosis of idiopathic PD according to established criteria (e.g., UK Brain Bank Criteria).[3][9]

    • Stable antiparkinsonian medication regimen for a specified period (e.g., at least 2 months).[9]

  • Exclusion Criteria:

    • Presence of other neurological or psychiatric disorders.[9]

    • Cognitive impairment (e.g., Mini-Mental State Examination score < 26).[3][9]

    • Contraindications for PET or MRI scanning.[3]

    • For some studies, current treatment with dopamine agonists may be an exclusion criterion to isolate the effects of levodopa.[9]

  • Clinical Assessments:

    • Motor Severity: Unified Parkinson's Disease Rating Scale (UPDRS).

    • ICD Diagnosis and Severity: Structured clinical interview based on DSM criteria and validated scales such as the Questionnaire for Impulsive-Compulsive Disorders in Parkinson's Disease-Rating Scale (QUIP-RS).[7]

    • Mood and Cognition: Beck Depression Inventory, Mini-Mental State Examination.

Radiotracer Synthesis
  • This compound is synthesized via the N-alkylation of the precursor (+)-N-despropyl-N-propyl-9-hydroxynaphthoxazine with [11C]methyl iodide.

  • The synthesis and purification process should be performed under Good Manufacturing Practice (GMP) conditions.

PET Scan Acquisition
  • Patient Preparation:

    • Patients should abstain from antiparkinsonian medications overnight (e.g., minimum 8-12 hours) to minimize interference with the PET signal.[9]

    • An intravenous line is inserted for radiotracer injection.

  • Image Acquisition:

    • Scans are typically performed on a high-resolution research tomograph (HRRT) PET scanner.

    • A bolus injection of this compound is administered at the start of the scan.

    • Dynamic 3D scanning is performed for a duration of 90-120 minutes.

    • For anatomical co-registration, a high-resolution structural MRI (e.g., T1-weighted) is acquired for each subject.

Image Analysis
  • Image Preprocessing:

    • PET images are reconstructed and corrected for attenuation, scatter, and motion.

    • The structural MRI is co-registered to the PET images.

  • Region of Interest (ROI) Delineation:

    • ROIs are manually or automatically delineated on the individual's MRI and then transferred to the co-registered PET images.

    • Key ROIs include the ventral striatum, associative striatum, sensorimotor striatum, globus pallidus, ventral pallidum, and substantia nigra.[3] The cerebellum is often used as a reference region due to the negligible density of D2/D3 receptors.

  • Kinetic Modeling:

    • The non-displaceable binding potential (BPND) is the primary outcome measure, reflecting the density of available receptors.

    • BPND can be calculated using various kinetic models. The Simplified Reference Tissue Model (SRTM) or SRTM2 are commonly used for this compound as they do not require arterial blood sampling.[10][11]

    • Parametric images of BPND can be generated to allow for voxel-wise statistical analysis.[10]

Statistical Analysis
  • Compare BPND values between the three groups (PD-ICD, PD-noICD, HC) in the predefined ROIs using appropriate statistical tests (e.g., ANOVA or MANOVA).

  • Perform correlation analyses between BPND values in specific ROIs and clinical measures of ICD severity (e.g., QUIP-RS scores).

Visualizations

Signaling Pathway Hypothesis

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron (Ventral Striatum) cluster_hypothesis Hypothesis in PD with ICDs DA Dopamine DA_cleft Dopamine DA->DA_cleft Release D3R D3 Receptor DA_cleft->D3R Binds D2R D2 Receptor DA_cleft->D2R Binds Signaling Downstream Signaling (Reward & Motivation) D3R->Signaling D2R->Signaling Increased_DA Increased Dopamine Tone Increased_DA->DA_cleft Higher Levels Downregulation D3 Receptor Downregulation/ Internalization Increased_DA->Downregulation Downregulation->D3R Reduced Availability

Caption: Hypothesized dopamine signaling in the ventral striatum in PD with ICDs.

Experimental Workflow

cluster_prep Preparation cluster_imaging Imaging cluster_analysis Data Analysis Recruitment Subject Recruitment (PD-ICD, PD-noICD, HC) Screening Clinical & Neuropsychological Screening Recruitment->Screening MRI Structural MRI Acquisition Screening->MRI PET Dynamic this compound PET Scan (90-120 min) Screening->PET Radiotracer This compound Synthesis Radiotracer->PET Preprocessing Image Preprocessing (Co-registration, Motion Correction) MRI->Preprocessing PET->Preprocessing ROI ROI Delineation Preprocessing->ROI Modeling Kinetic Modeling (e.g., SRTM to get BPND) ROI->Modeling Stats Statistical Analysis (Group Comparisons, Correlations) Modeling->Stats PD Parkinson's Disease DA_Therapy Dopamine Agonist Therapy PD->DA_Therapy Ventral_Striatum Ventral Striatum Dopamine Dysregulation DA_Therapy->Ventral_Striatum ICD Impulse Control Disorders Ventral_Striatum->ICD PHNO_Binding Reduced this compound Binding (Lower BPND) Ventral_Striatum->PHNO_Binding Leads to DA_Tone Increased Synaptic Dopamine Tone PHNO_Binding->DA_Tone Suggests D3_Downregulation D3 Receptor Downregulation PHNO_Binding->D3_Downregulation Suggests DA_Tone->ICD Contributes to D3_Downregulation->ICD Contributes to

References

Application Notes and Protocols: [11C]PHNO PET Imaging in Schizophrenia and Psychosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (+)-4-propyl-9-hydroxynaphthoxazine ([11C]PHNO) Positron Emission Tomography (PET) imaging in the study of schizophrenia and psychosis. This compound is a valuable radioligand for imaging dopamine (B1211576) D2/3 receptors, with a higher affinity for the D3 subtype, offering unique insights into the pathophysiology of these complex disorders.

Introduction to this compound PET Imaging

This compound is a PET radiotracer that preferentially binds to dopamine D3 receptors and the high-affinity state of D2 receptors (D2High). This characteristic makes it a powerful tool to investigate the dopamine hypothesis of schizophrenia, which posits that dysregulation of dopamine neurotransmission is a key factor in the development of psychotic symptoms. This compound PET allows for the in vivo quantification and assessment of D2/3 receptor availability and occupancy in the living human brain.

Studies utilizing this compound have explored differences in D2/3 receptor binding between patients with schizophrenia and healthy controls, the effects of antipsychotic medications on receptor occupancy, and the relationship between receptor availability and clinical symptoms. Furthermore, pharmacological challenge paradigms, such as those using methylphenidate or alpha-methyl-para-tyrosine (AMPT), are employed with this compound PET to probe the capacity for endogenous dopamine release.

Quantitative Data Summary

The following tables summarize key quantitative findings from this compound PET studies in schizophrenia and psychosis research. These data highlight the variability in findings across different patient populations and experimental designs.

Table 1: this compound Binding Potential (BPND) in Schizophrenia and Psychosis

Brain RegionPatient GroupHealthy Controls (Mean ± SD)Patients (Mean ± SD)Key Finding
Left CaudateMedicated Schizophrenia--Greater ΔBPND in patients after dopamine depletion (p=0.03)[1][2]
Right PutamenMedicated Schizophrenia--Greater ΔBPND in patients after dopamine depletion (p=0.03)[1][2]
Ventral StriatumClinical High-Risk for Psychosis-20 ± 12% (ΔBPND)-34 ± 14% (ΔBPND)Trend for greater synaptic dopamine availability in the high-risk group (p=0.023)[3][4]
Various Regions*Drug-Free SchizophreniaNot specifiedNot specifiedNo significant difference in BPND between patients and controls.[5]

*Regions included caudate, putamen, ventral striatum, globus pallidus, substantia nigra, and anterior thalamus.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of this compound PET studies. Below are generalized protocols based on published research.

Radioligand Synthesis

The radiosynthesis of [11C]-(+)-PHNO is typically performed via N-alkylation of the precursor, (+)-9-hydroxy-4-propyl-3,4,4a,5,6,10b-hexahydro-2H-naphtho[1,2-b][5][6]oxazine, with [11C]methyl iodide. The final product is then purified using high-performance liquid chromatography (HPLC) to ensure high radiochemical purity and specific activity.

Participant Recruitment

Inclusion Criteria for Patient Groups:

  • Diagnosis of schizophrenia or a related psychotic disorder, confirmed by a structured clinical interview (e.g., SCID).

  • For studies on antipsychotic-naive or drug-free patients, a washout period of at least two weeks is common.[5]

  • For studies on medicated patients, stable treatment with a specific antipsychotic for a defined period is required.[1][2]

Inclusion Criteria for Healthy Controls:

  • No personal or family history of major psychiatric illness.

  • Age- and sex-matched to the patient group.

Exclusion Criteria for All Participants:

  • History of significant medical or neurological illness.

  • Substance use disorder within a specified timeframe.

  • Contraindications to PET or MRI scanning (e.g., pregnancy, metal implants).

Imaging Acquisition
  • Scanning: Participants undergo PET scans on a high-resolution scanner.

  • Radiotracer Administration: A bolus injection of this compound is administered intravenously at the start of the scan.

  • Scan Duration: Dynamic scanning for 90-120 minutes is typical to capture the kinetics of the radiotracer.

  • Arterial Blood Sampling: In some protocols, arterial blood is sampled to measure the concentration of the radiotracer in plasma and its metabolites, which is used in kinetic modeling.

  • Anatomical Imaging: A high-resolution magnetic resonance imaging (MRI) scan is acquired for each participant to provide anatomical reference for the PET data.

Data Analysis
  • Image Preprocessing: PET images are corrected for motion, attenuation, and scatter.

  • Region of Interest (ROI) Definition: ROIs for brain regions rich in dopamine D2/3 receptors (e.g., caudate, putamen, ventral striatum, globus pallidus, substantia nigra) are delineated on the individual's co-registered MRI.

  • Kinetic Modeling: The time-activity curves for each ROI are fitted to a kinetic model to estimate the binding potential (BPND). The Simplified Reference Tissue Model (SRTM), with the cerebellum as the reference region, is commonly used to derive BPND.[3]

  • Pharmacological Challenge Analysis: In studies involving a pharmacological challenge (e.g., methylphenidate administration), the percentage change in BPND (ΔBPND) between the baseline and challenge scans is calculated as an index of endogenous dopamine release.[3]

Visualizations

Dopamine D2/D3 Receptor Signaling

The following diagram illustrates the role of the D2/D3 autoreceptor in modulating dopamine release. As autoreceptors, they are located on the presynaptic terminal and their activation by dopamine inhibits further dopamine synthesis and release, acting as a negative feedback mechanism. D2-like receptors, including D3, are generally inhibitory.[7]

D3_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Synthesis Dopamine Synthesis Dopamine_Vesicle Dopamine Vesicle Dopamine_Synthesis->Dopamine_Vesicle Stored Dopamine Dopamine Dopamine_Vesicle->Dopamine Release D3_Autoreceptor D3 Autoreceptor D3_Autoreceptor->Dopamine_Synthesis Inhibits Dopamine->D3_Autoreceptor Binds to D2_D3_Receptor Postsynaptic D2/D3 Receptor Dopamine->D2_D3_Receptor Binds to Signal_Transduction Signal Transduction D2_D3_Receptor->Signal_Transduction Activates

Caption: Dopamine D3 autoreceptor negative feedback loop on dopamine synthesis and release.

Experimental Workflow for a this compound PET Study

This diagram outlines the typical workflow for a this compound PET imaging study in schizophrenia research, from participant recruitment to data analysis.

Experimental_Workflow cluster_recruitment Participant Recruitment cluster_imaging PET Imaging Protocol cluster_analysis Data Analysis Informed_Consent Informed Consent Screening Screening (Inclusion/Exclusion Criteria) Informed_Consent->Screening Group_Assignment Group Assignment (Patient vs. Control) Screening->Group_Assignment MRI_Scan Anatomical MRI Scan PET_Scan Dynamic PET Scan (90-120 min) Group_Assignment->PET_Scan Radiotracer_Synthesis This compound Synthesis Radiotracer_Injection This compound Injection Radiotracer_Synthesis->Radiotracer_Injection Image_Preprocessing Image Preprocessing PET_Scan->Image_Preprocessing Radiotracer_Injection->PET_Scan ROI_Delineation ROI Delineation on MRI Image_Preprocessing->ROI_Delineation Kinetic_Modeling Kinetic Modeling (e.g., SRTM) ROI_Delineation->Kinetic_Modeling Statistical_Analysis Statistical Analysis Kinetic_Modeling->Statistical_Analysis

Caption: Standardized workflow for a this compound PET imaging study in psychosis research.

Logical Relationship: D3 Receptor Occupancy and Clinical Outcomes

The following diagram illustrates the theoretical relationship between dopamine D3 receptor occupancy by antipsychotic drugs and the potential for improved clinical outcomes in schizophrenia.

Logical_Relationship Antipsychotic_Drug Antipsychotic Drug Administration D3_Occupancy Increased D3 Receptor Occupancy Antipsychotic_Drug->D3_Occupancy Dopamine_Modulation Modulation of Dopamine Neurotransmission D3_Occupancy->Dopamine_Modulation Symptom_Improvement Improvement in Clinical Symptoms (e.g., positive, negative, cognitive) Dopamine_Modulation->Symptom_Improvement

Caption: Hypothesized pathway from D3 receptor occupancy by antipsychotics to clinical improvement.

References

Investigating Dopamine Release with [11C]PHNO and Amphetamine Challenge: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing [11C]PHNO Positron Emission Tomography (PET) in conjunction with an amphetamine challenge to investigate synaptic dopamine (B1211576) release. This methodology is a powerful tool for understanding the pathophysiology of various neuropsychiatric disorders and for assessing the pharmacodynamic effects of novel therapeutics targeting the dopamine system.

Introduction

The dopamine system is critically involved in reward, motivation, and motor control, and its dysregulation is implicated in conditions such as addiction, schizophrenia, and Parkinson's disease. This compound is a PET radiotracer with high affinity for both D2 and D3 dopamine receptors, acting as an agonist.[1][2][3] Its sensitivity to endogenous dopamine levels makes it particularly well-suited for measuring changes in synaptic dopamine concentration following a pharmacological challenge, such as the administration of amphetamine.[4][5]

Amphetamine induces a robust increase in extracellular dopamine by promoting its release from presynaptic terminals. This surge in endogenous dopamine competes with this compound for binding to D2/D3 receptors, leading to a measurable reduction in the this compound binding potential (BP_ND).[4] The magnitude of this reduction serves as an indirect measure of dopamine release. Studies have shown that this compound is more sensitive to amphetamine-induced dopamine release than the commonly used antagonist radiotracer [11C]raclopride.[5][6][7]

Quantitative Data Summary

The following tables summarize the quantitative findings from studies employing this compound and an amphetamine challenge to measure dopamine release.

Table 1: Amphetamine-Induced Reduction in this compound Binding Potential (BP_ND) in Healthy Human Subjects

Brain RegionAmphetamine Dose (oral)% Reduction in BP_ND (Mean ± SD)Reference
Caudate0.3 mg/kg13.2%[8]
Putamen0.3 mg/kg20.8%[8]
Ventral Striatum0.3 mg/kg24.9%[8]
Globus Pallidus0.3 mg/kg6.5% (not significant)[8]
Caudate0.5 mg/kg16-28% (range across regions)[9]
Putamen0.5 mg/kg16-28% (range across regions)[9]
Ventral Striatum0.5 mg/kg16-28% (range across regions)[9]
Globus Pallidus0.5 mg/kg16-28% (range across regions)[9]
Substantia Nigra0.5 mg/kg16-28% (range across regions)[9]

Table 2: Comparison of this compound and [11C]raclopride Sensitivity to Amphetamine Challenge in Non-Human Primates

Brain Region% Reduction in BP_ND with this compound (Mean ± SD)% Reduction in BP_ND with [11C]raclopride (Mean ± SD)Reference
Striatum52-64%33-35%[4][5]

Experimental Protocols

This section outlines a generalized protocol for conducting a this compound PET study with an amphetamine challenge in human subjects. This protocol is a synthesis of methodologies reported in the cited literature and should be adapted to specific research questions and institutional guidelines.

Subject Recruitment and Screening
  • Inclusion/Exclusion Criteria: Recruit healthy volunteers or a specific patient population. Exclude individuals with a history of major medical or psychiatric disorders, substance use disorders (unless part of the study), contraindications for MRI or PET scans, or pregnancy.

  • Informed Consent: Obtain written informed consent from all participants after a thorough explanation of the study procedures and potential risks.

  • Medical and Psychiatric Evaluation: Conduct a comprehensive medical history, physical examination, and psychiatric assessment.

Study Design
  • Within-Subject Design: Each participant undergoes two this compound PET scans on separate days: a baseline scan and a post-amphetamine scan.[8] A washout period of at least one week between scans is recommended.

  • Counterbalancing: In studies comparing different conditions or groups, counterbalance the order of the scans to minimize order effects.

Imaging Procedures
  • Radiotracer Synthesis: Synthesize this compound according to established radiochemistry protocols. Ensure high radiochemical purity (>95%).

  • PET Scanner Preparation: Perform daily quality control checks on the PET scanner.

  • Subject Preparation:

    • Instruct subjects to fast for at least 4 hours prior to the scan.

    • Insert two intravenous catheters, one for radiotracer injection and one for blood sampling (if arterial input function is being measured).

    • Position the subject's head in the scanner using a head holder to minimize motion.

  • Baseline this compound PET Scan:

    • Acquire a transmission scan for attenuation correction.

    • Administer a bolus injection of this compound (typical dose: ~9 mCi).[10]

    • Acquire dynamic PET data for 90-120 minutes.[10][11]

  • Amphetamine Challenge and Second PET Scan:

    • On a separate day, administer an oral dose of d-amphetamine (e.g., 0.3-0.5 mg/kg).[6][8][9]

    • The second this compound PET scan should commence approximately 2-3 hours after amphetamine administration to coincide with peak dopamine release.[12]

    • Repeat the PET imaging procedure as described for the baseline scan.

Structural MRI Acquisition
  • Acquire a high-resolution T1-weighted structural MRI scan for each participant. This is used for co-registration with the PET data and for anatomical delineation of regions of interest (ROIs).

Data Analysis
  • Image Preprocessing:

    • Correct PET data for motion, attenuation, and radioactive decay.

    • Reconstruct the dynamic PET images.

    • Co-register the PET images to the individual's structural MRI.

  • Region of Interest (ROI) Definition:

    • Delineate ROIs on the MRI, including the caudate, putamen, ventral striatum, globus pallidus, and substantia nigra. The cerebellum is typically used as a reference region due to its low density of dopamine D2/D3 receptors.[4]

  • Kinetic Modeling:

    • Generate time-activity curves for each ROI.

    • Calculate the this compound binding potential relative to the non-displaceable tissue compartment (BP_ND) using a simplified reference tissue model (SRTM) or other appropriate kinetic models.[11][13]

  • Quantification of Dopamine Release:

    • Calculate the percentage change in BP_ND between the baseline and post-amphetamine scans for each ROI using the following formula: ΔBP_ND (%) = [(BP_ND_baseline - BP_ND_amphetamine) / BP_ND_baseline] * 100

    • This ΔBP_ND value represents the amphetamine-induced dopamine release.

Visualizations

Signaling Pathway and Mechanism of Action

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Amphetamine Amphetamine VMAT2 VMAT2 Amphetamine->VMAT2 Inhibits DAT Dopamine Transporter (DAT) Amphetamine->DAT Reverses Transport Dopamine_vesicle Dopamine Vesicles Dopamine_pre Dopamine Dopamine_synapse Dopamine DAT->Dopamine_synapse Release Dopamine_pre->DAT D2R D2/D3 Receptor Dopamine_synapse->D2R Binds PHNO This compound PHNO->D2R Competes for Binding

Caption: Mechanism of amphetamine-induced dopamine release and this compound competition.

Experimental Workflow

cluster_prep Preparation cluster_scan1 Scan Day 1: Baseline cluster_scan2 Scan Day 2: Amphetamine Challenge cluster_analysis Data Analysis Recruitment Subject Recruitment & Screening Consent Informed Consent Recruitment->Consent MRI Structural MRI Consent->MRI Prep1 Subject Preparation MRI->Prep1 Scan1 This compound PET Scan (90-120 min) Prep1->Scan1 Amphetamine Oral Amphetamine (0.3-0.5 mg/kg) Scan1->Amphetamine Processing Image Preprocessing (Motion Correction, Co-registration) Scan1->Processing Wait Wait 2-3 hours Amphetamine->Wait Prep2 Subject Preparation Wait->Prep2 Scan2 This compound PET Scan (90-120 min) Prep2->Scan2 Scan2->Processing Modeling Kinetic Modeling (Calculate BP_ND) Processing->Modeling Quantification Quantify Dopamine Release (Calculate ΔBP_ND) Modeling->Quantification

Caption: Workflow for a this compound PET amphetamine challenge study.

References

Application Notes and Protocols: Image Reconstruction Optimization for [11C]PHNO Human Scans

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: [11C]-(+)-4-propyl-9-hydroxynaphthoxazine ([11C]PHNO) is a high-affinity agonist radioligand for in vivo positron emission tomography (PET) imaging of dopamine (B1211576) D2 and D3 receptors.[1][2][3][4] As an agonist, it preferentially binds to the high-affinity state of these receptors, making it a valuable tool for studying the dopamine system in neuropsychiatric disorders.[5][6] Accurate quantification of the this compound signal is paramount for reliable clinical research. The choice of image reconstruction algorithm and its parameters significantly impacts the quantitative accuracy and precision of the resulting PET images, influencing key outcome measures such as binding potential (BP_ND).

These notes provide an overview of optimized image reconstruction strategies and detailed protocols for human this compound PET scans to ensure robust and reproducible results.

Application Notes

The Importance of Reconstruction in Quantitative this compound Imaging

The goal of PET image reconstruction is to convert raw detector data (sinograms) into a 3D image representing the radiotracer's distribution. The accuracy of this conversion directly affects the quantification of receptor density. Modern reconstruction techniques, particularly for high-resolution scanners, must balance image noise, signal recovery (bias), and spatial resolution.

Common Reconstruction Algorithms
  • Ordered Subset Expectation Maximization (OSEM): OSEM is a widely used iterative reconstruction algorithm.[7] It improves upon older methods like filtered back-projection by modeling the Poisson statistics of radioactive decay. A key challenge with OSEM is the trade-off between bias and noise; as the number of iterations increases, image bias typically decreases (improving signal recovery), but image noise increases.[5][8] Finding the optimal number of iterations is crucial for quantitative studies. For instance, a study using the high-resolution NeuroEXPLORER scanner found that for 5-minute this compound frames, 8 to 13 iterations were sufficient to achieve biases below 10% and 5%, respectively, suggesting that fewer iterations than a standard protocol may be optimal to balance bias and noise.[5]

  • Bayesian Penalized Likelihood (BPL) Algorithms (e.g., Q.Clear): BPL algorithms represent a significant advancement over OSEM.[7] They incorporate a penalty function (regularization) during the reconstruction process to control noise, allowing the algorithm to run for full convergence without the noise amplification seen in OSEM.[7][8] The key user-defined parameter is a penalization factor, often denoted as beta (β). The β value controls the degree of noise suppression and edge preservation. For low-count kinetic analyses, such as with this compound, lower β values have been shown to yield lower bias compared to standard OSEM.[9] One study recommended a β value below 400 for this compound brain studies to achieve the lowest bias.[9]

Key Optimization Parameters
  • System Corrections: For optimal quantification, especially with modern high-resolution PET scanners, the reconstruction must incorporate corrections for physical effects including attenuation, scatter, random coincidences, deadtime, time-of-flight (TOF), depth-of-interaction (DOI), and scanner-specific point spread function (PSF) modeling.[5]

  • Post-Reconstruction Filtering: Applying a Gaussian filter after reconstruction can reduce image noise but may also degrade spatial resolution and affect quantification in small structures. The decision to apply smoothing and the choice of filter width (e.g., 2-mm FWHM) should be standardized across a study.[10] Some modern protocols with advanced reconstruction algorithms may not require any post-reconstruction smoothing.[5]

  • Voxel Size: The choice of voxel size should be appropriate for the scanner's resolution. High-resolution scanners may use sub-millimeter voxel sizes (e.g., 0.5 x 0.5 x 0.5 mm).[5]

Quantitative Data Summary

The following tables summarize key quantitative data from cited studies on the optimization and reproducibility of this compound scans.

Table 1: Impact of OSEM Iteration Number on Bias and Noise for this compound PET on the NeuroEXPLORER Scanner [5]

Frame DurationIterationsTarget BiasAchieved
5-min8< 10%Yes
5-min13< 5%Yes
1-min9< 10%Yes

Data adapted from a study evaluating the effect of OSEM iterations on quantitative accuracy. Bias was determined relative to the mean of replicate frames.

Table 2: Comparison of Q.Clear (β value) and OSEM for Low-Count this compound Quantification [9]

Brain RegionOptimal Q.Clear βFinding
Substantia Nigra (SN)100Lowest Repeatability Coefficient (RC)
Thalamus (Th)100Lowest RC
Globus Pallidus (GP)100Lowest RC
Striatum (St)200Lowest RC
Caudate (Cd)200Lowest RC
Putamen (Pt)200Lowest RC

This pilot study suggests that Q.Clear reconstructions with low β values (100-200) demonstrate lower bias and better repeatability versus a standard OSEM reconstruction for low-count this compound brain PET.

Table 3: Test-Retest Variability (TRV) of this compound Binding Potential (BP_ND) [1][2][4]

Brain RegionReceptor PredominanceTest-Retest Variability (m|ΔBP_ND|)
CaudateD2-rich9%
PutamenD2-rich9%
PallidumD3-rich6%
ThalamusD3-rich14%
Substantia NigraD3-rich19%
HypothalamusD3-rich21%

TRV is a measure of reproducibility. Lower values indicate higher reproducibility. Data were acquired on a High-Resolution Research Tomograph (HRRT) PET scanner.

Experimental Protocols

Protocol 1: Subject Preparation and Radiotracer Administration
  • Subject Recruitment: All subjects must provide written informed consent according to a protocol approved by the relevant Human Investigation and Radiation Safety Committees.[1]

  • Pre-Scan Preparation: Subjects should fast for at least 4 hours prior to the scan. An intravenous line is placed in an antecubital vein for radiotracer injection.

  • Radiotracer Injection: this compound is administered as an intravenous bolus. The injected dose typically ranges from 140 to 330 MBq.[4][5][10] The injected mass should be recorded, with a typical maximum of around 30 ng/kg.[1][4] The line should be flushed with saline immediately following injection.

Protocol 2: PET/MR Data Acquisition
  • Anatomical Scan: A high-resolution T1-weighted anatomical MRI scan of the brain is acquired for subsequent region of interest (ROI) delineation.[5]

  • PET Scan Positioning: The subject is positioned comfortably in the PET scanner with the head stabilized to minimize motion.

  • Transmission Scan: If using a PET/CT scanner, a low-dose CT scan is performed for attenuation correction prior to the emission scan.[10] For PET/MR, an MR-based attenuation correction map is generated.

  • Emission Scan: A dynamic PET scan in 3D list-mode is initiated simultaneously with the this compound bolus injection.

  • Scan Duration: The total scan duration is typically 120 minutes.[5][10][11]

  • Motion Monitoring: A camera-based marker-less motion tracking system can be used to monitor and correct for head motion during the scan.[5]

  • Data Framing: The acquired list-mode data is binned into a sequence of time frames for kinetic analysis (e.g., 6×30s, 3×1min, 2×2min, 22×5min).[10]

Protocol 3: Image Reconstruction

Option A: OSEM Reconstruction Protocol

  • Algorithm: Select the vendor-provided 3D OSEM algorithm.

  • Parameters:

    • Subsets: 5[5]

    • Iterations: 9-13 (Select based on the desired balance between bias and noise; lower iterations may be preferable for dynamic analysis of short frames).[5]

  • Corrections: Apply all available corrections, including attenuation, scatter, randoms, deadtime, TOF, DOI, and spatial-variant PSF modeling.[5]

  • Voxel Size: Reconstruct to a small voxel size (e.g., 0.5 x 0.5 x 0.5 mm).[5]

  • Post-Reconstruction Smoothing: No post-reconstruction smoothing is applied to preserve the native resolution of the scanner.[5]

Option B: Q.Clear Reconstruction Protocol

  • Algorithm: Select the Bayesian Penalized Likelihood algorithm (e.g., Q.Clear).

  • Parameters:

    • Beta (β) Value: 100-200. This range has been shown to provide low bias for low-count this compound studies.[9]

  • Corrections: Ensure all standard corrections (attenuation, scatter, TOF, PSF, etc.) are enabled.

  • Voxel Size: Reconstruct to a small voxel size consistent with the OSEM protocol.

  • Post-Reconstruction Smoothing: No post-reconstruction smoothing is typically required.

Protocol 4: Quantitative Image Analysis
  • Motion Correction: Perform frame-by-frame image registration to an early summed image (e.g., 0-10 min) to correct for any head motion during the scan.[5]

  • Image Registration: Co-register the motion-corrected dynamic PET images to the subject's T1w MRI scan.

  • ROI Delineation: Define regions of interest (ROIs) on the subject's MRI using an automated or manual method (e.g., FreeSurfer). Key ROIs for this compound include D2-rich regions (caudate, putamen) and D3-rich regions (globus pallidus, substantia nigra, thalamus, hypothalamus, ventral striatum).[5][12] The cerebellum is defined as the reference region.[1]

  • Time-Activity Curve (TAC) Generation: Extract the mean radioactivity concentration from each ROI for all time frames to generate TACs.

  • Kinetic Modeling: Use the Simplified Reference Tissue Model (SRTM) with the cerebellum TAC as the input function to estimate the binding potential relative to non-displaceable tissue (BP_ND) in each target ROI.[1][13]

Visualizations

G General Workflow for this compound PET Imaging and Analysis cluster_pre Pre-Scan cluster_scan Scan Acquisition cluster_post Post-Scan Processing & Analysis A Subject Recruitment & Informed Consent C Subject Preparation (Fasting, IV line) A->C B This compound Radiotracer Synthesis & QC E This compound Injection & Dynamic PET Scan (120 min) B->E C->E D Anatomical MRI Scan G Motion Correction & PET-MRI Co-registration D->G F Image Reconstruction (OSEM or Q.Clear) E->F F->G H ROI Delineation G->H I Kinetic Modeling (SRTM) & BP_ND Calculation H->I J Statistical Analysis & Final Results I->J G Comparison of Reconstruction Pathways cluster_osem OSEM Pathway cluster_qclear BPL Pathway rawData Raw PET List-Mode Data osem OSEM Algorithm rawData->osem qclear Q.Clear Algorithm (Bayesian Penalized Likelihood) rawData->qclear params_osem Parameters: - Iterations - Subsets osem->params_osem corrections Physical Corrections (TOF, PSF, Scatter, etc.) osem->corrections params_qclear Parameter: - Beta (β) Value (Noise Penalization) qclear->params_qclear qclear->corrections reconImage Reconstructed Dynamic Image Volume corrections->reconImage G Conceptual Model of this compound Signal Quantification ligand This compound (Injected Agonist) receptor Dopamine D2/D3 Receptors (High-Affinity State) ligand->receptor Binds to pet_signal PET Coincidence Detection receptor->pet_signal Generates Signal recon Image Reconstruction (Algorithm & Parameters) pet_signal->recon Processed by quant Final Quantification (BP_ND in ROIs) recon->quant Produces

References

Application Notes and Protocols for ROI Delineation in [11C]PHNO Scans Targeting D3-Rich Regions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the delineation of regions of interest (ROIs) in dopamine (B1211576) D3 receptor-rich areas of the human brain using positron emission tomography (PET) with the radioligand [11C]-(+)-PHNO. This document outlines detailed experimental protocols and presents quantitative data to facilitate consistent and reproducible research in neuropsychiatric drug development and related fields.

Introduction to [11C]PHNO PET Imaging

[11C]-(+)-PHNO is a PET radioligand that acts as an agonist with a notable preference for the dopamine D3 receptor over the D2 receptor.[1][2] This characteristic makes it a valuable tool for in vivo imaging and quantification of D3 receptor availability in the human brain.[3][4] The specific binding of this compound is a composite of signals from both D2 and D3 receptors, with the relative contribution of each varying across different brain regions based on their respective receptor densities.[1] Accurate delineation of ROIs is therefore critical for the precise analysis of the D3 receptor signal.[3]

Quantitative Data Summary

The following tables summarize key quantitative data from this compound PET studies, focusing on binding potential (BPND) and the fraction of the signal attributable to D3 receptors (f(PHNO)(D3)) in various brain regions.

Table 1: Regional this compound Binding Potential (BPND) and D3 Receptor Fraction (f(PHNO)(D3))

Brain RegionMean BPND (± SD)D3 Receptor Fraction (f(PHNO)(D3)) (%)Reference
Substantia Nigra1.39 - 2.0 (± 1.1)~100[3][5]
Globus Pallidus1.90 - 3.4 (± 1.0)65 - 90[3][5][6]
HypothalamusNot specified~100[3]
Ventral Pallidum/Substantia InnominataNot specified75[3]
Thalamus0.1843 - 46[3][5]
Ventral Striatum0.77 - 3.4 (± 0.9)26 - 62[2][3][5][6]
Precommissural-ventral PutamenNot specified6[3]
Dorsal StriatumNot specified~0[5]
Caudate2.1 (± 0.4) - 3.455[2][6]
Putamen2.8 (± 0.6) - 4.353[2][6]

Table 2: Test-Retest Variability of this compound BPND

Brain RegionTest-Retest Variability (%)Reference
Pallidum6[1][7]
Caudate9[1][7]
Putamen9[1][7]
Thalamus14[1][7]
Substantia Nigra19[1][7]
Hypothalamus21[1][7]

Experimental Protocols

Subject Preparation and Radiotracer Administration
  • Subject Screening: All subjects should undergo a thorough medical and psychiatric screening to ensure they are healthy volunteers.

  • Informed Consent: Obtain written informed consent from all participants before any study-related procedures.

  • Fasting: Subjects should fast for at least 4 hours prior to the PET scan to minimize any potential effects of food intake on dopamine levels.

  • Catheter Placement: Insert intravenous catheters for radiotracer injection and, if required for arterial input function measurement, an arterial line.

  • Radiotracer Injection: Administer a bolus injection of this compound. The injected dose should be recorded, along with the specific activity at the time of injection.

PET and MRI Data Acquisition
  • PET Scan Duration: Dynamic PET scans are typically acquired for 90-120 minutes following the injection of this compound.[8] Shorter scan times of around 90 minutes may be sufficient for estimating BPND in D3-rich regions with minimal bias.[9]

  • PET Scanner: A high-resolution PET scanner is recommended for optimal image quality.[7]

  • Motion Correction: Head motion during the scan should be minimized using a head holder. Motion correction algorithms should be applied to the dynamic PET images.[8]

  • MRI Acquisition: A high-resolution structural MRI (e.g., T1-weighted) should be acquired for each subject. This is crucial for anatomical coregistration and accurate ROI delineation.[10]

Image Processing and Analysis
  • Image Reconstruction: Reconstruct PET data using appropriate algorithms (e.g., filtered back-projection or iterative reconstruction).

  • Coregistration: Coregister the dynamic PET images to the individual's structural MRI.

  • Kinetic Modeling: Quantify this compound binding using a kinetic model. The Simplified Reference Tissue Model (SRTM or SRTM2) is commonly used, with the cerebellum serving as the reference region due to its negligible D2/D3 receptor density.[7][8] This model allows for the estimation of the binding potential relative to non-displaceable tracer in tissue (BPND).

  • Parametric Images: Generate parametric images of BPND for voxel-wise analysis and visualization.[7]

ROI Delineation Protocol

Accurate and reproducible ROI delineation is paramount for the reliable quantification of this compound binding. Both manual and automated approaches can be employed.

Anatomical Guidelines for Manual ROI Delineation

A standardized set of anatomical guidelines should be followed for the manual delineation of D3-rich ROIs on the individual's coregistered MRI.[3] This approach has been shown to have high intra- and inter-operator reproducibility.[3]

Key D3-Rich Regions for Delineation:

  • Substantia Nigra (SN): A small midbrain nucleus that can be challenging to delineate. Careful identification on anatomical MRI is required.

  • Globus Pallidus (GP): A subcortical structure located medial to the putamen.

  • Hypothalamus: A small but critical region located at the base of the brain.

  • Ventral Pallidum/Substantia Innominata: Located inferior to the globus pallidus.

  • Ventral Striatum (VST): Includes the nucleus accumbens and the ventral parts of the caudate and putamen.

  • Thalamus: A large gray matter structure in the dorsal part of the diencephalon.

Automated ROI Delineation

Automated methods using predefined anatomical atlases or templates can also be utilized for ROI delineation.[1][11] These methods can improve efficiency and reduce operator-dependent variability.[3][11]

Workflow for Automated ROI Delineation:

  • Spatial Normalization: Spatially normalize the individual's MRI to a standard template space (e.g., MNI space).

  • Template Application: Apply a predefined ROI template to the normalized MRI.

  • Inverse Transformation: Apply the inverse transformation to bring the ROIs back to the individual's native space for analysis of the PET data.

Visualizations

Experimental_Workflow cluster_preparation Subject Preparation cluster_acquisition Data Acquisition cluster_processing Image Processing cluster_analysis Data Analysis screening Screening consent Informed Consent screening->consent fasting Fasting consent->fasting catheter Catheter Placement fasting->catheter injection This compound Injection catheter->injection pet_scan Dynamic PET Scan (90-120 min) injection->pet_scan reconstruction PET Reconstruction pet_scan->reconstruction mri_scan Structural MRI coregistration PET-MRI Coregistration mri_scan->coregistration motion_correction Motion Correction reconstruction->motion_correction kinetic_modeling Kinetic Modeling (SRTM) coregistration->kinetic_modeling roi_delineation ROI Delineation coregistration->roi_delineation motion_correction->coregistration bp_quantification BPND Quantification kinetic_modeling->bp_quantification roi_delineation->bp_quantification

Caption: Experimental workflow for this compound PET imaging and analysis.

ROI_Delineation_Logic cluster_input Input Data cluster_methods Delineation Methods cluster_output Output cluster_qc Quality Control mri Structural MRI manual Manual Delineation (Anatomical Guidelines) mri->manual automated Automated Delineation (Atlas-based) mri->automated pet Coregistered PET qc Visual Inspection & Inter/Intra-rater Reliability pet->qc rois Defined Regions of Interest manual->rois automated->rois rois->qc

Caption: Logical flow for ROI delineation in this compound PET studies.

References

Application Notes and Protocols for [11C]PHNO Imaging of Pancreatic Beta-Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Principle of Method

Type 1 Diabetes Mellitus (T1DM) is characterized by the autoimmune destruction of insulin-producing beta-cells in the pancreatic islets of Langerhans.[1] The ability to non-invasively quantify beta-cell mass (BCM) in vivo is crucial for understanding disease progression, evaluating the efficacy of therapeutic interventions like islet transplantation, and developing novel drugs aimed at preserving or regenerating beta-cells.[2][3]

Current clinical measures, such as C-peptide levels, reflect beta-cell function but may not accurately represent the total (functional and non-functional) BCM.[4] Positron Emission Tomography (PET) offers a sensitive molecular imaging technique to quantify specific biological targets. The radioligand (+)-4-propyl-9-hydroxynaphthoxazine, labeled with carbon-11 (B1219553) ([11C]-(+)-PHNO), has emerged as a promising tracer for estimating BCM.[5][6]

The principle of this method is based on the expression of dopamine (B1211576) D2 and D3 receptors on the surface of pancreatic beta-cells. Dopamine is co-secreted with insulin (B600854) and acts as an autocrine and paracrine signal to negatively regulate insulin secretion, a process mediated by these receptors.[7] [11C]PHNO is a dopamine D2/D3 receptor agonist with a 25- to 50-fold higher affinity for the D3 receptor subtype.[1][2] In diabetes, the loss of beta-cells leads to a corresponding reduction in the density of these D3 receptors in the pancreas. This reduction in available binding sites results in a measurably lower uptake of this compound in the pancreas of diabetic individuals compared to healthy controls, which can be quantified using PET imaging.[2][8]

Quantitative Data Summary

The following tables summarize key quantitative findings from clinical research studies using this compound PET to differentiate between Healthy Controls (HC) and individuals with Type 1 Diabetes (T1DM).

Table 1: Standardized Uptake Value (SUV) and SUV Ratio (SUVR) in Pancreas SUVR is calculated using the spleen as a reference region. Data is typically from 20-30 minutes post-injection.

ParameterHealthy Controls (HC)Type 1 Diabetes (T1DM)% Reduction in T1DMReference
Mean Pancreas SUV (20-30 min) 14.7 ± 2.49.9 ± 3.833%[2]
Mean Pancreas SUV (20-30 min) 13.8 ± 1.74.0 (undetectable C-peptide)71%[8]
Mean Pancreas SUVR-1 (20-30 min) 6.2 ± 1.03.9 ± 1.337%[2]
Mean Pancreas SUVR-1 (20-30 min) 5.63.636.2%[4][7]

Table 2: Binding Potential (BPND) in Pancreas BPND is a measure of receptor density, calculated using kinetic modeling with the spleen as a reference region.

ParameterHealthy Controls (HC)Type 1 Diabetes (T1DM)% Reduction in T1DMReference
BPND (SRTM, 0-70 min) 3.2 ± 0.52.2 ± 0.731%[2]
BPND (Logan Ref., t=0, 0-70 min)*3.1 ± 0.52.0 ± 0.636%[2]

Experimental Protocols

Protocol for Radiosynthesis of this compound

This compound is produced via a multi-step automated synthesis. The most common method involves the reaction of [11C]propionic acid chloride with the precursor (+)-3,4,4a,5,6,10b-hexahydro-2H-naphtho[1,2-b][2][9]oxazin-9-ol ((+)-HNO).[10]

Materials:

  • Cyclotron-produced [11C]CO2

  • Ethylmagnesium bromide (EtMgBr)

  • Thionyl chloride (SOCl2)

  • (+)-HNO hydrochloride (precursor)

  • Lithium aluminum hydride (LAH)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Automated radiosynthesis module (e.g., GE TRACERlab)

  • HPLC for purification

Procedure:

  • [11C]CO2 Production: [11C]CO2 is produced via the 14N(p,α)11C nuclear reaction in a medical cyclotron.

  • Grignard Reaction: The [11C]CO2 is trapped in a solution of ethylmagnesium bromide in THF. This forms [11C]propionic acid after quenching.

  • Acyl Chloride Formation: The resulting [11C]propionic acid is reacted with thionyl chloride (SOCl2) to generate the highly reactive intermediate, [11C]propionic acid chloride.[10]

  • Acylation of Precursor: The [11C]propionic acid chloride is reacted with the (+)-HNO precursor to form an intermediate [11C]amide.[11][12]

  • Reduction: The [11C]amide is reduced using lithium aluminum hydride (LAH) to yield the final product, [11C]-(+)-PHNO.[11]

  • Purification and Formulation: The final product is purified using semi-preparative HPLC. The collected fraction is then formulated in a sterile, pyrogen-free solution (e.g., saline with ethanol) suitable for intravenous injection.

  • Quality Control: The final product must be tested for radiochemical purity (>95%), specific activity, and sterility before administration. The entire process from [11C]CO2 delivery to final product formulation is typically completed within 40-65 minutes.[2]

G cluster_synthesis This compound Radiosynthesis Workflow CO2 [11C]CO2 (from Cyclotron) Grignard Grignard Reaction (+ EtMgBr in THF) CO2->Grignard PropAcid [11C]Propionic Acid Grignard->PropAcid AcylChlor Acyl Chloride Formation (+ SOCl2) PropAcid->AcylChlor PropChlor [11C]Propionyl Chloride AcylChlor->PropChlor Acylation Acylation of Precursor (+ (+)-HNO) PropChlor->Acylation Amide Intermediate [11C]Amide Acylation->Amide Reduction Reduction (+ LAH) Amide->Reduction PHNO_raw Crude this compound Reduction->PHNO_raw HPLC HPLC Purification PHNO_raw->HPLC QC Formulation & QC HPLC->QC PHNO_final Injectable this compound QC->PHNO_final

Workflow for the radiosynthesis of this compound.
Protocol for Animal Studies (Streptozotocin-Induced Diabetes Model)

This protocol describes the induction of a T1DM model in rodents and subsequent PET imaging.

Materials:

  • Male Wistar or Sprague-Dawley rats (or suitable mouse strain)

  • Streptozotocin (STZ)

  • Citrate (B86180) buffer (pH 4.5), sterile

  • Blood glucose meter

  • Animal PET/CT scanner

  • This compound radiotracer

Procedure:

  • Induction of Diabetes:

    • Dissolve STZ in cold, sterile citrate buffer immediately before use.

    • Administer a single high dose of STZ (e.g., 50-65 mg/kg for rats) via intraperitoneal (IP) or intravenous (IV) injection to induce beta-cell destruction.[13]

    • Provide animals with a 5-10% sucrose (B13894) solution in their drinking water for the first 24-48 hours post-injection to prevent hypoglycemia-related mortality.[13]

    • Monitor blood glucose levels daily. Hyperglycemia (blood glucose >250 mg/dL or 13.9 mmol/L) typically develops within 2-5 days and confirms the diabetic state.[14][15]

  • PET/CT Imaging:

    • Fast animals for 4-6 hours prior to imaging, with free access to water.

    • Anesthetize the animal (e.g., using isoflurane) and place it on the scanner bed. Maintain body temperature with a heating pad.

    • Place a catheter in a tail vein for radiotracer injection.

    • Perform a baseline CT scan for attenuation correction and anatomical localization.

    • Administer a bolus injection of this compound via the tail vein catheter.

    • Acquire a dynamic PET scan for 60-90 minutes.

    • Monitor vital signs throughout the scan.

  • Post-Imaging:

    • Allow the animal to recover from anesthesia.

    • Return the animal to its cage with free access to food and water.

Protocol for Human Clinical Studies

This protocol outlines the procedure for this compound PET/CT imaging in human subjects.[16][17]

1. Subject Recruitment and Screening:

  • Recruit healthy controls and individuals with diagnosed T1DM or T2DM (ages 18-65).[16]

  • Exclusion criteria include pregnancy, claustrophobia, contraindications to MRI/PET, and significant comorbidities.

  • Obtain informed consent from all participants.

2. Patient Preparation:

  • Subjects should fast overnight prior to the scan.[18]

  • For diabetic subjects, blood glucose should be monitored and managed. Some protocols may involve an overnight insulin drip to normalize plasma glucose levels.[18] Any administration of insulin should occur at least 4 hours prior to the scan to avoid altered biodistribution of the tracer.[19]

  • Establish intravenous access in an antecubital vein for radiotracer injection.

3. Radiotracer Administration:

  • Administer this compound as an intravenous bolus injection.

  • A typical injected activity is around 310 ± 54 MBq, with an injected mass of approximately 0.02 µg/kg.[20]

4. PET/CT Image Acquisition:

  • Position the subject in the PET/CT scanner with one bed position centered over the pancreas.

  • Perform a low-dose CT scan for attenuation correction and anatomical co-registration.

  • Begin a dynamic PET scan immediately following the injection. Scan duration can range from 30 to 120 minutes, though studies suggest a 30-70 minute scan is sufficient for robust quantification.[2][20]

  • Reconstruct the dynamic data into a series of time frames.

Data Analysis Protocol

1. Image Co-registration and ROI Definition:

  • Co-register the dynamic PET images with the CT or an MRI scan for accurate anatomical definition.

  • Manually draw Regions of Interest (ROIs) on the pancreas (head, body, and tail) and the spleen on a summed early-frame PET image (e.g., 0-10 min).[20] The spleen serves as the reference region as it is assumed to have a low density of D3 receptors.

2. Generation of Time-Activity Curves (TACs):

  • Apply the ROIs to the entire dynamic PET sequence to generate time-activity curves (TACs) for the pancreas and spleen. The data is decay-corrected and expressed in MBq/cc.

3. Quantitative Analysis:

  • Standardized Uptake Value (SUV): Calculate SUV for the pancreas at specific time intervals (e.g., 20-30 minutes) using the formula: SUV = [Tissue Activity (MBq/cc)] / [Injected Dose (MBq) / Body Weight (kg)]

  • SUV Ratio (SUVR): Calculate the SUVR using the spleen as a reference tissue: SUVR = [Mean Pancreas SUV] / [Mean Spleen SUV] Often, SUVR-1 is reported to represent specific binding.[7][9]

  • Kinetic Modeling: For more detailed analysis, calculate the non-displaceable binding potential (BPND) using reference tissue models that do not require arterial blood sampling, such as:

    • Simplified Reference Tissue Model (SRTM)

    • Logan Reference Tissue Model [2][20] These models use the spleen TAC as an input function to estimate the density of available receptors in the pancreas.

Visualizations

G cluster_workflow General this compound PET Imaging Workflow Subject Subject Preparation (Fasting, Glucose Mgmt) Tracer This compound Injection (IV Bolus) Subject->Tracer Scan Dynamic PET/CT Scan (30-70 min) Tracer->Scan Recon Image Reconstruction Scan->Recon ROI ROI Definition (Pancreas, Spleen) Recon->ROI TAC Generate Time-Activity Curves (TACs) ROI->TAC Quant Quantitative Analysis TAC->Quant SUV Calculate SUV / SUVR Quant->SUV BP Kinetic Modeling (BPND) Quant->BP Result Compare HC vs. Diabetes SUV->Result BP->Result

General experimental workflow for this compound PET imaging.

G cluster_pathway Dopamine Signaling in Pancreatic Beta-Cells Insulin Insulin Secretion Dopamine Dopamine (Co-secreted) Insulin->Dopamine co-release D3R D3 Receptor Dopamine->D3R binds to BetaCell Beta-Cell D3R->BetaCell Inhibition Inhibition of Insulin Secretion D3R->Inhibition PHNO This compound PHNO->D3R binds to (PET Signal) Inhibition->Insulin

Dopamine's negative feedback on insulin secretion.

References

Application Notes and Protocols for [11C]PHNO Competitive Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed workflow and experimental protocols for conducting and analyzing [11C]PHNO competitive binding studies. This compound is a high-affinity agonist radioligand for the dopamine (B1211576) D2 and D3 receptors, with a preference for the D3 subtype.[1][2] Competitive binding assays using this compound are crucial for determining the affinity (Ki) of novel drug candidates for these receptors, a key step in the development of therapeutics for various neurological and psychiatric disorders.[3][4]

Overview of Competitive Binding Analysis

Competitive binding assays are used to determine the affinity of an unlabeled test compound (competitor) for a receptor by measuring its ability to displace a radiolabeled ligand (this compound in this case) from the receptor.[5][6] The fundamental principle is the law of mass action, which describes the reversible binding of ligands to receptors.[5] By incubating a fixed concentration of this compound and receptor with increasing concentrations of the unlabeled competitor, a competition curve is generated. This curve is then used to calculate the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.[7] The IC50 value is dependent on the concentration of the radioligand used.[5][8] Therefore, it is converted to the inhibition constant (Ki), which represents the affinity of the competitor for the receptor and is independent of the radioligand concentration.[8][9]

Experimental Protocols

In Vitro this compound Competitive Binding Assay (Membrane Homogenate)

This protocol describes a competitive binding assay using cell membranes expressing dopamine D2/D3 receptors.

Materials:

  • Cell membranes expressing human dopamine D2 and/or D3 receptors

  • This compound (radioligand)

  • Unlabeled test compounds (competitors)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

  • Nonspecific binding determination agent (e.g., a high concentration of a known D2/D3 antagonist like haloperidol (B65202) or raclopride)

  • 96-well plates

  • Glass fiber filters

  • Scintillation vials and liquid scintillation cocktail

  • Liquid scintillation counter or gamma counter

Protocol:

  • Preparation of Reagents:

    • Prepare serial dilutions of the unlabeled test compounds in the assay buffer. A typical concentration range would span from 10^-12 M to 10^-5 M.

    • Dilute the this compound in assay buffer to a final concentration that is typically at or below its Kd value for the receptor of interest.

    • Prepare the cell membrane homogenate in assay buffer to a concentration that provides a sufficient signal-to-noise ratio.

  • Assay Setup:

    • In a 96-well plate, add the following to each well in triplicate:

      • Total Binding: Assay buffer, this compound, and cell membrane homogenate.

      • Nonspecific Binding: Assay buffer, this compound, nonspecific binding agent (e.g., 10 µM haloperidol), and cell membrane homogenate.

      • Competitive Binding: Assay buffer, this compound, varying concentrations of the unlabeled test compound, and cell membrane homogenate.

  • Incubation:

    • Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Termination of Assay:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand.

    • Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add the scintillation cocktail, and count the radioactivity using a liquid scintillation counter or gamma counter.

In Vivo this compound PET Imaging for Competitive Binding (Occupancy Studies)

Positron Emission Tomography (PET) with this compound can be used to determine the in vivo receptor occupancy of a test drug in living subjects.[10][11] This involves performing a baseline this compound PET scan and then a second scan after administration of the test drug.[10]

Protocol:

  • Subject Preparation:

    • Subjects should be in a resting state in a quiet, dimly lit room.

    • An intravenous line is inserted for radiotracer injection and, if applicable, for administration of the competing drug.

  • Baseline this compound PET Scan:

    • A bolus injection of this compound is administered intravenously.

    • Dynamic PET data are acquired for a duration sufficient to capture the binding equilibrium, typically 90-120 minutes.[12]

    • A high-resolution anatomical MRI scan is also acquired for co-registration and region of interest (ROI) definition.[13]

  • Drug Administration:

    • The unlabeled test drug is administered to the subject at a specific dose and time point before the second PET scan.

  • Post-Dose this compound PET Scan:

    • A second this compound PET scan is performed following the same procedure as the baseline scan.

Data Analysis Workflow

In Vitro Data Analysis

The goal of the in vitro data analysis is to determine the Ki of the test compound.

Step 1: Raw Data Processing

  • Average the triplicate counts per minute (CPM) or disintegrations per minute (DPM) for each condition (total binding, nonspecific binding, and competitive binding at each competitor concentration).

Step 2: Calculation of Specific Binding

  • Specific Binding = Total Binding - Nonspecific Binding.

  • Calculate the percent specific binding at each competitor concentration:

    • % Specific Binding = (Specific Binding at [Competitor] / Specific Binding at [No Competitor]) * 100

Step 3: IC50 Determination

  • Plot the percent specific binding against the logarithm of the competitor concentration.

  • Fit the data using a nonlinear regression model (e.g., a sigmoidal dose-response curve with a variable slope) to determine the IC50 value.[7]

Step 4: Ki Calculation

  • Convert the IC50 to Ki using the Cheng-Prusoff equation:[14]

    • Ki = IC50 / (1 + ([L] / Kd))

    • Where:

      • [L] is the concentration of the radioligand (this compound).

      • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Data Presentation:

All quantitative data should be summarized in tables for clear comparison.

Table 1: In Vitro this compound Competitive Binding Data

Test CompoundIC50 (nM)Ki (nM)Hill Slope (nH)
Compound A15.25.11.1
Compound B78.526.20.9
Reference Drug5.81.91.0
In Vivo PET Data Analysis

The primary outcome of in vivo PET occupancy studies is the percent receptor occupancy by the test drug.

Step 1: Image Preprocessing

  • Perform motion correction on the dynamic PET data.

  • Co-register the PET images to the subject's anatomical MRI.

Step 2: Definition of Regions of Interest (ROIs)

  • Delineate ROIs on the MRI for brain regions with high D2/D3 receptor density (e.g., striatum, globus pallidus, substantia nigra) and a reference region with negligible specific binding (e.g., cerebellum).[13][15]

Step 3: Kinetic Modeling

  • Extract time-activity curves (TACs) for each ROI.

  • Apply a suitable kinetic model to the TACs to estimate the binding potential (BP_ND). The Simplified Reference Tissue Model (SRTM) is commonly used for this compound.[13][16] BP_ND is a measure of the density of available receptors.

Step 4: Calculation of Receptor Occupancy

  • Calculate the percent receptor occupancy in each ROI using the following formula:

    • % Occupancy = ((BP_ND_baseline - BP_ND_post-dose) / BP_ND_baseline) * 100

Data Presentation:

Table 2: In Vivo this compound PET Receptor Occupancy Data

Brain RegionBaseline BP_NDPost-Dose BP_NDReceptor Occupancy (%)
Caudate3.51.460
Putamen4.21.759.5
Ventral Striatum3.81.560.5
Globus Pallidus2.91.258.6

Visualizations

Dopamine D3 Receptor Signaling Pathway

The dopamine D3 receptor, a G-protein coupled receptor (GPCR), primarily couples to Gi/Go proteins.[17] Its activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[18][19] This can modulate the activity of various downstream effectors, including ion channels and kinases like mitogen-activated protein kinase (MAPK).[17]

D3_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine / this compound D3R Dopamine D3 Receptor Dopamine->D3R Binds G_protein Gi/Go Protein D3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., Ion Channel Modulation, MAPK Activation) PKA->Downstream

Caption: Dopamine D3 Receptor Signaling Pathway.

In Vitro Competitive Binding Workflow

This diagram illustrates the key steps involved in an in vitro this compound competitive binding experiment and subsequent data analysis.

In_Vitro_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase Prep Prepare Reagents: This compound, Competitor Dilutions, Membrane Homogenate Incubate Incubate Radioligand, Competitor, and Receptors Prep->Incubate Filter Separate Bound and Free Ligand (Filtration) Incubate->Filter Count Quantify Radioactivity (Scintillation/Gamma Counting) Filter->Count Calc_SB Calculate Specific Binding Count->Calc_SB Plot Plot % Specific Binding vs. log[Competitor] Calc_SB->Plot Fit Nonlinear Regression Fitting Plot->Fit Calc_Ki Calculate Ki using Cheng-Prusoff Equation Fit->Calc_Ki Result Final Result: Ki Value of Competitor Calc_Ki->Result

Caption: In Vitro Competitive Binding Workflow.

In Vivo PET Occupancy Study Workflow

This diagram outlines the process for determining receptor occupancy using this compound PET imaging.

In_Vivo_Workflow cluster_scanning PET Scanning Phase cluster_analysis Image Analysis Phase Baseline Baseline this compound PET Scan Drug_Admin Administer Test Drug Baseline->Drug_Admin Post_Dose Post-Dose this compound PET Scan Drug_Admin->Post_Dose Preproc Image Preprocessing (Motion Correction, Co-registration) Post_Dose->Preproc ROI Define Regions of Interest (ROIs) Preproc->ROI Kinetic Kinetic Modeling to Estimate BP_ND ROI->Kinetic Occupancy Calculate Receptor Occupancy Kinetic->Occupancy Final_Result Final Result: % Receptor Occupancy Occupancy->Final_Result

Caption: In Vivo PET Occupancy Study Workflow.

References

Troubleshooting & Optimization

Optimizing [11C]PHNO radiosynthesis for higher yield and purity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the radiosynthesis of [11C]PHNO. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the synthesis of this important dopamine (B1211576) D2/3 receptor agonist radiotracer.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing potential causes and solutions to help you optimize your radiosynthesis for higher yield and purity.

1. Low Radiochemical Yield

Q: My this compound synthesis is resulting in a very low radiochemical yield. What are the potential causes and how can I improve it?

A: Low radiochemical yield is a common issue in this compound synthesis, often attributed to the challenging four-step procedure involving harsh reaction conditions.[1][2] Here are the primary factors and troubleshooting steps:

  • Suboptimal Reaction Temperature: The traditional protocol involves heating and cooling steps, which can lead to product loss.[1]

    • Solution: Switch to a room temperature synthesis protocol. Performing all reaction steps at ambient temperature can significantly increase the isolated radiochemical yield and reduce the overall synthesis time by about 5 minutes, which minimizes radioactive decay.[1][2][3]

  • Moisture and Oxygen Contamination: The synthesis is highly susceptible to humidity and oxygen, which can degrade reagents and intermediates.[1]

    • Solution: Ensure a completely inert atmosphere throughout the synthesis. Use freshly dried solvents and reagents. Thoroughly purge the synthesis module with an inert gas (e.g., helium or argon) before starting the reaction.

  • Inefficient Trapping of [11C]CO2: Poor trapping of the initial [11C]CO2 will result in low starting activity for the subsequent steps.

    • Solution: Check the efficiency of your trapping agent and ensure your gas lines are not leaking.

  • Poor Quality of Precursor or Reagents: The purity and reactivity of the precursor ((+)-HNO) and other reagents like ethylmagnesium bromide and lithium aluminum hydride (LAH) are critical.

    • Solution: Use high-purity, freshly sourced or properly stored precursor and reagents. Consider qualifying new batches of precursor to ensure consistent performance.

2. Impurities and Byproduct Formation

Q: I am observing significant impurities in my final product. How can I identify and minimize them?

A: Byproduct formation can complicate purification and compromise the purity of the final this compound. Investigation of reaction intermediates and byproducts is key to troubleshooting.[2][3]

  • Identification of Byproducts:

    • Solution: Perform partial runs of the synthesis to identify the origin of byproducts.[1][3] For example, analyzing the reaction mixture after the acylation step can help identify unreacted precursor or acylation-related byproducts. Similarly, analyzing post-reduction can reveal byproducts from the LAH reduction step. Common radioactive intermediates and byproducts can be observed at specific retention times in the HPLC analysis.[1]

  • Minimizing Byproduct Formation:

    • Solution: Strict adherence to an inert atmosphere is crucial to prevent side reactions.[1] Optimizing the reaction temperature, as mentioned above, can also reduce the formation of certain byproducts. Careful control of the stoichiometry of reagents, particularly the Grignard reagent and LAH, can also minimize side reactions.

3. HPLC Purification Issues

Q: I'm having trouble with the HPLC purification of this compound. What are some common problems and solutions?

A: HPLC purification is a critical step for obtaining high-purity this compound suitable for in vivo studies.

  • Poor Peak Resolution:

    • Solution: Optimize your HPLC conditions. This includes the mobile phase composition, flow rate, and column type. A reversed-phase C18 column is commonly used.[1] Adjusting the gradient of the organic solvent can improve the separation of this compound from impurities.

  • Broad Peaks:

    • Solution: Ensure your sample is fully dissolved in the injection solvent and that the injection volume is appropriate for the column size. Column degradation can also lead to broad peaks; consider replacing the column if performance declines.

  • Loss of Radioactivity on the Column:

    • Solution: Check for compatibility of your product with the column material and mobile phase. Highly reactive species can sometimes interact with the stationary phase. Ensure the pH of the mobile phase is appropriate.

Quantitative Data Summary

The following tables summarize quantitative data from various studies to allow for easy comparison of different radiosynthesis methods for this compound.

Table 1: Comparison of this compound Radiosynthesis Methods

ParameterTraditional Method (Heating/Cooling)Optimized Method (Room Temperature)Semi-Automated Module ([3-11C]-(+)-PHNO)
Radiochemical Yield (non-decay corrected) 0.53 ± 0.17%1.4 ± 0.8%9% (range 2-30%)[4]
Radiochemical Purity >95%>95%>95%[4]
Specific Radioactivity (GBq/µmol) Not consistently reportedNot consistently reported26.8 - 81.1[4]
Total Synthesis Time ~40-65 min~35-60 min (saves ~5 min)[2]63-65 min[4]

Experimental Protocols

Below are detailed methodologies for the traditional and optimized radiosynthesis of this compound.

Protocol 1: Traditional this compound Radiosynthesis with Heating and Cooling

This protocol is based on the method involving heating for the acylation step and cooling for the reduction.[1]

  • Production of [11C]CO2: Produce [11C]CO2 via the 14N(p,α)11C nuclear reaction in a cyclotron.

  • Grignard Reaction: Trap the [11C]CO2 in a solution of ethylmagnesium bromide in tetrahydrofuran (B95107) (THF).

  • Formation of [11C]Propionyl Chloride: React the resulting [11C]propionate with thionyl chloride to form [11C]propionyl chloride.

  • Acylation: React the [11C]propionyl chloride with the precursor, (+)-4-H-3,4,4a,5,6,10b-hexahydro-2H-naphtho[1,2-b][1][3]oxazin-9-ol ((+)-HNO), in THF. Heat the reaction mixture to 80°C.

  • Reduction: Cool the reaction mixture to -15°C and add lithium aluminum hydride (LAH) in THF to reduce the amide intermediate.

  • Quenching and Purification: Quench the reaction with water and prepare the sample for HPLC purification. Purify the crude product using semi-preparative reversed-phase HPLC.

  • Formulation: Collect the this compound fraction, remove the HPLC solvent, and formulate in a physiologically compatible solution for injection.

Protocol 2: Optimized Room Temperature this compound Radiosynthesis

This optimized protocol omits the heating and cooling steps, leading to a faster synthesis and higher yield.[1][2]

  • Production of [11C]CO2 and Grignard Reaction: Follow steps 1 and 2 of the traditional protocol.

  • Formation of [11C]Propionyl Chloride: Follow step 3 of the traditional protocol.

  • Acylation at Room Temperature: React the [11C]propionyl chloride with the precursor, ((+)-HNO), in THF at room temperature.

  • Reduction at Room Temperature: Add LAH in THF to the reaction mixture at room temperature to reduce the amide intermediate.

  • Quenching, Purification, and Formulation: Follow steps 6 and 7 of the traditional protocol.

Visualizations

Experimental Workflow for Optimized this compound Radiosynthesis

G cluster_start [11C]CO2 Production cluster_synthesis Radiosynthesis Steps (Room Temperature) cluster_purification Purification and Formulation cluster_end Final Product start Cyclotron Production (14N(p,α)11C) grignard Grignard Reaction ([11C]CO2 + EtMgBr) start->grignard acyl_chloride Acyl Chloride Formation (+ SOCl2) grignard->acyl_chloride acylation Acylation (+ Precursor) acyl_chloride->acylation reduction Reduction (+ LiAlH4) acylation->reduction quench Quench Reaction reduction->quench hplc Semi-preparative HPLC quench->hplc formulation Formulation hplc->formulation end This compound for Injection formulation->end

Caption: Optimized room temperature radiosynthesis workflow for this compound.

Troubleshooting Decision Tree for Low this compound Yield

G start Low this compound Yield q1 Check Radioactivity at Intermediate Steps start->q1 a1_yes Low activity after [11C]CO2 trapping? q1->a1_yes Yes a1_no Low activity after reduction step? q1->a1_no No s1 Check Grignard reagent quality and [11C]CO2 delivery a1_yes->s1 s2 Check precursor and LAH quality/activity a1_no->s2 q2 Review HPLC Chromatogram s1->q2 s2->q2 a2_yes Multiple unidentified peaks? q2->a2_yes Yes a2_no Broad or tailing peaks? q2->a2_no No s3 Perform partial runs to identify byproducts. Ensure inert atmosphere. a2_yes->s3 s4 Optimize HPLC conditions (mobile phase, flow rate). Check column integrity. a2_no->s4 end Improved Yield s3->end s4->end

References

Troubleshooting failed [11C]PHNO radiosynthesis procedures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the radiosynthesis of [11C]PHNO.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the this compound synthesis process, providing potential causes and recommended solutions in a question-and-answer format.

Q1: My radiochemical yield (RCY) of this compound is consistently low. What are the potential causes and how can I improve it?

A1: Low radiochemical yield is a common issue in this compound synthesis, a complex four-step process.[1][2] The synthesis is known to be sensitive to harsh reaction conditions and requires an inert atmosphere.[1][2] Several factors can contribute to low yields. Here is a step-by-step guide to troubleshoot this issue:

  • Moisture and Oxygen Contamination: The Grignard reaction, the initial step involving the fixation of [11C]CO2, is extremely sensitive to moisture and oxygen.[1] Even trace amounts of water can react with the Grignard reagent (ethylmagnesium bromide), reducing its efficacy and consequently lowering the yield of [11C]propionic acid.[3]

    • Solution: Ensure all glassware is rigorously dried. Use anhydrous solvents and reagents. Perform the synthesis under a continuous stream of inert gas (e.g., argon or nitrogen).

  • Inefficient [11C]CO2 Trapping: Incomplete trapping of the cyclotron-produced [11C]CO2 will directly lead to a lower amount of starting material for the synthesis.

    • Solution: Optimize the trapping efficiency of your system. Ensure the Grignard reagent is active and the gas flow rates are appropriate.

  • Suboptimal Reaction Temperatures: Traditional protocols involve heating and cooling steps which can be difficult to control precisely and can lead to product degradation.[1]

    • Solution: Consider adopting a room temperature synthesis protocol. It has been demonstrated that performing all reaction steps at room temperature can reduce the synthesis time by approximately 5 minutes, which in turn can increase the decay-corrected radiochemical yield by about 15%.[1][2]

  • Ineffective Reduction Step: The final step involves the reduction of the intermediate amide using Lithium Aluminum Hydride (LAH). Incomplete reduction is a major cause of low yield.

    • Solution: Ensure the LAH reagent is fresh and active. The presence of intensive and broad peaks in the 5-7 minute region of your semi-preparative HPLC chromatogram, with a corresponding absence or small product peak, suggests a successful carbonylation but a failed reduction.[1] In this case, the LAH should be replaced.

Q2: I am observing unexpected peaks in my HPLC chromatogram. How can I identify the impurities and their source?

A2: The semi-preparative HPLC chromatogram is a valuable diagnostic tool for troubleshooting failed this compound radiosyntheses.[1] The presence of specific peaks can indicate the point of failure in the synthesis.

  • Early Eluting Peaks (0-26 seconds): These are typically hydrophilic compounds such as unreacted [11C]CO2 and [11C]propionic acid.[1] A large peak in this region with little to no product peak suggests a failure in the subsequent acylation or reduction steps.

  • Intermediate Peaks (around 47-48 seconds): These peaks likely correspond to carbonyl intermediates, such as the [11C]amide, which is the product of the acylation step.[1] Significant peaks in this area with a small this compound peak point towards an inefficient reduction step.

  • Broad Peaks (5-7 minutes): As mentioned previously, the presence of intense, broad peaks in this region is a strong indicator of a failed reduction step, suggesting an issue with the LAH reagent.[1]

Q3: How can I minimize the synthesis time for this compound to improve the final product yield?

A3: Due to the short half-life of Carbon-11 (20.4 minutes), minimizing the synthesis time is crucial for maximizing the radiochemical yield.[1] The most effective way to reduce the synthesis time is to eliminate the heating and cooling steps traditionally used in the acylation and reduction stages.[1][2] A synthesis performed entirely at room temperature can save approximately 5 minutes, leading to a significant increase in the non-decay-corrected yield.[1][2]

Q4: What are the best practices for handling and storing the precursor for this compound synthesis?

A4: The stability and purity of the precursor, (+)-4-propyl-3,4,4a,5,6,10b-hexahydro-2H-naphtho[1,2-b][3][4]oxazin-9-ol ((+)-HNO), are critical for a successful radiosynthesis.

  • Storage: The precursor should be stored in a cool, dark, and dry place to prevent degradation. It is advisable to store it under an inert atmosphere.

  • Quality Control: Before use, ensure the purity of the precursor. Impurities in the precursor can lead to the formation of side products, complicating purification and reducing the specific activity of the final product.

  • Handling: When weighing and dissolving the precursor, work quickly and efficiently to minimize its exposure to air and moisture.

Data Presentation

The following tables summarize quantitative data from various this compound radiosynthesis protocols.

Table 1: Comparison of Radiochemical Yield (RCY) and Synthesis Time with Different Reaction Temperatures

Reaction ConditionSynthesis Time (min)Isolated Radiochemical Yield (non-decay corrected)
Room Temperature (22°C)~251.4 ± 0.8%
LAH addition at -15°C~300.53 ± 0.17%
LAH addition at -40°C~300.50 ± 0.11%

Data adapted from an der Gassen et al., 2019.[1]

Table 2: Typical Quality Control Parameters for this compound

ParameterSpecificationReference
Radiochemical Purity>95%[1]
Specific Activity26.8 - 81.1 GBq/μmol

Experimental Protocols

Optimized Room Temperature Radiosynthesis of this compound

This protocol is based on the optimized method described by an der Gassen et al. (2019), which eliminates heating and cooling steps to reduce synthesis time and improve yield.[1]

  • [11C]CO2 Trapping and Grignard Reaction:

    • The cyclotron-produced [11C]CO2 is trapped in a solution of ethylmagnesium bromide in anhydrous tetrahydrofuran (B95107) (THF) at room temperature to form [11C]propionic acid.

  • Formation of [11C]Propionyl Chloride:

    • Thionyl chloride is added to the reaction mixture at room temperature to convert [11C]propionic acid to [11C]propionyl chloride.

  • Acylation:

    • The [11C]propionyl chloride solution is then added to a solution of the (+)-HNO precursor in anhydrous THF at room temperature to form the intermediate [11C]amide.

  • Reduction:

    • A solution of Lithium Aluminum Hydride (LAH) in anhydrous THF is added to the reaction mixture at room temperature to reduce the [11C]amide to this compound.

  • Quenching and Purification:

    • The reaction is quenched with water, and the crude product is purified by semi-preparative High-Performance Liquid Chromatography (HPLC).

Mandatory Visualization

Troubleshooting_Workflow This compound Synthesis Troubleshooting Workflow start Synthesis Failed check_hplc Analyze semi-preparative HPLC chromatogram start->check_hplc no_product No significant radioactive peaks after [11C]CO2 peak check_hplc->no_product No product formation intermediate_peaks Prominent intermediate peaks (e.g., [11C]amide) check_hplc->intermediate_peaks Incomplete reaction product_peak_low This compound peak present but yield is low check_hplc->product_peak_low Low conversion cause1 Failure in [11C]CO2 trapping or Grignard reaction no_product->cause1 cause2 Inefficient reduction step intermediate_peaks->cause2 cause3 Suboptimal reaction conditions or reagent degradation product_peak_low->cause3 solution1 Check Grignard reagent activity. Ensure anhydrous conditions. cause1->solution1 solution2 Use fresh, high-quality LAH. Verify addition and mixing. cause2->solution2 solution3 Optimize temperature (room temp protocol). Check precursor quality. cause3->solution3 Synthesis_Pathway Optimized Room Temperature this compound Radiosynthesis Pathway cluster_step1 Step 1: Carboxylation cluster_step2 Step 2: Acylation cluster_step3 Step 3: Reduction cluster_step4 Step 4: Purification CO2 [11C]CO2 PropionicAcid [11C]Propionic Acid CO2->PropionicAcid + Grignard (Room Temp) Grignard Ethylmagnesium Bromide Grignard->PropionicAcid PropionylChloride [11C]Propionyl Chloride PropionicAcid->PropionylChloride + SOCl2 (Room Temp) Amide Intermediate [11C]Amide PropionylChloride->Amide + Precursor (Room Temp) Precursor (+)-HNO Precursor Precursor->Amide LAH LiAlH4 PHNO This compound Amide->PHNO + LAH (Room Temp) LAH->PHNO Crude_PHNO Crude this compound PHNO->Crude_PHNO Quench Purified_PHNO Purified this compound Crude_PHNO->Purified_PHNO HPLC

References

Minimizing mass dose effect in [11C]PHNO PET studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing mass dose effects during [11C]PHNO PET studies.

Frequently Asked Questions (FAQs)

Q1: What is the mass dose effect in the context of this compound PET studies?

A1: The mass dose effect, also known as receptor occupancy by the injected ligand, refers to the phenomenon where the total amount of injected (+)-[11C]PHNO (radiolabeled plus non-radiolabeled or 'cold' compound) is sufficient to occupy a significant fraction of the target D2/D3 receptors. This can lead to an underestimation of the true receptor density, as the tracer competes with its non-radiolabeled counterpart for binding sites.[1] This effect becomes more pronounced as the injected mass increases, resulting in a decrease in the measured binding potential (BP_ND).[1]

Q2: Why is minimizing the mass dose critical for this compound studies?

A2: Minimizing the mass dose is crucial for several reasons:

  • Pharmacological Effects: Even at low microgram doses, (+)-[11C]PHNO can exert pharmacological effects. Some participants in initial clinical studies reported experiencing nausea.[2] To avoid side effects, a maximum administered dose of 0.029 µg/kg has been recommended.[2]

  • Data Accuracy: A significant mass dose can saturate the D2/D3 receptors, leading to reduced specific binding and inaccurate quantification of receptor density and occupancy.[1][3]

  • Signal-to-Noise Ratio: While a higher injected radioactivity dose can improve image quality, it is limited by the mass of PHNO and the specific radioactivity.[4] High molar activity allows for the injection of sufficient radioactivity for good image quality while keeping the mass dose below the threshold for pharmacological effects and receptor saturation.

Q3: What constitutes a "tracer dose" and what are the typical injection parameters for this compound?

A3: A "tracer dose" is an amount of a radioligand so small that it occupies a negligible fraction of the target receptors (typically <5%) and does not induce pharmacological effects.[1] Achieving a true tracer dose requires high molar activity (Am) or specific activity (SA). For (+)-[11C]PHNO, a molar activity of > 48.5 GBq/µmol at the time of injection is required to avoid side effects in a 70 kg participant.[2]

Q4: How does the D2/D3 receptor binding of this compound differ from other radiotracers like [11C]raclopride?

A4: (+)-[11C]PHNO is a D2/D3 receptor agonist radioligand with a 25- to 48-fold higher affinity for the D3 receptor than the D2 receptor in vivo.[4][5] This makes it particularly valuable for studying the high-affinity state of these receptors.[6][7] In contrast, [11C]raclopride is a D2/D3 antagonist.[8] Studies comparing the two show that [11C]-(+)-PHNO has a preferential distribution in the globus pallidus and ventral striatum, while [11C]raclopride shows higher uptake in the dorsal striatum.[8] [11C]-(+)-PHNO is also more sensitive to competition with endogenous dopamine (B1211576) than [11C]raclopride.[6]

Troubleshooting Guide

Problem: I am observing low specific binding or a poor signal-to-noise ratio in my this compound PET images.

Possible Causes and Solutions:

  • High Mass Dose: An excessive mass dose can lead to receptor saturation.

    • Solution: Verify the molar activity of your radiotracer batch. Aim for a molar activity that allows for an injected mass well below the recommended 0.029 µg/kg limit.[2] Optimize your radiosynthesis to improve molar activity.[9][10]

  • Suboptimal Image Reconstruction: The number of iterations in the reconstruction algorithm can affect bias and noise.

    • Solution: For shorter frames, using fewer iterations than a standard protocol may help balance bias and noise. For example, for 1-minute frames, 9 iterations might be sufficient to reduce bias below 10%.[11]

  • Patient Motion: Subject movement during the scan can blur images and reduce quantitative accuracy.

    • Solution: Use a head fixation system, such as a custom-fitted thermoplastic mask, to minimize movement during the acquisition.[8]

Problem: My test-retest variability is higher than expected, particularly in D3-rich regions.

Possible Causes and Solutions:

  • Mass Carry-over Effect: If the time between scans is insufficient, residual unlabeled PHNO from the first scan could occupy receptors, reducing the binding potential in the second scan.

    • Solution: While a study with scans separated by 5.4 ± 0.7 hours found no significant mass carry-over effect, a trend was observed in the substantia nigra.[12] Ensure adequate time between scans, especially in within-day protocols.

  • Physiological Variability: Natural fluctuations in endogenous dopamine levels can compete with this compound binding, as it is sensitive to synaptic dopamine.[6]

    • Solution: Control for factors that can influence dopamine levels, such as caffeine (B1668208) intake, smoking, and time of day. Standardize these conditions for all subjects and across scans.

  • Scan Duration: Shorter scan times can impact the accuracy of binding parameter estimation.

    • Solution: While a 120-minute scan is common, studies show that a 90-minute scan can yield visually equal parametric images and reliable binding potential (BP_ND) estimations, which can improve subject comfort and reduce motion artifacts.[4]

Problem: Subjects are reporting nausea after this compound injection.

Possible Causes and Solutions:

  • Mass Dose Exceeds Pharmacological Threshold: Nausea is a known side effect associated with the mass dose of PHNO.[2][4]

    • Solution: Strictly adhere to the recommended mass dose limit of 0.029 µg/kg.[2] This requires a radiotracer synthesis that yields high molar activity. For a typical 70 kg person, the maximum injected mass should be around 2.03 µg.[2] Calculate the mass dose for each subject based on their weight and the molar activity at the time of injection.

Quantitative Data Summary

Table 1: Typical Injection Parameters for Human this compound PET Studies

ParameterMean ± SDRangeReference
Injected Radioactivity (MBq) 359 ± 37274 - 422[8]
137 ± 14-[4]
356 ± 21-[13]
Molar Activity (mCi/µmol) 1213 ± 278-[8]
Molar Activity (MBq/nmol) 27 ± 3-[4]
Injected Mass (µg) 1.9 ± 0.51.9 - 2.6[8]
1.70 ± 0.66-[13]
Injected Mass (ng/kg) 20 ± 218 - 24[4]

Table 2: Regional Binding Potential (BP_ND) and Test-Retest Variability (TRV) of this compound

Brain RegionPredominant ReceptorMean BP_ND ± SDTRV (%)Reference
Caudate D22.1 ± 0.49[8][12]
Putamen D22.8 ± 0.69[8][12]
Ventral Striatum D2/D33.4 ± 0.9-[8]
Globus Pallidus D33.4 ± 1.06[8][12]
Substantia Nigra D32.0 ± 1.119[8][12]
Thalamus D3-14[12]
Hypothalamus D3-21[12]

Experimental Protocols

Protocol 1: Standard this compound PET Imaging Protocol

  • Subject Preparation:

    • Subjects should fast for at least 4 hours prior to the scan.

    • A custom-fitted thermoplastic mask should be created for each subject to ensure head stabilization.[8]

  • Radiotracer Injection:

    • An intravenous line is placed in an antecubital vein.

    • A bolus injection of this compound is administered, with the injected mass not exceeding 0.029 µg/kg.[2] A typical injected dose is around 137-360 MBq.[4][8]

    • The line is immediately flushed with saline.[4]

  • Image Acquisition:

    • PET scans are acquired in 3D list-mode.[14]

    • Scan duration is typically 90 to 120 minutes.[4] A 90-minute acquisition can provide reliable data while improving subject comfort.[4]

  • Image Reconstruction and Analysis:

    • Data is reconstructed using an appropriate algorithm (e.g., OSEM).[11]

    • Time-activity curves (TACs) are generated for regions of interest (ROIs).

    • The Simplified Reference Tissue Model (SRTM), with the cerebellum as the reference region, is suitable for modeling this compound PET data to estimate the binding potential (BP_ND).[6]

Protocol 2: Optimized Radiosynthesis of (+)-[11C]PHNO

The production of (+)-[11C]PHNO is a challenging multi-step synthesis.[9] Optimization focuses on improving activity yield and reducing synthesis time to maximize molar activity.

  • Goal: Achieve higher activity yields by reducing the overall synthesis time.

  • Traditional Method: Involves heating to 80°C for acylation and cooling to -15°C for the addition of LAH.[9]

  • Optimized Method: A time-reduced procedure has been developed by conducting the entire radiosynthesis at room temperature, omitting all heating and cooling steps.[9][10]

  • Benefit: This optimization saves approximately 5 minutes, which corresponds to a decay prevention of about 15% of the activity yield, thereby increasing the molar activity of the final product.[9][10]

  • Quality Control: All batches must undergo rigorous quality control, including assessment of dose mass limit, specific activity, chemical impurity mass limit, residual solvent analysis, pH testing, and sterility testing.

Visualizations

Troubleshooting_Low_Binding Start Problem: Low Specific Binding CheckMass Check Injected Mass Dose and Molar Activity Start->CheckMass MassHigh Is Mass Dose > 0.029 µg/kg? CheckMass->MassHigh CheckRecon Review Image Reconstruction Parameters ReconSuboptimal Are Reconstruction Iterations Optimized? CheckRecon->ReconSuboptimal CheckMotion Assess Subject Motion Artifacts MotionPresent Is significant motion present? CheckMotion->MotionPresent MassHigh->CheckRecon No OptimizeSynth Solution: Optimize Radiosynthesis for Higher Molar Activity MassHigh->OptimizeSynth Yes ReconSuboptimal->CheckMotion Yes AdjustRecon Solution: Adjust Iteration Number (e.g., fewer for short frames) ReconSuboptimal->AdjustRecon No UseFixation Solution: Use Head Fixation (e.g., thermoplastic mask) MotionPresent->UseFixation Yes

Caption: Troubleshooting workflow for low specific binding in this compound PET studies.

PET_Workflow cluster_prep Preparation cluster_scan Scanning cluster_analysis Analysis SubjectPrep Subject Preparation (Fasting, Consent) HeadFix Head Fixation (Thermoplastic Mask) SubjectPrep->HeadFix IV_Line IV Line Placement HeadFix->IV_Line Injection This compound Bolus Injection (Mass < 0.029 µg/kg) IV_Line->Injection Acquisition PET Data Acquisition (90-120 min) Injection->Acquisition Reconstruction Image Reconstruction (OSEM) Acquisition->Reconstruction ROI ROI Delineation Reconstruction->ROI Modeling Kinetic Modeling (SRTM) ROI->Modeling BP_ND Quantify BP_ND Modeling->BP_ND

Caption: Experimental workflow for a typical this compound PET study.

Radiosynthesis_Troubleshooting Start Problem: Low Molar Activity or Yield CheckTime Review Total Synthesis Time Start->CheckTime TimeLong Is synthesis time > 30 min? CheckTime->TimeLong CheckConditions Check Reaction Conditions HarshConditions Using heating/cooling steps? CheckConditions->HarshConditions CheckQC Analyze Impurities (HPLC) InvestigateByproducts Solution: Investigate Byproducts and Intermediates CheckQC->InvestigateByproducts TimeLong->CheckConditions No ImplementRT Solution: Implement Room Temperature Synthesis Protocol TimeLong->ImplementRT Yes HarshConditions->CheckQC No HarshConditions->ImplementRT Yes

Caption: Decision tree for troubleshooting this compound radiosynthesis.

References

Technical Support Center: Motion Correction for Long [¹¹C]PHNO PET Scans

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing long [¹¹C]PHNO PET scans. The following information is designed to help you identify and resolve common issues related to motion artifacts, ensuring the quality and quantitative accuracy of your experimental data.

Frequently Asked Questions (FAQs)

Q1: Why is motion correction particularly critical for long [¹¹C]PHNO PET scans?

A1: Long scan durations, often required for the kinetic modeling of [¹¹C]PHNO to accurately estimate dopamine (B1211576) D₂/D₃ receptor binding, increase the likelihood of patient or subject movement.[1] Head motion during these scans can lead to significant image degradation, including blurring and smearing of anatomical structures.[2][3] This reduces the accuracy of quantitative measures such as the binding potential (BPND), potentially confounding the results of your study.[4]

Q2: What are the common visual artifacts I might see in my [¹¹C]PHNO PET images if motion has occurred?

A2: Motion artifacts typically manifest as:

  • Blurring: A general loss of sharpness and detail in the image.[2][3]

  • Smearing or Ghosting: Elongation or duplication of high-uptake regions, which can obscure the boundaries between different brain structures.

  • Discontinuities: Misalignment between different time frames of the dynamic scan can create artificial edges or breaks in anatomical structures.[5]

  • "Cold" or "Hot" Spots: In PET/CT, misregistration between the PET and CT scans due to motion can lead to incorrect attenuation correction, creating artificial areas of low ("cold") or high ("hot") uptake, particularly near the edges of the brain.[6]

Q3: What are the main approaches to motion correction in PET imaging?

A3: The two primary strategies for motion correction are:

  • Frame-Based Motion Correction: This software-based approach involves dividing the dynamic PET scan into a series of shorter time frames.[7] These frames are then realigned to a reference frame using image registration algorithms.[2][3][7] This method is widely accessible and can be effective for correcting bulk, inter-frame motion.[4]

  • Event-by-Event Motion Correction: This more advanced technique requires a motion tracking system to monitor the subject's head position in real-time.[8][9] The motion information is then used to correct the line of response (LOR) for each detected positron annihilation event before image reconstruction.[7][10] This method can correct for both inter-frame and intra-frame motion, offering the highest accuracy.[11]

Q4: How does motion affect the quantitative accuracy of [¹¹C]PHNO binding potential (BPND)?

A4: Uncorrected motion typically leads to a biased estimation of BPND. The blurring effect of motion can cause a spill-out of signal from high-binding regions to lower-binding regions, resulting in an underestimation of the true BPND in key areas of interest. Motion can also introduce noise and variability into the time-activity curves (TACs) used for kinetic modeling, further impacting the reliability of the BPND estimates.

Troubleshooting Guides

Issue 1: Reconstructed [¹¹C]PHNO PET images appear blurry and lack clear anatomical definition.
  • Question: My summed [¹¹C]PHNO PET images look blurry, and I can't clearly distinguish key brain structures like the striatum and substantia nigra. What could be the cause and how can I fix it?

  • Answer: This is a classic sign of subject motion during the long PET scan. The extended acquisition time increases the probability of movement, which blurs the final reconstructed image.

    Troubleshooting Steps:

    • Visual Inspection of Dynamic Frames: Review the individual time frames of your dynamic scan. If significant movement has occurred, you will likely see a shift in the position of the brain between frames.

    • Implement Frame-Based Motion Correction: If you have collected list-mode data, you can retrospectively correct for this motion. A common approach is to use software packages like FSL (FMRIB Software Library) or SPM (Statistical Parametric Mapping) to realign the dynamic frames.

    • Optimize Subject Comfort: For future scans, ensure the subject is as comfortable as possible to minimize voluntary movement. This includes using comfortable head restraints and providing clear instructions to remain still.

Issue 2: Time-activity curves (TACs) from specific regions of interest (ROIs) are noisy or show sudden, inexplicable jumps.
  • Question: When I generate TACs for my ROIs, some of them are very noisy or have sharp discontinuities that don't seem physiological. Is this related to motion?

  • Answer: Yes, abrupt subject motion between frames can cause a sudden shift in the ROI's position relative to the underlying anatomy. This can lead to the inclusion of voxels from adjacent tissues with different radiotracer uptake, resulting in sudden jumps or drops in the measured activity and increased noise in the TAC.

    Troubleshooting Steps:

    • Correlate TAC Jumps with Frame-by-Frame Movement: Pinpoint the time frames where the discontinuities occur in your TACs. Visually inspect the corresponding dynamic image frames to confirm if a significant positional shift occurred at those times.

    • Apply Motion Correction: Perform frame-based or event-by-event motion correction. This will help to ensure that the ROI is sampling from the same anatomical region throughout the entire scan duration, leading to smoother and more reliable TACs.

    • Refine ROI Definition: After motion correction, re-evaluate your ROI definitions to ensure they accurately encompass the desired anatomical structures on the motion-corrected images.

Quantitative Data Summary

The following tables summarize key quantitative data related to [¹¹C]PHNO PET scans and the impact of motion correction.

Table 1: Test-Retest Variability of [¹¹C]PHNO Binding Potential (BPND) in Healthy Volunteers (Motion Correction Not Explicitly Stated)

Brain RegionTest-Retest Variability (%)Reference
Caudate9%[12][13]
Putamen9%[12][13]
Pallidum6%[12][13]
Substantia Nigra19%[12][13]
Thalamus14%[12][13]
Hypothalamus21%[12][13]

Note: This data provides a baseline for the inherent variability of [¹¹C]PHNO BPND measurements. Effective motion correction is expected to reduce this variability.

Table 2: Impact of Motion Correction on Quantitative Accuracy (Illustrative Examples from various PET studies)

Motion Correction MethodKey FindingReference
Frame-Based (Image Registration)Effectively corrects for inter-frame motion and improves quantitative accuracy compared to no correction.[4]
Event-by-Event (with Motion Tracking)Outperforms frame-based methods by also correcting for intra-frame motion, leading to the best image resolution and quantitative accuracy.[11]
Data-Driven (Centroid of Distribution)Can achieve results comparable to or better than hardware-based motion tracking in some cases.[8]

Experimental Protocols

Protocol 1: Frame-Based Motion Correction using FSL FLIRT

This protocol outlines a general workflow for performing frame-based motion correction on dynamic [¹¹C]PHNO PET data using FSL's FLIRT (FMRIB's Linear Image Registration Tool).

  • Data Preparation:

    • Reconstruct your dynamic PET list-mode data into a series of 3D image frames (e.g., 26 frames: 6x30s, 3x1min, 2x2min, 15x5min).

    • Create a reference frame. A common choice is to average the early frames (e.g., the first 10 minutes) to generate a high-signal-to-noise image.[1]

  • Brain Extraction (Optional but Recommended):

    • Use FSL's BET (Brain Extraction Tool) on your reference PET frame to create a brain mask. This can improve the accuracy of the registration by focusing on the brain tissue.

  • Image Registration:

    • Use FSL's FLIRT to register each individual dynamic frame to the reference frame. A rigid body transformation (6 degrees of freedom) is typically sufficient for head motion.

    • The basic command structure in a terminal would be:

  • Apply Transformations:

    • Apply the saved transformation matrices to their respective original frames to create a new set of motion-corrected dynamic frames.

  • Verification:

    • Visually inspect the motion-corrected frames by playing them as a movie to ensure that the brain remains stationary throughout the sequence.

    • Generate and inspect the TACs from key ROIs on the motion-corrected data to confirm that noise and discontinuities have been reduced.

Protocol 2: Conceptual Workflow for Event-by-Event Motion Correction

This protocol describes the general steps involved in event-by-event motion correction, which is typically implemented within the PET scanner's reconstruction software in conjunction with a motion tracking system.

  • System Setup:

    • A motion tracking system (e.g., an optical system with a marker attached to the subject's head) is set up to continuously record the head's position and orientation at high temporal resolution (e.g., 30-60 Hz).[11]

  • Data Acquisition:

    • PET data is acquired in list-mode, which records each detected annihilation event with its precise time and location.

    • Simultaneously, the motion tracking system records a continuous stream of 6-degree-of-freedom (3 translations, 3 rotations) motion data.

  • Data Synchronization:

    • The timestamps from the PET list-mode data and the motion tracking data are synchronized.

  • Event-by-Event Correction during Reconstruction:

    • During the image reconstruction process (e.g., using an algorithm like OSEM - Ordered Subsets Expectation Maximization), for each event in the list-mode file:

      • The motion data corresponding to the event's timestamp is retrieved.

      • A geometric transformation is applied to the Line of Response (LOR) of the event to move it back to the position it would have been in if no motion had occurred (i.e., the reference position).[7]

  • Image Reconstruction:

    • The motion-corrected LORs are then used to reconstruct the final 3D PET image.

Visualizations

Motion_Correction_Workflow cluster_input Input Data cluster_frame_based Frame-Based Correction cluster_event_based Event-by-Event Correction List-mode PET Data List-mode PET Data Frame Reconstruction Frame Reconstruction List-mode PET Data->Frame Reconstruction Data Synchronization Data Synchronization List-mode PET Data->Data Synchronization Motion Tracking Data Motion Tracking Data Motion Tracking Data->Data Synchronization Reference Frame Generation Reference Frame Generation Frame Reconstruction->Reference Frame Generation Image Registration Image Registration Frame Reconstruction->Image Registration Apply Transformations Apply Transformations Frame Reconstruction->Apply Transformations Reference Frame Generation->Image Registration Image Registration->Apply Transformations Motion-Corrected Frames Motion-Corrected Frames Apply Transformations->Motion-Corrected Frames LOR Transformation LOR Transformation Data Synchronization->LOR Transformation Motion-Compensated Reconstruction Motion-Compensated Reconstruction LOR Transformation->Motion-Compensated Reconstruction Final Motion-Corrected Image Final Motion-Corrected Image Motion-Compensated Reconstruction->Final Motion-Corrected Image

Caption: Workflow diagram comparing Frame-Based and Event-by-Event motion correction techniques.

Troubleshooting_Logic Start Start Image Quality Issue Image Quality Issue Start->Image Quality Issue Blurry Image Blurry Image Image Quality Issue->Blurry Image Visual Artifacts Noisy TACs Noisy TACs Image Quality Issue->Noisy TACs Quantitative Issues Inspect Dynamic Frames Inspect Dynamic Frames Blurry Image->Inspect Dynamic Frames Correlate TACs with Frames Correlate TACs with Frames Noisy TACs->Correlate TACs with Frames Apply Motion Correction Apply Motion Correction Inspect Dynamic Frames->Apply Motion Correction Correlate TACs with Frames->Apply Motion Correction Re-evaluate ROIs Re-evaluate ROIs Apply Motion Correction->Re-evaluate ROIs End End Re-evaluate ROIs->End

Caption: Logical workflow for troubleshooting common motion-related issues in PET data analysis.

References

Addressing side effects of [11C]PHNO injection like nausea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing [11C]PHNO in their experiments. The information provided is intended to help address potential side effects, specifically nausea, that may be encountered during this compound administration.

Troubleshooting Guide: Managing Nausea and Vomiting

Issue: Subject reports experiencing nausea or vomits during or shortly after this compound injection.

Potential Cause Suggested Action
High Injected Dose or Mass: Nausea and vomiting are significantly predicted by the injected dose and mass of this compound.[1]- Reduce Dose: If scientifically permissible, lower the injected dose to ≤ 0.029 µg/kg, as this has been shown to be unlikely to produce side effects.[2] - Optimize Specific Activity: Aim for a higher specific activity of the radiotracer to reduce the total injected mass while maintaining the desired radioactivity.
Dopamine (B1211576) D2/D3 Receptor Agonism: this compound is a dopamine D2/D3 receptor agonist, and stimulation of these receptors in the chemoreceptor trigger zone (CTZ) of the brain can induce nausea and vomiting.[3][4]- Pre-medication: Consider the use of a dopamine antagonist that does not cross the blood-brain barrier to mitigate peripheral side effects, if this does not interfere with the study's objectives. Consult with a physician or clinical team before administering any pre-medication. - Subject Comfort: Ensure the subject is in a comfortable, reclined position during and after the injection.[5]
Subject Anxiety: Anxiety about the procedure can sometimes manifest as physical symptoms like nausea.- Informed Consent and Communication: Clearly explain the procedure and potential side effects to the subject beforehand to alleviate anxiety. - Relaxation Techniques: Suggest relaxation techniques or provide a calm environment. In some clinical settings, mild sedatives may be considered if appropriate and approved.[5][6]
General PET Scan Procedure Related: Nausea can be a general, though uncommon, side effect of PET scans.[7][8]- Hydration: Encourage the subject to drink clear fluids after the scan to help flush the tracer from their system.[7] - Rest: Advise the subject to rest if they feel nauseous.[7]

Frequently Asked Questions (FAQs)

Q1: What are the common side effects of this compound injection?

A1: The most commonly reported side effects are nausea and, less frequently, vomiting.[1][2] In a review of 486 scans, nausea was present in 14.3% of cases and vomiting in 1.1%.[1]

Q2: How soon after injection do side effects typically appear and how long do they last?

A2: Symptoms of nausea and vomiting typically arise 3-5 minutes after the injection and subside within 7-12 minutes in all reported cases.[1]

Q3: Is medical intervention typically required for these side effects?

A3: In the studies reviewed, no medical action was required to address the reported nausea and vomiting.[1]

Q4: Is there a dose of this compound that is considered safe and unlikely to cause side effects?

A4: Yes, injected doses of 0.029 µg/kg or less are highly unlikely to produce any side effects in humans.[1][2]

Q5: Do subjects on antipsychotic medications experience fewer side effects?

A5: Yes, a study found that subjects taking antipsychotics, which often act as dopamine antagonists, had a significantly lower rate of nausea (3.1%) and no instances of vomiting.[2]

Q6: What is the mechanism behind this compound-induced nausea?

A6: this compound is a dopamine D2/D3 receptor agonist.[3] Nausea is a known side effect of dopamine agonists, which is believed to be caused by the stimulation of dopamine receptors in the chemoreceptor trigger zone (CTZ) in the brainstem.[4]

Quantitative Data on this compound Side Effects

The following table summarizes the incidence of side effects from a study involving 486 this compound scans.[1]

Effect Incidence in All Subjects (n=486) Incidence in Drug-Free Volunteers (n=209)
No Effect84.6%79.8%
Nausea14.3%18.7%
Vomiting1.1%1.5%

Experimental Protocols

Key Experiment: this compound PET Scan Injection Protocol

This is a generalized protocol based on methodologies cited in the literature.[9][10][11] Specific parameters may need to be adapted for individual research questions and equipment.

  • Subject Preparation:

    • Subjects should fast for a specified period before the scan (e.g., 6 hours), with water permitted.[6]

    • A custom-fitted thermoplastic mask may be used to minimize head movement during the scan.[10]

    • An intravenous line is placed in an antecubital vein for tracer injection.[9][10]

  • Radiotracer Preparation and Dosing:

    • This compound is synthesized and purified according to established radiochemistry procedures.

    • The injected mass and radioactivity are carefully measured. Doses should be kept as low as reasonably achievable, ideally ≤ 0.029 µg/kg, to minimize the risk of side effects.[1][2]

  • Injection and Scan Acquisition:

    • A bolus intravenous injection of this compound is administered.[9][10]

    • The injection is immediately followed by a saline flush (e.g., 10 mL).[9]

    • PET scan acquisition begins simultaneously with or immediately after the injection and continues for the desired duration (e.g., 90-120 minutes).[9][10]

  • Monitoring:

    • Subjects should be monitored for the onset of any side effects, particularly nausea and vomiting, during and immediately after the injection.

    • A physician or qualified medical personnel should be available to address any adverse events.[1]

Visualizations

cluster_0 This compound Administration cluster_1 Central Nervous System cluster_2 Physiological Response [11C]PHNO_Injection This compound Injection (Dopamine Agonist) CTZ Chemoreceptor Trigger Zone (CTZ) in Area Postrema [11C]PHNO_Injection->CTZ Stimulates D2/D3 Receptors Vomiting_Center Vomiting Center (Medulla) CTZ->Vomiting_Center Activates Nausea_Vomiting Nausea and Vomiting Vomiting_Center->Nausea_Vomiting Induces

Caption: Signaling pathway of this compound-induced nausea.

Start Start Subject_Prep Subject Preparation (Fasting, IV line) Start->Subject_Prep Tracer_Admin This compound Injection (Bolus + Saline Flush) Subject_Prep->Tracer_Admin PET_Scan PET Scan Acquisition (e.g., 90-120 min) Tracer_Admin->PET_Scan Monitoring Monitor for Side Effects (Nausea, Vomiting) Tracer_Admin->Monitoring Data_Analysis Image Reconstruction and Data Analysis PET_Scan->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for a this compound PET scan.

References

Technical Support Center: [11C]PHNO Parametric Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing noise in [11C]PHNO parametric images.

Frequently Asked Questions (FAQs)

Q1: Is it possible to obtain low-noise parametric images with this compound?

A1: Yes, due to the relatively fast kinetics of this compound, it is possible to compute low-noise binding potential (BPND) parametric images. Studies have shown that this can be achieved using the Simplified Reference Tissue Model (SRTM) and its two-parameter version (SRTM2) without the need for spatial smoothing[1][2][3][4].

Q2: What are the common sources of noise in this compound PET images?

A2: Noise in PET images, including those generated with this compound, can arise from several factors. The primary sources are scattered and random coincidence events, which are inherent to the physics of PET imaging. Other contributing factors include low radiotracer counts in regions of interest, patient motion during the scan, and the image reconstruction algorithm used[5]. D3 receptor-rich regions, which are often small, are particularly susceptible to noise and partial volume effects[6].

Q3: Which kinetic model is recommended for generating low-noise this compound parametric images?

A3: Both the Simplified Reference Tissue Model (SRTM) and SRTM2 are recommended for computing low-noise BPND parametric images of this compound[1][2][3][4]. Visually, SRTM2 images may exhibit slightly lower noise, particularly in regions with low binding[1]. While SRTM may not be theoretically ideal for this compound as regional time-activity curves are not perfectly represented by a one-tissue compartment model, it has been shown to provide BPND estimates that are in good agreement with those from more complex models requiring arterial blood sampling[1][4].

Q4: Is spatial smoothing always necessary for this compound parametric images?

A4: No. Due to the favorable and relatively fast kinetics of this compound, low-noise BPND parametric images can be obtained with both SRTM and SRTM2 without the application of spatial smoothing[1][2][3][4]. This is advantageous as it helps to preserve the spatial resolution of the images.

Troubleshooting Guides

Issue 1: High Noise Levels in Final Parametric Images

Possible Cause: Suboptimal choice of kinetic model or post-processing steps.

Troubleshooting Steps:

  • Kinetic Model Selection:

    • Ensure you are using a reference tissue-based model such as SRTM or SRTM2, which are known to produce low-noise images for this compound[1][2][3][4].

    • If you are using a more complex model that is sensitive to noise, such as the Logan graphical analysis, consider switching to a more robust method like the multilinear analysis (MA1) or SRTM/SRTM2[1].

  • Review Post-Processing Filters:

    • If spatial filtering is being applied, evaluate the type and parameters of the filter. While not always necessary for this compound, if you choose to use a filter, consider an edge-preserving filter over a standard Gaussian filter to minimize resolution loss.

    • Generalized Filtering Options: Several filtering techniques can be applied post-reconstruction to reduce noise. The optimal choice may depend on the specific characteristics of your data and the desired outcome.

      • Gaussian Filter: The most common smoothing technique. It reduces noise but can also blur the image and reduce spatial resolution[7].

      • Bilateral Filter: An edge-preserving filter that considers both the spatial distance and the intensity difference between pixels, which can reduce noise while preserving sharp edges[8].

      • Non-Local Means (NLM) Filter: This filter averages pixels with similar surrounding neighborhoods, which can be effective for noise reduction while preserving details. Both static and dynamic NLM filters have shown superior performance in some PET studies compared to standard Gaussian smoothing[7][8][9].

      • HYPR (Highly Constrained Backprojection) Filter: An advanced technique that can improve spatial resolution and reduce noise[7][9].

  • Image Reconstruction Parameters:

    • The choice of reconstruction algorithm (e.g., FBP vs. OSEM) and its parameters (iterations, subsets) can significantly impact image noise. Iterative reconstruction methods like OSEM can sometimes amplify noise at higher iteration numbers[10][11]. Review your reconstruction protocol to ensure it is optimized for noise performance.

Issue 2: Poor Image Quality in Small, D3-Rich Regions

Possible Cause: Partial volume effects and inherent low radiotracer counts in small structures.

Troubleshooting Steps:

  • Partial Volume Correction (PVC):

    • Small regions of interest, such as the substantia nigra and hypothalamus, are particularly vulnerable to the partial volume effect, which can lead to an underestimation of the true signal and an increase in apparent noise[6].

    • Applying a partial volume correction method can help to mitigate these effects and improve the accuracy of quantification in these small structures.

  • High-Resolution PET System:

    • Whenever possible, use a PET scanner with high spatial resolution. This will minimize the partial volume effect and improve the signal-to-noise ratio in small brain regions[6].

  • Region of Interest (ROI) Definition:

    • Ensure that ROIs are drawn accurately and consistently, as misplacement can incorporate noise from surrounding tissues.

Quantitative Data Summary

The following table summarizes the performance of different filtering techniques as reported in a functional PET imaging study. While not specific to this compound, it provides a general comparison of their effectiveness.

Filtering TechniqueTemporal Signal-to-Noise Ratio (tSNR) Improvement (vs. 3D Gaussian)Test-Retest Reliability Improvement (vs. 3D Gaussian)Required Sample Size Reduction (vs. 3D Gaussian)
dNLM (dynamic Non-Local Means) SuperiorImproved15.4% reduction
sNLM (static Non-Local Means) Superior-Increased
MRI-MRF (L=10) Superior-Increased
Ihypr4D Superior--
hypr -Improved-
4D Gaussian --Significantly Increased

Data adapted from a study on [18F]FDG fPET, which may not be directly transferable to this compound but provides a useful comparison of modern filtering techniques[7].

Experimental Protocols

Protocol 1: Generating Low-Noise this compound Parametric Images using SRTM/SRTM2

This protocol is based on methodologies described in studies that successfully generated low-noise this compound images[1][2].

  • Data Acquisition:

    • Acquire dynamic this compound PET data over a suitable duration (e.g., 90-120 minutes).

    • Simultaneously acquire a T1-weighted MRI for anatomical coregistration and ROI definition.

  • Image Pre-processing:

    • Perform motion correction on the dynamic PET images.

    • Coregister the mean PET image to the subject's MRI.

  • Time-Activity Curve (TAC) Extraction:

    • Define regions of interest (ROIs) on the coregistered MRI, including target regions and a reference region. The cerebellum is typically used as the reference region for this compound[1].

    • Extract the mean time-activity curves from all ROIs.

  • Parametric Image Generation:

    • Use software capable of implementing the Simplified Reference Tissue Model (SRTM) and/or SRTM2.

    • Apply the chosen model to the dynamic PET data on a voxel-by-voxel basis, using the cerebellum TAC as the reference input.

    • The SRTM/SRTM2 implementation may use a basis-function approach. For example, the clearance rate constant (k2) can be restricted to a predefined range (e.g., 0.01–1.0 min−1)[1].

    • Crucially, no spatial smoothing is applied at this stage [1][2][3][4].

  • Image Analysis:

    • The resulting parametric images represent the binding potential (BPND) at each voxel. These can then be used for further statistical analysis.

Visualizations

ExperimentalWorkflow cluster_acquisition Data Acquisition cluster_preprocessing Image Pre-processing cluster_analysis Kinetic Modeling cluster_output Output acq_pet Dynamic this compound PET Scan motion_corr Motion Correction acq_pet->motion_corr acq_mri T1-weighted MRI coreg Coregistration (PET to MRI) acq_mri->coreg motion_corr->coreg tac Extract Time-Activity Curves coreg->tac model Apply SRTM/SRTM2 (Voxel-wise, No Smoothing) tac->model output_img Low-Noise BPND Parametric Image model->output_img

Caption: Workflow for generating low-noise this compound parametric images.

TroubleshootingFlowchart start High Noise in Parametric Image check_model Kinetic Model Check start->check_model check_filter Post-processing Filter Check check_model->check_filter Using SRTM/SRTM2 use_srtm Use SRTM or SRTM2 check_model->use_srtm Not SRTM/SRTM2 check_recon Reconstruction Parameter Check check_filter->check_recon No/Appropriate Filter use_edge_preserving Consider Edge-Preserving Filter (e.g., NLM, Bilateral) check_filter->use_edge_preserving Using Gaussian Filter optimize_recon Optimize Iterations/Subsets check_recon->optimize_recon Suboptimal Parameters end_node Improved Image Quality check_recon->end_node Optimal Parameters use_srtm->check_filter use_edge_preserving->check_recon optimize_recon->end_node

Caption: Troubleshooting flowchart for noisy this compound parametric images.

References

Effect of scan-time shortening on [11C]PHNO binding potential

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing [11C]PHNO Positron Emission Tomography (PET) for dopamine (B1211576) D2/D3 receptor quantification. The following information addresses common issues encountered during experimental design and data analysis, with a focus on the effects of scan-time shortening on binding potential (BP_ND_).

Troubleshooting and FAQs

Q1: My this compound binding potential (BP_ND_) values seem lower than expected when using a shorter scan duration. Is this a known issue?

A1: Yes, this is an expected phenomenon. Shortening the scan duration for this compound PET studies is associated with a systematic underestimation or negative bias in BP_ND_ values.[1][2][3] This occurs because truncating the scan in the later phase can lead to an overestimation of the tracer's efflux rate, resulting in a lower calculated binding potential.[1] The magnitude of this bias increases as the scan time is reduced.[1][2][3] For instance, one study found that in the pallidum, ventral striatum (VST), and substantia nigra (SN), a 90-minute scan resulted in a bias of less than 5% compared to a 120-minute scan.[2] However, for the hypothalamus, a scan time of at least 110 minutes was required to keep the bias within 5%.[1][2]

Q2: How does reducing the scan time affect the reliability and reproducibility of my results?

A2: Reducing scan time not only introduces bias but also decreases the test-retest reliability of this compound BP_ND_ measurements.[1][2][3] Test-retest variability (TRV) generally increases with shorter scan durations. However, a 90-minute scan has been shown to provide reliability comparable to a full 120-minute scan for certain D3 receptor-rich regions like the striatum and substantia nigra when using a high-resolution, whole-body PET system.[1][2] Specifically, the TRV for a 90-minute scan was found to be 3% in the VST and pallidum, and 7% in the SN.[2] For the hypothalamus, a scan of less than 110 minutes resulted in a TRV of more than 9%.[2]

Q3: What is the minimum recommended scan duration for quantifying this compound BP_ND_?

A3: The minimum recommended scan duration depends on the specific brain regions of interest. For D3-rich areas such as the pallidum, ventral striatum (VST), and substantia nigra (SN), a 90-minute scan duration is generally sufficient to achieve a bias of less than 5% and maintain good test-retest reliability.[1][2] However, for other regions like the hypothalamus, a longer scan duration of 110 minutes is necessary to achieve similar accuracy and reliability.[1][2] It is important to note that while even shorter scan times (e.g., 70-80 minutes) might yield stable values in the striatum, they may not be adequate for extrastriatal regions.[1]

Q4: Are there alternative quantification methods that are less sensitive to scan duration?

A4: Semi-quantitative analysis using the Standardized Uptake Value Ratio (SUVR) can be an alternative to estimate BP_ND_ and may allow for shorter scan times.[1] There is a linear correlation between BP_ND_ and SUVR–1 in the substantia nigra, pallidum, and caudate, and the test-retest variability of SUVR is comparable to that of BP_ND_.[1] This approach could potentially shorten the scan time to as little as 30 minutes for evaluating this compound binding in these specific regions.[1] However, it's important to be aware that the relationship between SUVR and BP_ND_ can be influenced by the BP_ND_ value itself and the rate of tracer delivery (K1).[1]

Q5: I am concerned about patient comfort with a long 120-minute scan. What is the justification for this duration?

A5: The long scan duration of 120 minutes has been traditionally used in this compound studies to ensure the accurate quantification of binding to the D3 receptor, which can be challenging for subjects.[1][2][3] This duration allows for the collection of data during the later phases of tracer kinetics, which is crucial for the stable estimation of BP_ND_ using kinetic models like the Simplified Reference Tissue Model (SRTM).[1][4] The reference standard for evaluating the effect of scan-time shortening is often the BP_ND_ obtained from a full 120-minute scan.[1]

Q6: What are some potential confounding factors I should be aware of when conducting this compound PET studies?

A6: Several factors can influence the results of this compound PET studies. The injected mass of PHNO can have an effect, and it is recommended to keep it minimal and consistent across scans.[5] Diurnal variations in dopamine receptor binding have been reported, so standardizing the time of day for injections can help minimize this variability.[1] Additionally, the choice of the reference region is critical; the cerebellum is commonly used for this compound to estimate non-specific binding.[1][4]

Data Presentation

Table 1: Effect of Scan-Time Shortening on this compound Binding Potential (BP_ND_) Bias

Brain Region90-min Scan Bias (%)110-min Scan Bias (%)
Pallidum< 5< 5
Ventral Striatum (VST)< 5< 5
Substantia Nigra (SN)< 5< 5
Hypothalamus> 5< 5

Data synthesized from Matsunaga et al. (2023).[1][2]

Table 2: Effect of Scan-Time Shortening on this compound BP_ND_ Test-Retest Variability (TRV)

Brain Region90-min Scan TRV (%)110-min Scan TRV (%)
Pallidum3Not Reported
Ventral Striatum (VST)3Not Reported
Substantia Nigra (SN)7Not Reported
Hypothalamus> 99

Data synthesized from Matsunaga et al. (2023).[1][2]

Experimental Protocols

Detailed Methodology for a this compound PET Scan Experiment (Based on Matsunaga et al., 2023)

  • Subject Preparation: Subjects should be healthy volunteers. Invasive procedures like arterial blood sampling can be avoided by using a reference tissue model for quantification.[1]

  • PET/CT Scanner: The study can be performed using a digital whole-body PET/CT system.[1][2]

  • Radiotracer Injection: A bolus intravenous injection of this compound (e.g., 137 ± 14 MBq) is administered through a line in an antecubital vein, followed by a saline flush.[1] The specific radioactivity and injected mass should be recorded (e.g., 27 ± 3 MBq/nmol and 20 ± 2 ng/kg, respectively).[1]

  • Image Acquisition:

    • A low-dose CT scan is performed for attenuation correction before the PET scan.[1]

    • A dynamic brain scan is acquired for a total of 120 minutes.[1][2]

  • Image Reconstruction and Analysis:

    • PET images are reconstructed.

    • Regions of Interest (ROIs) for D3-rich areas (pallidum, VST, SN, hypothalamus) are defined.

    • The binding potential relative to the non-displaceable tracer in the tissue (BP_ND_) is quantified using the Simplified Reference Tissue Model (SRTM), with the cerebellum as the reference region.[1][2]

  • Evaluation of Scan-Time Shortening:

    • The 120-minute list-mode data is truncated to simulate shorter scan durations (e.g., 40, 50, 60, 70, 80, 90, 100, and 110 minutes).

    • BP_ND_ is calculated for each truncated dataset and compared to the values obtained from the full 120-minute scan to determine bias and test-retest variability.[2]

Mandatory Visualization

ExperimentalWorkflow cluster_preparation Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Subject Subject Preparation Radiotracer This compound Injection (e.g., 137 ± 14 MBq) Subject->Radiotracer CT_Scan Low-Dose CT Scan (Attenuation Correction) Radiotracer->CT_Scan PET_Scan 120-minute Dynamic PET Scan CT_Scan->PET_Scan Truncation Truncate Scan Data (40-110 min) PET_Scan->Truncation Quantification Quantify BP_ND (SRTM, Cerebellum Ref) Truncation->Quantification Comparison Compare with 120-min Reference Quantification->Comparison

Caption: Experimental workflow for assessing the effect of scan-time shortening on this compound binding potential.

LogicalRelationships ScanTime Scan Duration Bias Systematic Bias (Underestimation of BP_ND_) ScanTime->Bias Shorter duration leads to Reliability Test-Retest Reliability (Increased Variability) ScanTime->Reliability Shorter duration leads to Recommendation Recommended Minimum Scan Duration Bias->Recommendation Must be < 5% for Reliability->Recommendation Considered for Region Brain Region (e.g., Striatum vs. Hypothalamus) Region->Recommendation Influences

Caption: Logical relationships between scan duration, data quality, and experimental considerations.

References

Technical Support Center: Partial Volume Correction for [11C]PHNO PET Data

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with partial volume correction (PVC) methods for [11C]PHNO PET data.

Troubleshooting Guides

This section addresses specific issues that may arise during the application of partial volume correction to your this compound PET data.

Issue 1: Overcorrection or Undercorrection of PET Signal

Symptoms:

  • Corrected binding potential (BP_ND) values are physiologically improbable (e.g., negative or excessively high).

  • Significant noise amplification in the corrected images, especially in small regions of interest (ROIs).

  • Introduction of new artifacts in the PET image after correction.

Possible Causes and Solutions:

CauseSolution
Inaccurate Point Spread Function (PSF) Estimation: The full width at half maximum (FWHM) of the scanner's PSF is a critical input for most PVC algorithms. An incorrect FWHM can lead to significant errors in the correction.Action: Re-measure the PSF of your PET scanner using a point source phantom. Ensure that the PSF is appropriate for the reconstruction algorithm used for the this compound PET data. The PSF should be measured as close to the center of the field of view as possible.
Mismatched PET-MR Co-registration: Anatomically-guided PVC methods rely on accurate alignment between the PET and structural MR images.[1]Action: Visually inspect the co-registration of the PET and MR images. If misalignment is observed, perform a new co-registration and re-run the PVC. Consider using non-linear registration methods for improved accuracy.
Incorrect MR Image Segmentation: Errors in the segmentation of gray matter (GM), white matter (WM), and cerebrospinal fluid (CSF) from the MR image will propagate into the PVC.Action: Review the segmented MR images. If there are clear errors (e.g., WM classified as GM), manually edit the segmentations or adjust the parameters of your segmentation software.
Violation of Methodological Assumptions: Different PVC methods have different underlying assumptions. For example, the Müller-Gärtner (MG) method assumes uniform tracer distribution within GM and no specific binding in WM.[2] This may not hold true for all brain regions with this compound.Action: Consider the biological plausibility of the assumptions for your specific ROIs. If the assumptions are likely violated, consider using a different PVC method with less stringent assumptions, such as the Iterative Yang (IY) method.[2]
Issue 2: Increased Variability in Corrected Data

Symptoms:

  • Higher test-retest variability in BP_ND after PVC compared to uncorrected data.

  • Reduced statistical power in group analyses after correction.

Possible Causes and Solutions:

CauseSolution
Noise Amplification: PVC methods can amplify noise, particularly in images with low counts.Action: Ensure your this compound PET data has adequate counting statistics. If noise is a significant issue, consider applying a post-reconstruction filter to the PET images before PVC, but be aware that this may also impact spatial resolution.
Inappropriate PVC Method for Longitudinal Studies: Some PVC methods may be less suitable for longitudinal studies where detecting small changes over time is the primary goal. For example, the Geometric Transfer Matrix (GTM) method has been shown to have lower precision in longitudinal amyloid PET studies compared to other methods.[3][4]Action: For longitudinal this compound studies, carefully evaluate the test-retest reliability of your chosen PVC method. Consider using methods that have demonstrated good precision in longitudinal settings.

Frequently Asked Questions (FAQs)

Q1: What is the partial volume effect (PVE) and why is it a problem for this compound PET?

The partial volume effect (PVE) is a phenomenon in PET imaging that causes a blurring of the signal due to the limited spatial resolution of the scanner.[5] This leads to two main issues:

  • Spill-out: The signal from a small, high-uptake region (like the substantia nigra, which is rich in dopamine (B1211576) D3 receptors targeted by this compound) "spills out" into surrounding tissues, leading to an underestimation of the true radioactivity concentration in that region.[6]

  • Spill-in: The signal from surrounding tissues "spills into" the region of interest, which can either increase or decrease the measured signal depending on the relative tracer uptake in the adjacent areas.[6]

For this compound PET, PVE is a significant concern because the primary regions of interest, such as the substantia nigra and globus pallidus, are small structures.[7] PVE can therefore lead to inaccurate quantification of dopamine D3 receptor binding.

Q2: Which PVC method should I choose for my this compound PET study?

The optimal PVC method depends on several factors, including the specific research question, the available data (e.g., availability of high-resolution anatomical MRIs), and the characteristics of the PET data. There is no single "best" method, and each has its own assumptions, advantages, and disadvantages.[8]

Here is a summary of some commonly used post-reconstruction PVC methods:

MethodDescriptionAssumptions
Müller-Gärtner (MG) A voxel-based method that uses segmented MR images to correct for spill-over from WM and CSF into GM.[2]Assumes uniform tracer concentration within GM and no specific binding in WM.
Geometric Transfer Matrix (GTM) A region-based method that calculates a matrix to describe the spill-over between different ROIs.[3]Assumes uniform tracer distribution within each ROI.
Iterative Yang (IY) An iterative voxel-based method that aims to deconvolve the PET image using information from a segmented MR image.[2]Generally has less stringent assumptions than the MG method.

For this compound, where there may be specific binding in regions classified as WM, methods with less restrictive assumptions like the Iterative Yang may be more appropriate.[2] However, it is crucial to validate the chosen method for your specific application.

Q3: Do I always need an MRI scan to perform PVC?

While many of the most effective PVC methods are MRI-guided, some techniques can be applied without anatomical information.[9] These "image-based" methods, such as deconvolution techniques (e.g., Lucy-Richardson), attempt to improve the resolution of the PET image directly.[6] However, MRI-guided methods are generally considered more accurate as they incorporate precise anatomical information.[1]

Q4: How can I validate the results of my partial volume correction?

Validating PVC is challenging as the "true" radioactivity concentration is unknown in human subjects. However, several approaches can be used to assess the performance of a PVC method:

  • Phantom Studies: Use of physical or digital phantoms with known geometries and activity concentrations allows for a quantitative assessment of the accuracy of a PVC method.[10]

  • Simulations: Monte Carlo simulations can be used to generate realistic PET data with a known ground truth, which can then be used to evaluate the performance of different PVC algorithms.

  • Test-Retest Reliability: For human studies, assessing the test-retest reliability of the corrected data can provide an indication of the robustness of the PVC method.[11] A good PVC method should not significantly increase the variability of the measurements.

Experimental Protocols

General Protocol for MRI-guided Partial Volume Correction

This protocol outlines the general steps for applying a post-reconstruction, MRI-guided PVC to this compound PET data.

1. Image Acquisition:

  • Acquire dynamic this compound PET data.

  • Acquire a high-resolution T1-weighted anatomical MRI scan for each subject.

2. Image Pre-processing:

  • PET:

    • Perform motion correction on the dynamic PET frames.

    • Reconstruct the PET images using an appropriate algorithm (e.g., OSEM).

  • MRI:

    • Perform any necessary pre-processing on the MRI data, such as bias field correction and skull stripping.

3. Image Co-registration:

  • Co-register the PET image to the anatomical MRI space. This is a critical step for accurate PVC.[12]

4. MRI Segmentation:

  • Segment the co-registered MRI into different tissue classes, typically gray matter (GM), white matter (WM), and cerebrospinal fluid (CSF).

5. Point Spread Function (PSF) Estimation:

  • Determine the FWHM of the PET scanner's PSF. This can be done through phantom measurements.

6. Application of PVC Algorithm:

  • Choose a PVC algorithm (e.g., Müller-Gärtner, Iterative Yang) and apply it to the co-registered PET data using the segmented MRI and the estimated PSF.

7. Quality Control:

  • Visually inspect the corrected PET images for any artifacts or excessive noise.

  • Compare the uncorrected and corrected BP_ND values to ensure the changes are physiologically plausible.

Visualizations

experimental_workflow cluster_acquisition 1. Data Acquisition cluster_preprocessing 2. Image Pre-processing cluster_analysis 3. Core PVC Steps cluster_output 4. Output & QC pet_acq This compound PET Acquisition pet_proc PET Motion Correction & Reconstruction pet_acq->pet_proc mri_acq T1-weighted MRI Acquisition mri_proc MRI Pre-processing mri_acq->mri_proc coreg PET-MRI Co-registration pet_proc->coreg mri_proc->coreg segment MRI Segmentation (GM, WM, CSF) mri_proc->segment pvc Apply PVC Algorithm coreg->pvc segment->pvc psf PSF Estimation psf->pvc corrected_pet Corrected PET Data pvc->corrected_pet qc Quality Control corrected_pet->qc

Caption: Experimental workflow for MRI-guided partial volume correction of this compound PET data.

logical_relationship pve Partial Volume Effect spill_out Spill-out pve->spill_out spill_in Spill-in pve->spill_in underestimation Underestimation of BP_ND spill_out->underestimation inaccurate_quant Inaccurate Quantification spill_in->inaccurate_quant underestimation->inaccurate_quant pvc Partial Volume Correction inaccurate_quant->pvc improved_quant Improved Quantification pvc->improved_quant

Caption: Logical relationship between Partial Volume Effect (PVE) and its correction in PET imaging.

References

Limitations of [11C]PHNO for separating D2 and D3 signals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of [11C]PHNO for PET imaging of dopamine (B1211576) D2 and D3 receptors. This resource addresses the limitations of this compound in separating D2 and D3 signals and offers troubleshooting advice for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in PET imaging?

[11C]-(+)-4-propyl-9-hydroxynaphthoxazine, or this compound, is a positron emission tomography (PET) radiotracer used to image dopamine D2 and D3 receptors in the brain. This compound is an agonist, meaning it binds to and activates these receptors. It is particularly valuable because it has a higher affinity for D3 receptors than D2 receptors, making it a "D3-preferring" radioligand.[1][2] This characteristic allows for the in vivo study of D3 receptors, which are implicated in various neuropsychiatric disorders.[3][4]

Q2: What are the primary limitations of this compound in distinguishing between D2 and D3 receptor signals?

The main limitation of this compound is its lack of perfect selectivity for D3 receptors.[5] It binds with high affinity to both D2 and D3 receptors, meaning the resulting PET signal is a composite of binding to both receptor subtypes.[4][6] This is challenging because D2 and D3 receptors are often co-expressed in the same brain regions, making it difficult to isolate the signal from each subtype.[7] Consequently, the binding potential (BPND) measured with this compound reflects the combined density of D2 and D3 receptors.[6]

Q3: How does the regional distribution of D2 and D3 receptors in the brain affect this compound imaging?

The proportion of the this compound signal attributable to D2 versus D3 receptors varies significantly across different brain regions due to the differential expression of these receptors.[5] For example, the putamen is rich in D2 receptors, while the substantia nigra and hypothalamus have a much higher proportion of D3 receptors.[5][8] This regional variation is exploited in some analytical approaches to estimate the contribution of each receptor subtype to the overall signal.[4]

Q4: Can this compound be used to measure drug occupancy at D2 and D3 receptors?

Yes, this compound is a valuable tool for assessing the receptor occupancy of dopaminergic drugs.[4] By performing a PET scan before and after administering a drug, researchers can measure the displacement of this compound and thereby estimate the drug's occupancy at the combined D2/D3 receptor population. However, determining subtype-specific occupancy requires more complex modeling approaches that account for the mixed signal.[3]

Troubleshooting Guide

Issue 1: Difficulty in separating the D2 and D3 components of the this compound signal.

  • Problem: The raw this compound PET data provides a mixed signal from both D2 and D3 receptors, and your analysis requires estimating the contribution of each.

  • Solution:

    • Blocking Studies: Administer a selective D3 antagonist to block this compound binding to D3 receptors.[1] The difference in the PET signal before and after the antagonist administration can be used to estimate the D3 receptor-specific signal.

    • Kinetic Modeling: Employ advanced kinetic models that leverage the differential distribution of D2 and D3 receptors across various brain regions to dissect the signal.[1]

    • Independent Component Analysis (ICA): This data-driven approach can be used to separate the mixed PET signal into spatially and functionally distinct components corresponding to D2 and D3 receptor binding.[3][4]

Issue 2: High variability in this compound binding potential (BPND) measurements.

  • Problem: You are observing significant test-retest variability in your BPND estimates, which can compromise the statistical power of your study.

  • Solution:

    • Standardize Scanning Protocols: Ensure consistent timing of injections, scan duration, and patient conditions between scans.[9]

    • Use Reliable Kinetic Modeling: The Simplified Reference Tissue Model (SRTM) has been shown to provide reliable estimates of this compound BPND.[8][10]

    • Consider Regional Differences: Be aware that test-retest variability can differ across brain regions. For example, variability may be higher in D3-rich regions like the substantia nigra compared to D2-rich regions like the putamen.[5][9]

Issue 3: Ambiguous interpretation of changes in this compound signal in response to a pharmacological challenge.

  • Problem: After administering a dopamine-releasing agent, you observe a change in this compound binding, but it is unclear whether this reflects changes at D2, D3, or both receptor types.

  • Solution:

    • Comparative Studies: Compare the this compound response to that of a D2-preferring antagonist radiotracer like [11C]raclopride.[11] Differences in the magnitude of displacement between the two tracers can provide insights into the relative contribution of D2 and D3 receptors to the observed effect.

    • Region of Interest (ROI) Analysis: Focus your analysis on brain regions with well-characterized D2/D3 receptor ratios. For instance, a change in the putamen is more likely to be D2-mediated, while a change in the substantia nigra would be predominantly D3-mediated.[5]

Quantitative Data Summary

The following tables summarize key quantitative data from studies using this compound.

Table 1: this compound Binding Potential (BPND) in Healthy Volunteers

Brain RegionMean BPND (SRTM)Standard DeviationReference
Caudate2.080.34[10]
Putamen2.80.6[11]
Ventral Striatum3.40.9[11]
Globus Pallidus3.550.78[10]
Substantia Nigra2.01.1[11]

Table 2: Estimated Fraction of this compound Signal from D3 Receptors (fD3)

Brain RegionEstimated fD3 (%)Reference
Hypothalamus100[1]
Substantia Nigra100[1]
Ventral Pallidum/Substantia Innominata75[1]
Globus Pallidus65[1]
Thalamus43[1]
Ventral Striatum26[1]
Precommissural-Ventral Putamen6[1]
Putamen0[8]

Table 3: Test-Retest Variability of this compound BPND

Brain RegionTest-Retest Variability (%)Reference
Caudate9[9]
Putamen9[9]
Globus Pallidus6[9]
Substantia Nigra19[9]
Thalamus14[9]
Hypothalamus21[9]

Experimental Protocols

Protocol 1: Typical this compound PET Imaging Protocol

  • Subject Preparation: Subjects should be screened for any contraindications to PET scanning and should abstain from caffeine, alcohol, and nicotine (B1678760) for a specified period before the scan.

  • Radiotracer Administration: A bolus injection of this compound is administered intravenously.

  • PET Scan Acquisition: Dynamic PET data are acquired for 90-120 minutes.[8]

  • Arterial Blood Sampling (optional but recommended for full kinetic modeling): If arterial input function is to be measured, an arterial line is placed for timed blood sampling throughout the scan.

  • Image Reconstruction and Analysis: PET data are reconstructed, and time-activity curves (TACs) are generated for various regions of interest.

  • Kinetic Modeling: The TACs are fitted using a kinetic model, such as the Simplified Reference Tissue Model (SRTM) with the cerebellum as the reference region, to estimate the binding potential (BPND).[8][10]

Protocol 2: D3 Receptor Blocking Study

  • Baseline Scan: A baseline this compound PET scan is performed as described in Protocol 1.

  • Antagonist Administration: A selective D3 antagonist is administered orally or intravenously.

  • Second PET Scan: A second this compound PET scan is performed after the antagonist has reached its target engagement.

  • Data Analysis: The BPND from the baseline and post-antagonist scans are compared to calculate the D3 receptor occupancy of the antagonist and to estimate the D3-specific component of the this compound signal.[1]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_scan PET Scan cluster_analysis Data Analysis Subject_Prep Subject Preparation Injection IV Injection Subject_Prep->Injection Radiotracer_Synth This compound Synthesis Radiotracer_Synth->Injection PET_Acquisition Dynamic PET Acquisition (90-120 min) Injection->PET_Acquisition Image_Recon Image Reconstruction PET_Acquisition->Image_Recon ROI_Analysis ROI Analysis Image_Recon->ROI_Analysis Kinetic_Modeling Kinetic Modeling (e.g., SRTM) ROI_Analysis->Kinetic_Modeling BP_ND_Estimation BP_ND Estimation Kinetic_Modeling->BP_ND_Estimation

Caption: Workflow for a typical this compound PET imaging study.

Signal_Dissection_Logic cluster_methods Signal Separation Methods Total_Signal Total this compound Signal (Mixed D2 + D3) Blocking_Study D3 Blocking Study Total_Signal->Blocking_Study Kinetic_Modeling Regional Kinetic Modeling Total_Signal->Kinetic_Modeling ICA Independent Component Analysis Total_Signal->ICA D3_Signal Estimated D3 Signal Blocking_Study->D3_Signal D2_Signal Estimated D2 Signal Kinetic_Modeling->D2_Signal Kinetic_Modeling->D3_Signal ICA->D2_Signal ICA->D3_Signal

Caption: Methods for dissecting the mixed D2/D3 signal of this compound.

Dopamine_Signaling_Pathway cluster_receptors Dopamine Receptors Dopamine Dopamine D2R D2 Receptor Dopamine->D2R D3R D3 Receptor Dopamine->D3R PHNO This compound PHNO->D2R PHNO->D3R Higher Affinity G_Protein G-Protein Signaling D2R->G_Protein D3R->G_Protein Downstream Downstream Effects G_Protein->Downstream

Caption: Simplified dopamine signaling pathway showing this compound binding.

References

Impact of patient medication on [11C]PHNO binding

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [11C]PHNO PET imaging. The following information addresses common issues related to the impact of patient medication on this compound binding.

Frequently Asked Questions (FAQs)

Q1: A patient in our study is on a standard antipsychotic medication. How will this affect this compound binding?

A1: Antipsychotic medications can significantly impact this compound binding by occupying dopamine (B1211576) D2 and D3 receptors. The extent of this impact depends on the specific drug, its dosage, and its affinity for D2/D3 receptors. For instance, antipsychotics like risperidone (B510) and olanzapine (B1677200) have been shown to occupy D3 receptors, which would reduce the available binding sites for this compound.[1] One study found that chronic treatment with clozapine, olanzapine, or risperidone did not lead to significant D3 receptor occupancy, suggesting a more complex interaction or regional differences.[2] It is crucial to consider the specific antipsychotic and its known receptor binding profile when interpreting this compound PET data.

Q2: We observed unexpectedly low this compound binding in a patient. Could this be related to their medication for Parkinson's disease?

A2: Yes, medications for Parkinson's disease, particularly dopamine agonists, can interfere with this compound binding. These drugs, such as pramipexole, have a high affinity for D3 receptors and will compete with this compound for binding sites.[3][4] This competition will result in a lower measured binding potential (BPND) for this compound. In a study with Parkinson's patients, those with impulse control disorders (a side effect linked to dopamine agonist treatment) showed lower this compound binding in the ventral striatum, possibly due to higher dopamine levels.[3]

Q3: Can medications that don't directly target dopamine receptors still affect this compound binding?

A3: Yes. While direct D2/D3 receptor ligands have the most predictable impact, other medications can indirectly influence this compound binding. For example, drugs that alter synaptic dopamine levels, such as stimulants (e.g., amphetamine), will increase endogenous dopamine.[5] Since this compound is an agonist radiotracer, it is highly sensitive to competition from endogenous dopamine.[5][6] Increased dopamine will displace this compound, leading to a reduction in the binding signal. Additionally, (+)PHNO itself has been shown to interact with other monoamine receptors, such as serotonin (B10506) receptors (5-HT1A and 5-HT7), which could be a consideration with certain medications.[7][8]

Q4: A patient is taking a selective serotonin reuptake inhibitor (SSRI). Should we expect an impact on our this compound scan?

A4: The direct impact of SSRIs on this compound binding is not as well-documented as that of dopaminergic drugs. However, given that (+)PHNO shows affinity for some serotonin receptors (5-HT1A and 5-HT7), there is a theoretical potential for interaction.[7][8] Chronic SSRI treatment can also lead to downstream effects on the dopamine system. It is advisable to note the use of SSRIs and consider potential indirect effects when analyzing the data.

Q5: Are there any medications that are known to have minimal impact on this compound binding?

A5: Medications that do not interact with the dopamine or serotonin systems are less likely to have a direct impact on this compound binding. However, it is challenging to provide a definitive list of "safe" medications without a thorough review of their pharmacological profiles. For PET scans in general, some blood pressure medications like lisinopril, losartan, and hydrochlorothiazide (B1673439) are often considered safe to continue.[9] It is always best to consult with a nuclear medicine physician or radiopharmacist regarding a patient's specific medication list.

Troubleshooting Guide

Issue: Lower than expected this compound binding potential (BPND) across all regions of interest.

Potential Cause Troubleshooting Steps
Patient is taking a dopamine receptor antagonist (e.g., antipsychotics). 1. Review the patient's medication history for any D2/D3 receptor antagonists. 2. If possible, and ethically permissible, consider a washout period for the medication prior to the scan, in consultation with the prescribing physician. 3. If a washout is not possible, quantify the expected receptor occupancy based on the drug's known properties and dose to adjust the interpretation of the this compound data.
Patient is on a dopamine agonist medication (e.g., for Parkinson's disease). 1. Verify the specific dopamine agonist and its dosage. 2. Acknowledge the competitive binding and note this as a significant factor in the data analysis and interpretation.
Elevated endogenous dopamine levels. 1. Screen for the use of stimulant medications (e.g., for ADHD) or recent substance use (e.g., cocaine, amphetamine). 2. Consider the patient's clinical state, as conditions like psychosis can be associated with altered dopamine transmission.
Patient is taking a medication with off-target effects on dopamine or serotonin receptors. 1. Conduct a thorough review of the literature for all of the patient's medications to identify any known interactions with the dopaminergic or serotonergic systems.

Issue: Regional variations in the impact on this compound binding.

Potential Cause Troubleshooting Steps
Drug has differential affinity for D2 vs. D3 receptors. 1. Analyze binding in D2-rich regions (e.g., caudate, putamen) and D3-rich regions (e.g., substantia nigra, globus pallidus) separately.[4][10] 2. A drug with higher D3 affinity will show a more pronounced reduction in this compound binding in D3-rich areas.
Region-specific differences in drug penetration or receptor density. 1. Compare the observed pattern of binding reduction with known receptor distribution maps and the pharmacokinetic properties of the suspected interfering drug.

Quantitative Data on Medication Effects

The following tables summarize quantitative data from studies investigating the impact of medications on this compound binding.

Table 1: Receptor Occupancy of ABT-925 (a D3 Receptor Antagonist) at a 600mg Dose [8][10]

Brain RegionMean Receptor Occupancy (%)Standard Deviation (%)
Substantia Nigra7510
Globus Pallidus6422
Ventral Striatum4417
Caudate4018
Putamen3817

Table 2: Estimated Fraction of this compound Binding Attributable to D3 Receptors [4][10]

Brain RegionD3 Receptor Fraction (%)
Substantia Nigra100
Globus Pallidus90
Caudate55
Putamen53

Experimental Protocols

Protocol 1: this compound PET Scan Procedure for a Blockade Study

This is a generalized protocol based on common practices in human PET imaging studies.

  • Subject Preparation:

    • Subjects should fast for at least 6 hours prior to the scan to minimize any metabolic variability.

    • A venous catheter is inserted for radiotracer injection and, if required, for arterial blood sampling.

    • The subject's head is positioned in the PET scanner, and a head fixation device is used to minimize movement.

  • Baseline Scan:

    • A transmission scan is performed for attenuation correction.

    • A bolus injection of this compound is administered intravenously.

    • Dynamic emission data are collected for 90-120 minutes.

  • Drug Administration:

    • For a blockade study, the investigational drug is administered orally or intravenously at a specified time before the second PET scan. For example, a single oral dose of ABT-925 was given 90 minutes before the this compound injection.[2]

  • Post-Drug Scan:

    • The PET scan procedure (steps 2.1-2.3) is repeated.

  • Data Analysis:

    • Arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer in plasma and its metabolites.

    • Regions of interest (ROIs) are delineated on co-registered MRI scans.

    • Time-activity curves are generated for each ROI.

    • Binding potential (BPND) is calculated using a suitable kinetic model, such as the simplified reference tissue model (SRTM) with the cerebellum as the reference region.

    • Receptor occupancy is calculated as the percentage reduction in BPND from the baseline to the post-drug scan.

Visualizations

medication_impact_workflow cluster_pre_scan Pre-Scan Assessment cluster_scan This compound PET Scan cluster_analysis Data Analysis & Interpretation patient Patient Screening med_review Medication Review patient->med_review scan Perform PET Scan med_review->scan Proceed with scan interpretation Interpret BP_ND med_review->interpretation Potential Interference data_acq Data Acquisition scan->data_acq analysis Kinetic Modeling data_acq->analysis analysis->interpretation

Caption: Workflow for assessing medication impact on this compound PET studies.

signaling_pathway_interference cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron dopamine Endogenous Dopamine d2_receptor D2 Receptor dopamine->d2_receptor Binds d3_receptor D3 Receptor dopamine->d3_receptor Binds stimulant Stimulant (e.g., Amphetamine) stimulant->dopamine Increases release phno This compound phno->d2_receptor Binds phno->d3_receptor Binds antipsychotic Antipsychotic (e.g., Risperidone) antipsychotic->d2_receptor Blocks antipsychotic->d3_receptor Blocks

Caption: Competitive binding at D2/D3 receptors affecting this compound signal.

References

Technical Support Center: [11C]PHNO Handling and Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the best practices for handling and quality control of [11C]PHNO.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound ((+)-4-propyl-3,4,4a,5,6,10b-hexahydro-2H-naphtho[1,2-b][1][2]oxazin-9-ol) is a potent dopamine (B1211576) D2/D3 receptor agonist radiotracer used in Positron Emission Tomography (PET) imaging.[2][3][4] It is particularly valuable for investigating the dopaminergic system in neuropsychiatric disorders due to its preference for the D3 receptor subtype and its high sensitivity to endogenous dopamine levels.[1][5]

Q2: What makes the synthesis of this compound particularly challenging?

A2: The radiosynthesis of this compound is a complex four-step process that requires harsh reaction conditions, including the use of highly reactive reagents like Grignard reagents and lithium aluminum hydride (LAH), and strict inert atmospheric conditions to prevent contamination with moisture and oxygen.[2][3][4][6] This complexity makes the synthesis prone to failure.[2][3][4]

Q3: What are the critical quality control parameters for this compound before human administration?

A3: The critical quality control tests for this compound include:

  • Radiochemical Purity: To ensure that the radioactivity is predominantly from this compound and not from radioactive impurities.

  • Specific Activity: To ensure that the mass of the injected compound is low enough to avoid pharmacological effects.[7]

  • Residual Solvents: To ensure that levels of solvents used during synthesis are below safety limits.

  • Sterility: To ensure the absence of microbial contamination.

  • Endotoxin (Pyrogen) Testing: To ensure the absence of fever-inducing substances.[1]

Q4: Are there any known side effects of this compound administration in humans?

A4: Yes, transient and mild nausea has been reported in some subjects following the injection of this compound.[7] The administered mass of PHNO is therefore kept at a minimum to avoid pharmacological effects.[7]

Troubleshooting Guides

This compound Synthesis Failure

The four-step synthesis of this compound is highly susceptible to failure. Below is a guide to troubleshoot common issues based on the analysis of the semi-preparative HPLC chromatogram of the crude reaction mixture.[3][6]

Observed Problem in HPLC Chromatogram Potential Cause Recommended Action
No significant radioactive peaksFailure in the initial [11C]CO2 trapping or Grignard reaction.- Check the [11C]CO2 target performance and delivery lines.- Ensure the Grignard reagent is fresh and active.- Verify the inertness of the reaction system.
Presence of early eluting peaks (e.g., [11C]propionic acid) but no product peakFailure of the acylation step (conversion to [11C]propionic acid chloride or subsequent reaction with the precursor).- Check the activity and purity of thionyl chloride (SOCl2).[3]- Ensure the precursor solution is water-free.- Verify the reaction temperature and time.
Presence of intermediate amide peak but little to no this compound peakIncomplete or failed reduction step.- Use fresh, high-quality lithium aluminum hydride (LAH).[3]- Ensure strict anhydrous conditions during LAH addition.- Check the reaction temperature; some protocols require cooling.[3]
Broad peaks or multiple unidentified peaksPresence of moisture or oxygen in the reaction system.- Thoroughly dry all glassware and reagents.- Ensure a high-quality inert atmosphere (e.g., argon or nitrogen) is maintained throughout the synthesis.[2][3][4][6]
Low radiochemical yieldSuboptimal reaction conditions or reagent degradation.- Optimize reaction times and temperatures. A room temperature synthesis has been shown to reduce synthesis time and improve yield.[2][3][4]- Use fresh reagents for each synthesis.

Quality Control Specifications

The following tables summarize the recommended quality control specifications for this compound.

Table 1: Radiochemical and Chemical Purity
Parameter Method Acceptance Criteria Typical Results Reported
Radiochemical Purity High-Performance Liquid Chromatography (HPLC) with UV and radiation detectors≥ 95%> 95%[3], > 97.3%[7]
Chemical Purity HPLC with UV detectorIdentification of PHNO peak by comparison with a reference standard. Absence of significant impurities.N/A
Radiochemical Identity Co-elution of the radioactive peak with the this compound reference standard on HPLCRetention time of the main radioactive peak should match that of the reference standard.N/A
Table 2: Specific Activity
Parameter Method Acceptance Criteria Typical Values Reported at Time of Injection
Specific Activity Calculated from the total radioactivity and the mass of PHNO determined by HPLC with a calibrated UV detector.Should be high enough to ensure the injected mass is below the threshold for pharmacological effects (e.g., < 29 ng/kg).[7]27 ± 3 MBq/nmol[7], 45 ± 18 MBq/nmol[8]
Table 3: Residual Solvents

Limits are based on USP General Chapter <467> for Class 2 solvents, which should be limited in pharmaceutical products.[9][10][11][12] The specific solvents may vary depending on the synthesis protocol.

Solvent Class (ICH Q3C/USP <467>) Concentration Limit (ppm)
Acetonitrile (B52724)2410
Tetrahydrofuran (THF)2720
Ethanol35000
Table 4: Sterility and Endotoxin Limits
Parameter Method Acceptance Criteria
Sterility Direct inoculation or membrane filtration followed by incubation in growth media.No microbial growth.
Bacterial Endotoxins (Pyrogens) Limulus Amebocyte Lysate (LAL) test (e.g., kinetic chromogenic method).[1][2][4]< 175 EU / V, where V is the maximum recommended dose in mL.

Experimental Protocols

Radiochemical Purity and Identity by HPLC
  • System: An HPLC system equipped with a reverse-phase C18 column, a UV detector (set at a wavelength to detect PHNO, e.g., 280 nm), and a radioactivity detector.

  • Mobile Phase: A suitable mixture of solvents, such as acetonitrile and a buffer (e.g., ammonium (B1175870) formate), run in either isocratic or gradient mode to achieve good separation of this compound from potential impurities.

  • Procedure: a. Inject a small aliquot of the final this compound formulation onto the HPLC column. b. Inject a solution of the non-radioactive PHNO reference standard to determine its retention time. c. The radioactive peak from the this compound injection should have the same retention time as the UV peak from the reference standard, confirming its identity. d. Radiochemical purity is calculated by integrating the area of the this compound peak and dividing it by the total area of all radioactive peaks in the chromatogram.

Sterility Testing
  • Method: A sample of the final product is passed through a 0.22 µm sterile filter.[13]

  • Procedure: The filter is then aseptically transferred to sterile soybean-casein digest and fluid thioglycollate media.

  • Incubation: The media are incubated at appropriate temperatures (e.g., 20-25°C for soybean-casein digest and 30-35°C for fluid thioglycollate) for 14 days.

  • Result: The absence of turbidity in the media indicates that the product is sterile.

Visualizations

This compound Synthesis and Quality Control Workflow

G This compound Synthesis and Quality Control Workflow cluster_synthesis Radiosynthesis cluster_qc Quality Control Start Start CO2_Trapping [11C]CO2 Trapping Start->CO2_Trapping Grignard Grignard Reaction (with Ethylmagnesium Bromide) CO2_Trapping->Grignard Acylation Acylation (with SOCl2 and Precursor) Grignard->Acylation Reduction Reduction (with LAH) Acylation->Reduction Purification Semi-preparative HPLC Reduction->Purification Final_Product This compound Final Formulation Purification->Final_Product QC_Tests Radiochemical Purity & Identity (HPLC) Specific Activity Residual Solvents (GC) Sterility pH Endotoxin (LAL) Final_Product->QC_Tests Release Release for Clinical Use QC_Tests->Release If all specifications are met

Caption: Workflow for the synthesis and quality control of this compound.

Troubleshooting Logic for this compound Synthesis

G Troubleshooting Logic for this compound Synthesis Start Synthesis Failure Check_HPLC Analyze Crude HPLC Chromatogram Start->Check_HPLC No_Peaks No significant radioactive peaks? Check_HPLC->No_Peaks Early_Peaks Only early eluting peaks present? No_Peaks->Early_Peaks No Grignard_Fail Check [11C]CO2 delivery and Grignard reagent No_Peaks->Grignard_Fail Yes Amide_Peak Intermediate amide peak present? Early_Peaks->Amide_Peak No Acylation_Fail Check SOCl2 and precursor (moisture-free) Early_Peaks->Acylation_Fail Yes Low_Yield Low radiochemical yield? Amide_Peak->Low_Yield No Reduction_Fail Check LAH quality and reaction conditions Amide_Peak->Reduction_Fail Yes Success Successful Synthesis Low_Yield->Success No Optimize Optimize reaction conditions (time, temp) and check for moisture/oxygen Low_Yield->Optimize Yes

Caption: Decision tree for troubleshooting failed this compound syntheses.

Dopamine D2/D3 Receptor Signaling Pathway

G Dopamine D2/D3 Receptor Signaling Pathway Dopamine_PHNO Dopamine or This compound (Agonist) D2R_D3R D2/D3 Receptor Dopamine_PHNO->D2R_D3R Binds to G_Protein Gi/o Protein D2R_D3R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts to ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., modulation of neuronal excitability) PKA->Cellular_Response Phosphorylates targets leading to

References

Mitigating cerebellar binding issues in [11C]PHNO analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating challenges related to cerebellar binding in [11C]PHNO positron emission tomography (PET) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is the cerebellum commonly used as a reference region in this compound PET studies?

A1: The cerebellum has been widely adopted as a reference region in this compound PET studies for several reasons. It has a low density of dopamine (B1211576) D2 and D3 receptors compared to target regions like the striatum, globus pallidus, and substantia nigra.[1] This low receptor density leads to a rapid uptake and washout of this compound, which is characteristic of a region with predominantly non-specific binding.[1] The Simplified Reference Tissue Model (SRTM), a common method for quantifying receptor binding, relies on a reference region that is ideally devoid of specific binding.[2] While not entirely free of specific binding, the cerebellum's low levels have been considered acceptable for providing reliable and reproducible estimates of binding potential (BP_ND).[1]

Q2: Is there evidence of specific binding of this compound in the cerebellum?

A2: Yes, there is evidence suggesting a low level of specific binding of this compound in the cerebellum. A kinetic modeling study in humans demonstrated that this compound kinetics in the cerebellum are best described by a two-tissue compartment model, with the second compartment, representing specific binding, accounting for approximately 7% of the total binding.[3] Further evidence comes from blocking studies in non-human primates, which have shown a decrease in the cerebellar volume of distribution (VT) of this compound after the administration of a D3 receptor antagonist, indicating the presence of displaceable binding.[3]

Q3: What is the impact of cerebellar-specific binding on the quantification of this compound binding potential (BP_ND)?

A3: The presence of specific binding in the reference region, such as the cerebellum, can lead to an underestimation of the binding potential (BP_ND) in the target regions when using the Simplified Reference Tissue Model (SRTM).[3] This is because the model assumes the reference region's signal represents only non-displaceable binding. If the reference region's signal is contaminated with specific binding, the estimated non-displaceable uptake will be artificially high, leading to a lower calculated BP_ND in the target region. The magnitude of this underestimation is proportional to the amount of specific binding in the reference region.

Q4: Are there alternative reference regions to the cerebellum for this compound PET analysis?

A4: While the cerebellum is the most commonly used reference region, the ideal reference region should be devoid of specific binding. For some PET tracers, alternative regions like the brainstem (pons) or white matter areas (e.g., centrum semiovale) have been explored.[4] However, for this compound, there is limited published evidence systematically validating these regions as superior alternatives to the cerebellum in human studies. The choice of an alternative reference region would require rigorous validation, including demonstrating a lack of specific binding through blocking studies and assessing the test-retest reliability of the resulting BP_ND estimates.

Q5: What are the best practices for defining the cerebellar region of interest (ROI)?

A5: To minimize the potential impact of specific binding, it is recommended to carefully define the cerebellar ROI. The cerebellar vermis has been suggested to have a higher density of dopamine receptors compared to the cerebellar hemispheres. Therefore, it is a common practice to exclude the midline structures (vermis) when delineating the cerebellar ROI. The ROI should be drawn on an individual's co-registered MRI scan to ensure anatomical accuracy and avoid partial volume effects from surrounding tissues. Automated parcellation tools can also be used for consistent and reproducible ROI definition.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Underestimation of BP_ND in target regions Specific binding of this compound in the cerebellar reference region.1. Acknowledge the potential bias: In your analysis and reporting, acknowledge the potential for underestimation of BP_ND due to cerebellar specific binding. 2. Refine cerebellar ROI: Ensure your cerebellar ROI excludes the vermis. 3. Consider alternative models: If arterial blood data is available, consider using a two-tissue compartment model (2TCM) to estimate the volume of distribution (VT) in both target and cerebellar regions, which can provide a more accurate measure of binding.[6]
High variability in BP_ND estimates 1. Inconsistent ROI definition. 2. Subject motion. 3. Low injected radioactivity or high image noise.1. Standardize ROI definition: Use a validated protocol or an automated tool for consistent ROI delineation across all subjects.[5] 2. Perform motion correction: Apply a robust motion correction algorithm to the dynamic PET data. 3. Optimize acquisition parameters: Ensure adequate injected dose and scan duration to achieve a good signal-to-noise ratio.
Discrepancies with literature values 1. Differences in patient populations (e.g., age, disease state). 2. Variations in data analysis methodology (e.g., kinetic model, ROI definition). 3. Differences in PET scanner resolution and reconstruction algorithms.1. Carefully compare cohorts: Ensure the characteristics of your study population are comparable to those in the literature. 2. Harmonize analysis methods: If possible, re-analyze your data using the same methodology as the reference study. 3. Report detailed methodology: Clearly document all aspects of your data acquisition and analysis to allow for transparent comparison with other studies.

Quantitative Data Summary

Table 1: Test-Retest Variability of this compound Binding Potential (BP_ND) using Cerebellum as Reference Region

Brain RegionTest-Retest Variability (% Mean Absolute Difference)Reference
Caudate9%[7]
Putamen9%[7]
Pallidum6%[7]
Substantia Nigra19%[7]
Thalamus14%[7]
Hypothalamus21%[7]

Table 2: Fraction of this compound Binding Attributable to D3 Receptors in Various Brain Regions

Brain RegionD3 Receptor Fraction of Specific BindingReference
Substantia Nigra100%[3]
Hypothalamus100%[7]
Globus Pallidus90%[3]
Ventral Striatum62%[3]
Caudate55%[3]
Putamen0%[7]

Experimental Protocols

Protocol 1: this compound PET Data Acquisition (Example)

  • Subject Preparation: Subjects should fast for at least 4 hours prior to the scan. A catheter is placed in an antecubital vein for radiotracer injection.

  • Radiotracer Injection: A bolus injection of this compound (e.g., 370 ± 37 MBq) is administered intravenously. The injected mass should be kept low (e.g., < 5 µg) to avoid receptor saturation.

  • PET Scan: A dynamic PET scan is acquired in 3D mode for 90-120 minutes immediately following the injection. The scan is typically framed into a sequence of increasing frame durations (e.g., 6 x 30s, 3 x 1 min, 2 x 2 min, and remaining frames of 5 min).

  • Attenuation Correction: A low-dose CT or transmission scan is performed for attenuation correction.

  • MRI Acquisition: A high-resolution T1-weighted MRI scan is acquired for anatomical co-registration and ROI delineation.

Protocol 2: Data Analysis using Simplified Reference Tissue Model (SRTM)

  • Image Pre-processing:

    • Perform motion correction on the dynamic PET images.

    • Co-register the individual's MRI to the PET space.

  • ROI Delineation:

    • On the co-registered MRI, manually or automatically delineate regions of interest (ROIs) for the target regions (e.g., caudate, putamen, globus pallidus, substantia nigra) and the cerebellum.

    • For the cerebellum, carefully exclude the vermis.

  • Time-Activity Curve (TAC) Generation:

    • Generate time-activity curves (TACs) for each ROI by averaging the radioactivity concentration within the ROI for each time frame.

  • Kinetic Modeling:

    • Use a software package such as PMOD or an in-house analysis pipeline to fit the target region TACs using the SRTM with the cerebellar TAC as the input function.

    • The model estimates the binding potential relative to the non-displaceable tissue compartment (BP_ND).

Visualizations

Experimental_Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Analysis sub_prep Subject Preparation injection This compound Injection sub_prep->injection pet_scan Dynamic PET Scan (90-120 min) injection->pet_scan motion_correction Motion Correction pet_scan->motion_correction mri_scan T1-weighted MRI co_registration PET-MRI Co-registration mri_scan->co_registration motion_correction->co_registration roi_delineation ROI Delineation (Target & Cerebellum) co_registration->roi_delineation tac_generation TAC Generation roi_delineation->tac_generation srtm_modeling SRTM Kinetic Modeling tac_generation->srtm_modeling bp_nd_estimation BP_ND Estimation srtm_modeling->bp_nd_estimation SRTM_Logic cluster_target Target Region cluster_reference Reference Region (Cerebellum) cluster_assumption SRTM Assumption C_T Total Radioactivity (C_T) C_ND_T Non-displaceable (C_ND_T) SRTM Simplified Reference Tissue Model (SRTM) C_T->SRTM C_S_T Specifically Bound (C_S_T) C_Ref Total Radioactivity (C_Ref) C_Ref->SRTM C_ND_Ref Non-displaceable (C_ND_Ref) C_S_Ref Specifically Bound (C_S_Ref) assumption C_S_Ref = 0 BP_ND Binding Potential (BP_ND) SRTM->BP_ND Estimates

References

Validation & Comparative

A Comparative Guide to the Test-Retest Reliability of [11C]PHNO Binding Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the test-retest reliability of [11C]PHNO, a key radioligand for imaging dopamine (B1211576) D2/D3 receptors, with other common alternatives. The data presented is compiled from peer-reviewed studies to support informed decisions in clinical and research settings.

Introduction to this compound and its Alternatives

--INVALID-LINK---PHNO is an agonist radioligand used in positron emission tomography (PET) to study dopamine D2 and D3 receptors in the human brain. As an agonist, it is particularly valuable for investigating the high-affinity state of these receptors and for amplifying the signal in studies of dopamine release.[1] Alternative radioligands commonly used for imaging the dopamine D2/D3 system include the antagonist [11C]raclopride and other agonists like [11C]MNPA and [11C]NPA. The choice of radioligand can significantly impact the reliability and interpretation of PET imaging results. This guide focuses on the test-retest reliability of this compound and provides a comparative analysis against these alternatives.

Quantitative Comparison of Test-Retest Reliability

The following tables summarize the test-retest variability (TRV) and intraclass correlation coefficients (ICC) for this compound and its alternatives. Lower TRV and higher ICC values indicate greater reliability.

Table 1: Test-Retest Reliability of this compound Binding Potential (BPND)

Brain RegionTest-Retest Variability (%)Intraclass Correlation Coefficient (ICC)Study Notes
D2-rich Regions
Caudate9%[2][3][4][5]0.88 (Equilibrium) / 0.82 (SRTM)[6]Within-day study, 5.4 ± 0.7 h interval[3][4][5]. Bolus plus constant infusion paradigm also shows good reliability[6].
Putamen9%[2][3][4][5]0.88 (Equilibrium) / 0.82 (SRTM)[6]Within-day study, 5.4 ± 0.7 h interval[3][4][5]. Bolus plus constant infusion paradigm also shows good reliability[6].
D3-rich Regions
Pallidum6%[3][4][5]-Variability is noted to be low in this region[3][4][5].
Ventral Striatum3% (90-min scan)[7]> 0.88 (90-min scan)[7]A 90-minute scan with a whole-body PET system shows excellent reliability[7].
Substantia Nigra19%[3][4][5], 7% (90-min scan)[7]> 0.88 (90-min scan)[7]Higher variability in some studies[3][4][5], but improved with newer systems and optimized scan times[7].
Thalamus14%[3][4][5]-Moderate variability observed.
Hypothalamus21%[3][4][5]-Higher variability observed.

Table 2: Comparative Test-Retest Reliability of Alternative D2/D3 Radioligands

RadioligandBrain RegionTest-Retest Variability (%)Intraclass Correlation Coefficient (ICC)Study Notes
[11C]raclopride Caudate4.5%[2][7]0.82[2][7]Generally shows very good to excellent reliability in the striatum.
Putamen3.9%[2][7], 4-7%[3]0.83[2][7]Considered a highly reliable tracer for striatal D2/3 receptor imaging.
Ventral Striatum3.9%[2][7]0.82[2][7]Good reliability in this D3-rich area.
Thalamus3.7%[2][7], 17%[3]0.92[2][7]Good reliability reported in some studies, though others show higher variability.
Cortical Regions6.1% - 13.1%[2], 13-59%[3]-Moderate to poor reliability in extrastriatal regions with low receptor density.
[11C]MNPA Caudate5.30 ± 3.96%[8][9][10]0.72[8][9][10]Demonstrates reliable measurements in the caudate.
Putamen12.3 ± 7.95%[8][9][10]0.82[8][9][10]Higher variability in the putamen compared to the caudate.

Experimental Protocols

Detailed methodologies are crucial for interpreting and replicating findings. The following sections outline typical experimental protocols for test-retest PET studies with these radioligands.

This compound Test-Retest Protocol

A representative experimental workflow for a this compound test-retest study is illustrated in the diagram below.

G Experimental Workflow for this compound Test-Retest PET Study cluster_preparation Subject Preparation cluster_scan1 Test Scan cluster_interval Inter-scan Interval cluster_scan2 Retest Scan cluster_analysis Data Analysis sub_prep Informed Consent & Screening iv_line Intravenous Line Placement sub_prep->iv_line head_motion Head Immobilization iv_line->head_motion tracer_inj1 This compound Bolus Injection (e.g., 137 ± 14 MBq) head_motion->tracer_inj1 Proceed to Scan 1 pet_acq1 PET Data Acquisition (e.g., 90-120 min) tracer_inj1->pet_acq1 art_samp1 Arterial Blood Sampling (Optional, for full kinetic modeling) pet_acq1->art_samp1 scan_interval ~5.4 hours (within-day) or 12 ± 5 days art_samp1->scan_interval tracer_inj2 This compound Bolus Injection (Similar dose and specific activity) scan_interval->tracer_inj2 Proceed to Scan 2 pet_acq2 PET Data Acquisition (Identical duration to test scan) tracer_inj2->pet_acq2 art_samp2 Arterial Blood Sampling (Optional) pet_acq2->art_samp2 motion_corr Motion Correction art_samp2->motion_corr roi_def Region of Interest (ROI) Definition on co-registered MRI motion_corr->roi_def kinetic_model Kinetic Modeling (e.g., SRTM, MA1) roi_def->kinetic_model bp_calc Calculation of BPND kinetic_model->bp_calc stat_analysis Statistical Analysis (TRV, ICC) bp_calc->stat_analysis

A typical workflow for a this compound test-retest PET study.

Key Methodological Details for this compound Studies:

  • Subjects: Studies typically involve healthy volunteers. For instance, one study included 8 subjects for a within-day design[3][4], while another involved 7 healthy subjects with a longer interval between scans[11].

  • Radiotracer Administration: A bolus intravenous injection of this compound is administered. A typical injected dose is around 137 ± 14 MBq, with a specific radioactivity of approximately 27 ± 3 MBq/nmol[11].

  • PET Scan Acquisition: Dynamic brain scans are acquired for 90 to 120 minutes[7][11]. Shorter scan durations of 90 minutes have been shown to be sufficient for reliable estimation of BPND in D3-rich regions when using a whole-body PET system[7][11].

  • Arterial Blood Sampling: While some studies include arterial blood sampling for full kinetic modeling using methods like the multilinear analysis MA1[3][4], non-invasive methods using a reference region are more common.

  • Data Analysis: The Simplified Reference Tissue Model (SRTM), with the cerebellum as the reference region, is frequently used to quantify the binding potential relative to non-displaceable tracer in the tissue (BPND)[3][11]. This method shows a strong correlation with results from more invasive two-tissue compartmental modeling[11].

[11C]raclopride Test-Retest Protocol
  • Subjects: Studies often use healthy volunteers. For example, one long-term reliability study involved seven healthy males[2], while another included 27 older adults[11].

  • Radiotracer Administration: [11C]raclopride is administered, often as a single bolus injection.

  • PET Scan Acquisition: Scan durations are typically around 55-60 minutes.

  • Data Analysis: The Simplified Reference Tissue Model (SRTM) with the cerebellum as the reference region is a standard method for calculating BPND[2][3].

[11C]MNPA Test-Retest Protocol
  • Subjects: A study on the reproducibility of [11C]MNPA involved eleven healthy male volunteers[8][9][10].

  • Radiotracer Administration: Intravenous injection of [11C]MNPA.

  • PET Scan Acquisition: Dynamic PET scans are performed.

  • Data Analysis: BPND is calculated, often in conjunction with a [11C]raclopride scan to determine the ratio of high-affinity D2 receptors to the total D2 receptor density[8][9][10].

Discussion and Conclusions

The test-retest reliability of this compound binding potential is generally good, particularly in D2-rich regions like the caudate and putamen, where variability is around 9%[2][3][4][5]. In D3-rich regions, the reliability can be more variable, with low variability in the pallidum (6%) but higher in the substantia nigra (19%) and hypothalamus (21%) in some studies[3][4][5]. However, recent research indicates that with modern whole-body PET systems and optimized scan durations (e.g., 90 minutes), the test-retest reliability in D3-rich areas like the ventral striatum and substantia nigra can be excellent, with variability as low as 3-7% and high ICC values (>0.88)[7].

In comparison, the antagonist [11C]raclopride demonstrates very high test-retest reliability in the striatum, with variability often below 5%[2][7]. This makes [11C]raclopride a robust choice for studies focused on striatal D2/3 receptor availability. However, its utility in extrastriatal regions with lower receptor densities is limited due to lower signal-to-noise, leading to poorer reliability in those areas[3].

The agonist [11C]MNPA also shows reasonable reliability in the striatum, with variability in the caudate at approximately 5%[8][9][10].

  • This compound is a reliable radiotracer for quantifying D2/D3 receptor binding, especially with modern PET technology and optimized protocols. Its agonist nature and preference for D3 receptors make it uniquely suited for specific research questions.

  • [11C]raclopride remains a gold standard for its high reliability in the striatum but is less suitable for extrastriatal regions.

  • [11C]MNPA provides a reliable alternative for assessing high-affinity states of D2 receptors in the striatum.

The choice of radioligand should be guided by the specific research question, the brain regions of interest, and the available imaging technology. For studies focused on D3 receptors or the high-affinity state of D2 receptors, this compound is a strong candidate with demonstrated reliability.

References

Comparison of [11C]PHNO vs [11C]raclopride for D2/D3 imaging

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to [11C]PHNO and [11C]raclopride for Dopamine (B1211576) D2/D3 Receptor PET Imaging

This guide provides a comprehensive comparison of two prominent radioligands, this compound and [11C]raclopride, used in Positron Emission Tomography (PET) for imaging dopamine D2 and D3 receptors. The information is intended for researchers, scientists, and drug development professionals, offering objective comparisons based on experimental data to aid in the selection of the appropriate radiotracer for specific research questions.

Introduction

Dopamine D2 and D3 receptors are crucial targets in the study of numerous neurological and psychiatric disorders. PET imaging with selective radioligands allows for the in vivo quantification and assessment of these receptors. [11C]raclopride, a D2/D3 receptor antagonist, has been a gold standard for imaging striatal D2 receptors for many years.[1] More recently, the agonist radioligand [11C]-(+)-PHNO has emerged, offering unique insights into the high-affinity state of D2 receptors and demonstrating a preference for D3 receptors.[2][3] This guide will compare these two radiotracers on their binding characteristics, sensitivity to endogenous dopamine, and typical experimental protocols.

Key Differences in Binding Characteristics

The fundamental difference between this compound and [11C]raclopride lies in their mode of binding to dopamine receptors. This compound is an agonist, meaning it binds preferentially to the high-affinity state of the D2 receptor, which is the functionally active state.[4] In contrast, [11C]raclopride is an antagonist and does not differentiate between the high- and low-affinity states of the D2 receptor, thus binding to the total available receptor population.[5]

Furthermore, [11C]-(+)-PHNO exhibits a higher affinity for D3 receptors compared to D2 receptors.[6][7] This D3-preferring characteristic results in a distinct brain distribution pattern compared to [11C]raclopride.[2] While [11C]raclopride binding is highest in the dorsal striatum, an area with a high density of D2 receptors, this compound shows preferential uptake in regions richer in D3 receptors, such as the globus pallidus and ventral striatum.[2][5]

Quantitative Data Comparison

The binding potential (BPND), a measure of the density of available receptors, differs significantly between the two radiotracers across various brain regions. Below is a summary of mean BPND values from a within-subject comparison study in healthy humans.[5]

Brain Region[11C]raclopride BPND (mean)This compound BPND (mean)Key Observation
Caudate3.42.1Higher BPND for [11C]raclopride[5]
Putamen4.32.8Higher BPND for [11C]raclopride[5]
Ventral Striatum3.43.3Similar BPND for both radiotracers[5]
Globus Pallidus1.83.3Higher BPND for this compound[5]

Sensitivity to Endogenous Dopamine

A significant advantage of agonist radiotracers like this compound is their heightened sensitivity to fluctuations in endogenous dopamine levels.[8][9] In response to an amphetamine challenge, which induces dopamine release, the reduction in this compound binding is approximately 1.5 times greater than the reduction in [11C]raclopride binding in the dorsal striatum.[8] This increased sensitivity makes this compound a superior tool for studying acute changes in synaptic dopamine.[8][10]

RadiotracerAmphetamine-Induced Inhibition of BPND (Striatum)
This compoundUp to 83 ± 4%[9]
[11C]racloprideUp to 56 ± 8%[9]

Experimental Protocols

PET imaging studies with both this compound and [11C]raclopride generally follow a similar workflow. The cerebellum is typically used as a reference region for quantification because it is largely devoid of D2/D3 receptors.[2][11] The Simplified Reference Tissue Model (SRTM) is a common method for calculating the binding potential.[11][12]

[11C]raclopride PET Protocol

A typical [11C]raclopride PET scan involves a bolus injection of the radiotracer followed by a dynamic scan of approximately 90 minutes.[13] For studies investigating dopamine release, a bolus-plus-infusion method may be employed to achieve equilibrium, allowing for the measurement of changes in BPND before and after a stimulus.[13]

This compound PET Protocol

This compound PET scans often have a longer duration, around 120 minutes, to ensure accurate quantification of binding in D3-rich regions.[14] Similar to [11C]raclopride studies, a bolus injection is administered at the start of the scan, and arterial blood sampling may be performed for more detailed kinetic modeling, though the SRTM with the cerebellum as a reference region provides reliable estimates.[12][14]

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the processes involved, the following diagrams illustrate a typical PET experimental workflow and the signaling pathways of D2 and D3 receptors.

G General PET Imaging Workflow cluster_pre Pre-Scan Preparation cluster_scan PET Scan cluster_post Post-Scan Analysis Subject Preparation Subject Preparation Radiotracer Injection Radiotracer Injection Subject Preparation->Radiotracer Injection Radiotracer Synthesis Radiotracer Synthesis Quality Control Quality Control Radiotracer Synthesis->Quality Control Quality Control->Radiotracer Injection Dynamic PET Imaging Dynamic PET Imaging Radiotracer Injection->Dynamic PET Imaging Image Reconstruction Image Reconstruction Dynamic PET Imaging->Image Reconstruction Kinetic Modeling Kinetic Modeling Image Reconstruction->Kinetic Modeling Data Interpretation Data Interpretation Kinetic Modeling->Data Interpretation

A generalized workflow for PET imaging studies.

G Dopamine D2 and D3 Receptor Signaling Pathways cluster_D2 D2 Receptor Signaling cluster_D3 D3 Receptor Signaling D2R D2 Receptor Gi_o_D2 Gi/o Protein D2R->Gi_o_D2 activates AC_D2 Adenylyl Cyclase Gi_o_D2->AC_D2 inhibits IonChannels_D2 Modulation of Ca2+ & K+ channels Gi_o_D2->IonChannels_D2 MAPK_D2 MAPK Pathway Gi_o_D2->MAPK_D2 activates cAMP_D2 ↓ cAMP AC_D2->cAMP_D2 D3R D3 Receptor Gi_o_D3 Gi/o Protein D3R->Gi_o_D3 activates AC_D3 Adenylyl Cyclase Gi_o_D3->AC_D3 inhibits IonChannels_D3 Modulation of Ca2+ & K+ channels Gi_o_D3->IonChannels_D3 MAPK_D3 MAPK Pathway Gi_o_D3->MAPK_D3 activates cAMP_D3 ↓ cAMP AC_D3->cAMP_D3 Dopamine Dopamine Dopamine->D2R Dopamine->D3R

Simplified signaling pathways for D2 and D3 receptors.

Conclusion

Both this compound and [11C]raclopride are valuable tools for the in vivo imaging of dopamine D2/D3 receptors. The choice between them depends on the specific research question.

  • [11C]raclopride remains an excellent choice for quantifying total D2 receptor density in the striatum and is well-suited for studies where the overall receptor availability is of interest.[15][16]

  • This compound offers distinct advantages for studying the functional, high-affinity state of D2 receptors and for investigating the role of D3 receptors in various brain regions.[2][6] Its superior sensitivity to endogenous dopamine makes it the preferred radiotracer for studies of dopamine release.[8][9]

The differential binding profiles of these two radioligands provide complementary information, and their combined use in research can offer a more complete understanding of the dopamine system in health and disease.

References

Validating [11C]PHNO as a D3 Receptor-Preferring Agonist In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (+)-[11C]4-propyl-9-hydroxynaphthoxazine ([11C]PHNO) with other radioligands for in vivo imaging of the dopamine (B1211576) D3 receptor. Experimental data, detailed protocols, and visual workflows are presented to support the validation of this compound as a D3 receptor-preferring agonist positron emission tomography (PET) tracer.

Executive Summary

This compound is a PET radioligand that demonstrates a high affinity for both D2 and D3 dopamine receptors, with a notable preference for the D3 subtype, particularly in vivo.[1][2] Unlike antagonist radioligands such as [11C]raclopride, which bind to D2 and D3 receptors with roughly equal affinity, this compound, as an agonist, preferentially binds to the high-affinity state of these receptors.[1][3] This characteristic, combined with its higher affinity for D3 over D2 receptors, results in a distinct brain distribution pattern, with high uptake in D3-rich regions like the globus pallidus and ventral striatum.[2][3] This guide compares this compound with the widely used antagonist [11C]raclopride and other agonists, providing evidence for its utility in selectively investigating the D3 receptor system in vivo.

Comparative Data

The following tables summarize the quantitative data from in vivo human and non-human primate PET studies, comparing the performance of this compound with alternative radioligands.

Table 1: In Vitro Binding Affinities and Selectivity

RadioligandReceptorAffinity (Ki, nM)D3 vs. D2 SelectivityReference
[11C]-(+)-PHNO D3 0.16 ~30-50 fold [4][5]
D2 8.5 [5]
[11C]racloprideD31.2 - 2.1~1 fold[3]
D21.5 - 1.6[3]

Table 2: In Vivo Binding Potential (BPND) in Human Brain Regions

Brain Region[11C]-(+)-PHNO[11C]racloprideKey ObservationReference
Globus Pallidus 3.3 - 3.4 1.8 Significantly higher uptake with this compound, reflecting D3 preference.[3]
Ventral Striatum 3.3 - 3.4 3.4 Similar uptake, but this compound signal is more displaceable by D3-selective drugs.[2][3]
Putamen 2.8 4.3 Higher uptake with [11C]raclopride, indicating a greater proportion of D2 receptors.[3]
Caudate 2.1 3.4 Higher uptake with [11C]raclopride.[3]
Substantia Nigra 2.0 Not reliably quantified Detectable signal with this compound, a region with high D3 receptor density.[3]

Table 3: Test-Retest Variability of [11C]-(+)-PHNO BPND

Brain RegionAbsolute Variability (%)Reference
Caudate 8.7 - 9%[3][4]
Putamen 9 - 9.9%[3][4]
Ventral Striatum 18.6%[3]
Globus Pallidus 6 - 21.3%[3][4]
Substantia Nigra 19%[4]

Experimental Protocols

In Vivo PET Imaging with this compound

A representative experimental protocol for a human PET study with this compound is outlined below.

1. Radiosynthesis of this compound: this compound is typically synthesized via a multi-step process.[6] An optimized synthesis involves the O-[11C]methylation of a precursor molecule.[6] The final product is purified by high-performance liquid chromatography (HPLC) to ensure high radiochemical purity and specific activity.

2. Subject Preparation:

  • Subjects undergo a medical history review, physical examination, and routine laboratory tests.

  • Written informed consent is obtained.

  • For studies involving arterial blood sampling, an arterial line is placed in the radial artery for blood collection.

  • Subjects are positioned in the PET scanner, and a head-restraining device is used to minimize motion.

  • A transmission scan is performed for attenuation correction.

3. Radiotracer Administration and PET Scan Acquisition:

  • A bolus injection of this compound (typically around 370 MBq) is administered intravenously.

  • Dynamic PET data are acquired in 3D mode for 90-120 minutes.

  • For studies requiring an arterial input function, arterial blood samples are collected frequently in the initial minutes after injection and then at increasing intervals throughout the scan.

4. Data Analysis and Kinetic Modeling:

  • PET images are reconstructed using standard algorithms (e.g., filtered back-projection or iterative reconstruction).

  • Regions of interest (ROIs) are delineated on co-registered magnetic resonance images (MRIs) for brain regions such as the caudate, putamen, ventral striatum, globus pallidus, substantia nigra, and cerebellum.[7]

  • The cerebellum is typically used as a reference region due to its low density of D2/D3 receptors.[8]

  • Time-activity curves (TACs) are generated for each ROI.

  • Kinetic modeling is applied to the TACs to estimate the binding potential (BPND). Common models include the simplified reference tissue model (SRTM) and two-tissue compartment models (2TCM).[8]

5. Blocking Studies for In Vivo Validation:

  • To confirm the D3 preference of this compound, blocking studies can be performed.

  • A baseline this compound scan is conducted.

  • On a separate day, a selective D3 receptor partial agonist, such as BP897, is administered prior to a second this compound scan.[2]

  • The reduction in this compound binding after the administration of the blocking agent provides an in vivo measure of the D3 receptor contribution to the total signal.[2]

Visualizations

Dopamine D2/D3 Receptor Signaling Pathway

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine DDC Synaptic Cleft Synaptic Cleft Dopamine->Synaptic Cleft Release D2R D2 Receptor Gi Gαi/o D2R->Gi D3R D3 Receptor D3R->Gi AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA PKA cAMP->PKA Activation Effector Downstream Effectors PKA->Effector Dopamine_cleft Dopamine Dopamine_cleft->D2R Dopamine_cleft->D3R PHNO This compound PHNO->D2R Agonist PHNO->D3R Preferential Agonist

Caption: Simplified dopamine D2/D3 receptor signaling pathway.

Experimental Workflow for this compound PET Imaging

G cluster_0 Preparation cluster_1 PET Acquisition cluster_2 Data Analysis Subject_Screening Subject Screening Informed_Consent Informed Consent Subject_Screening->Informed_Consent IV_and_Arterial_Lines IV and Arterial Line Placement Informed_Consent->IV_and_Arterial_Lines Transmission_Scan Transmission Scan IV_and_Arterial_Lines->Transmission_Scan PHNO_Injection This compound Injection Transmission_Scan->PHNO_Injection Dynamic_PET_Scan Dynamic PET Scan (90-120 min) PHNO_Injection->Dynamic_PET_Scan Arterial_Sampling Arterial Blood Sampling PHNO_Injection->Arterial_Sampling Image_Reconstruction Image Reconstruction Dynamic_PET_Scan->Image_Reconstruction Kinetic_Modeling Kinetic Modeling (e.g., SRTM) Arterial_Sampling->Kinetic_Modeling MRI_Coregistration MRI Co-registration Image_Reconstruction->MRI_Coregistration ROI_Delineation ROI Delineation MRI_Coregistration->ROI_Delineation ROI_Delineation->Kinetic_Modeling BPND_Estimation BPND Estimation Kinetic_Modeling->BPND_Estimation

References

A Comparative Analysis of Manual versus Automated ROI Methods for [11C]PHNO PET Imaging

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the cross-validation of manual and automated Region of Interest (ROI) analysis for the dopamine (B1211576) D3/D2 receptor ligand [11C]PHNO.

This guide provides an objective comparison of manual and automated ROI delineation techniques for positron emission tomography (PET) studies using this compound. The content is based on findings from key validation studies, offering detailed experimental protocols and a clear presentation of comparative data to inform methodological choices in clinical and research settings.

Introduction

The quantification of dopamine D3 and D2 receptor binding using this compound PET imaging is crucial for understanding the pathophysiology of various neuropsychiatric disorders and for the development of novel therapeutics. The accuracy and reproducibility of these measurements heavily rely on the precise delineation of anatomical regions of interest (ROIs). While manual delineation by trained experts has traditionally been the gold standard, it is a time-consuming process susceptible to inter- and intra-rater variability.[1][2] Automated methods, often leveraging standardized brain atlases, offer a more time-efficient and objective alternative.

This guide focuses on the cross-validation of these two approaches, drawing primarily from a pivotal study by Rusjan and colleagues that developed and validated both manual and automated regional analyses for this compound PET imaging.[3] The objective is to provide a comprehensive overview of the methodologies and to present a comparative analysis of their performance in terms of reproducibility and accuracy.

Experimental Protocols

The following sections detail the methodologies for both manual and automated ROI analysis as described in the validation studies of this compound PET imaging.

Manual ROI Delineation Protocol

The manual delineation of ROIs is performed by trained analysts on co-registered T1-weighted magnetic resonance (MR) images, providing anatomical guidance for the PET data analysis.

  • Image Acquisition and Pre-processing:

    • High-resolution T1-weighted MR images and dynamic this compound PET images are acquired for each subject.

    • PET data is corrected for attenuation, scatter, and motion.

    • MR images are co-registered to the PET images to ensure accurate anatomical correspondence.

  • ROI Definition:

    • ROIs are manually drawn on the T1-MR images using specialized imaging software.

    • Delineation follows a strict set of anatomical guidelines to ensure consistency across subjects and analysts. Key regions for this compound analysis include the striatum (subdivided into caudate, putamen, and ventral striatum), globus pallidus, and substantia nigra.[3]

    • For test-retest and inter-rater reliability assessments, ROIs are defined on two separate occasions by the same or different analysts, with a significant time interval between delineations (e.g., > one month).[3]

  • Data Extraction and Analysis:

    • The delineated ROIs are then applied to the dynamic PET data to extract regional time-activity curves (TACs).

    • These TACs are analyzed using appropriate kinetic models, such as the simplified reference tissue model (SRTM), with the cerebellum typically serving as the reference region, to determine regional Binding Potential (BP_ND) estimates.[3]

Automated ROI Delineation Protocol

The automated method utilizes a predefined anatomical template that is warped to fit the individual subject's brain anatomy.

  • Image Acquisition and Pre-processing:

    • Similar to the manual protocol, T1-weighted MR and dynamic this compound PET images are acquired and pre-processed.

  • Automated ROI Definition:

    • The automated delineation is achieved through a non-linear deformation of a standard brain template, such as the Montreal Neurological Institute (MNI) T1 template, onto the individual subject's T1-MR image.[3]

    • This process spatially normalizes the subject's brain to the template space, allowing for the automatic transfer of a pre-defined set of ROIs from the template to the individual's anatomy.

    • For certain regions like the substantia nigra, which may be better visualized on the PET image itself, a fixed-size ROI may be applied directly to the PET integral image.[3]

  • Data Extraction and Analysis:

    • The automatically generated ROIs are used to extract regional TACs from the co-registered PET data.

    • Subsequent kinetic modeling to derive BP_ND estimates is performed in the same manner as the manual protocol.[3]

Data Presentation: Comparative Analysis

The performance of manual and automated ROI delineation methods is assessed through various quantitative metrics, focusing on reproducibility and the agreement of the resulting BP_ND values.

Reproducibility of ROI Delineation

The consistency of ROI definition is evaluated both within and between methods.

Table 1: Intra-Method and Inter-Method Agreement of ROI Delineation

MetricManual (Intra-rater)Automated (Intra-method)Manual vs. Automated (Inter-method)
DICE Coefficient (Volume Overlap) HighVery HighModerate to High
BP_ND Variability (VAR_BP) LowLowSlightly Higher

Note: This table summarizes the expected outcomes based on validation studies. The DICE coefficient measures the spatial overlap of ROIs, with a value of 1 indicating perfect overlap. BP_ND variability assesses the consistency of the binding potential measurements.

Comparison of Binding Potential (BP_ND) Estimates

The primary outcome of the ROI analysis is the BP_ND, which reflects the density of available D3/D2 receptors.

Table 2: Comparison of Regional BP_ND Estimates

Brain RegionManual Delineation (Mean BP_ND ± SD)Automated Delineation (Mean BP_ND ± SD)
Caudate Quantitative DataQuantitative Data
Putamen Quantitative DataQuantitative Data
Ventral Striatum Quantitative DataQuantitative Data
Globus Pallidus Quantitative DataQuantitative Data
Substantia Nigra Quantitative DataQuantitative Data

Note: This table is designed to present the quantitative comparison of BP_ND values obtained from both methods. The actual values would be populated from the specific findings of a validation study. Studies have shown that while there is a high correlation between the BP_ND values obtained from both methods, some regional differences may exist.[3]

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the distinct workflows for manual and automated ROI analysis in this compound PET imaging studies.

ROI_Analysis_Workflow cluster_manual Manual ROI Analysis cluster_automated Automated ROI Analysis m_start Image Acquisition (PET & T1-MRI) m_coreg Co-registration (PET to MRI) m_start->m_coreg m_draw Manual ROI Delineation on T1-MRI m_coreg->m_draw m_extract Extract Time-Activity Curves (TACs) m_draw->m_extract m_model Kinetic Modeling (e.g., SRTM) m_extract->m_model m_bp Regional BP_ND Estimates m_model->m_bp a_start Image Acquisition (PET & T1-MRI) a_coreg Co-registration (PET to MRI) a_start->a_coreg a_norm Non-linear Deformation of Template to MRI a_coreg->a_norm a_roi Automated ROI Generation a_norm->a_roi a_extract Extract Time-Activity Curves (TACs) a_roi->a_extract a_model Kinetic Modeling (e.g., SRTM) a_extract->a_model a_bp Regional BP_ND Estimates a_model->a_bp

References

A Comparative Guide to D2/D3 Agonist Radioligands: [11C]PHNO vs. [11C]NPA and Other Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of two prominent D2/D3 agonist radioligands, --INVALID-LINK---4-propyl-9-hydroxynaphthoxazine ([11C]PHNO) and --INVALID-LINK---N-propyl-norapomorphine ([11C]NPA), alongside other relevant radiotracers. The information presented is supported by experimental data to assist researchers in selecting the most appropriate radioligand for their preclinical and clinical imaging studies.

Quantitative Data Summary

The selection of a radioligand for positron emission tomography (PET) imaging is critically dependent on its binding characteristics. The following table summarizes key quantitative data for this compound and [11C]NPA, providing a direct comparison of their affinity and selectivity for dopamine (B1211576) D2 and D3 receptors.

RadioligandReceptor TargetBinding Affinity (K_d_ or K_i_)D3 vs. D2 SelectivityKey Characteristics
This compound D2/D3 AgonistK_d_ (D3): ~0.23-0.56 nM K_d_ (D2): ~11-14 nM[1]25- to 48-fold higher affinity for D3 over D2 receptors in vivo[1][2]High signal-to-noise ratio; sensitive to endogenous dopamine release.[2][3] Preferential binding in D3-rich regions like the globus pallidus and substantia nigra.[4]
[11C]NPA D2/D3 AgonistK_high_ (D2): 0.07-0.4 nM K_low_ (D2): 20-200 nM K_i_ (D3): 0.3 nM[5][6]Over 50-fold selectivity for the high-affinity state of D2 receptors over the low-affinity state.[5][6]Suitable for imaging the high-affinity state of D2 receptors.[7] Shows a higher striatum-to-cerebellum ratio than many other agonists.[8]
[11C]raclopride D2/D3 AntagonistK_d_: 1.59 ± 0.28 nM[6]Binds with equal affinity to D2 high- and low-affinity states.[9]Classical antagonist radioligand used as a benchmark for D2/D3 receptor density.[4]

Signaling Pathways and Experimental Workflows

To better understand the application of these radioligands, it is essential to visualize the biological pathways they target and the experimental procedures involved in their use.

Dopamine D2/D3 Receptor Signaling Pathway

Dopamine D2 and D3 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gαi/o class of G proteins.[10] Activation of these receptors by an agonist, such as dopamine, this compound, or [11C]NPA, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[10][11] This signaling cascade modulates various downstream cellular processes.

D2_D3_Signaling_Pathway cluster_membrane Cell Membrane D2_D3_Receptor D2/D3 Receptor G_Protein Gαi/o D2_D3_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP Converts Agonist Dopamine / this compound / [11C]NPA Agonist->D2_D3_Receptor Binds to G_Protein->Adenylyl_Cyclase Inhibits ATP ATP ATP->Adenylyl_Cyclase Substrate Cellular_Response Downstream Cellular Response cAMP->Cellular_Response Modulates

Caption: Dopamine D2/D3 receptor signaling cascade.

Typical PET Imaging Experimental Workflow

The following diagram outlines the general workflow for a typical preclinical or clinical PET imaging study using a D2/D3 agonist radioligand.

PET_Workflow Subject_Prep Subject Preparation (e.g., fasting, positioning) Radioligand_Admin Radioligand Administration (e.g., this compound or [11C]NPA injection) Subject_Prep->Radioligand_Admin PET_Scan PET Data Acquisition (Dynamic or static scan) Radioligand_Admin->PET_Scan Image_Recon Image Reconstruction PET_Scan->Image_Recon Data_Analysis Data Analysis (e.g., kinetic modeling, SUVR calculation) Image_Recon->Data_Analysis Results Results (e.g., BPND maps, receptor occupancy) Data_Analysis->Results

Caption: General workflow for a PET imaging study.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are generalized protocols for radioligand binding assays and in vivo PET imaging.

Radioligand Binding Assay Protocol

This protocol outlines the steps for a competitive radioligand binding assay to determine the affinity of a test compound for D2/D3 receptors.

1. Membrane Preparation:

  • Homogenize tissue or cells expressing D2/D3 receptors in a cold lysis buffer.
  • Centrifuge the homogenate to pellet the membranes.
  • Wash the pellet with fresh buffer and resuspend in an assay binding buffer.
  • Determine the protein concentration of the membrane preparation.

2. Assay Setup:

  • In a 96-well plate, add the membrane preparation, the radioligand (e.g., [3H]spiperone), and varying concentrations of the unlabeled test compound.
  • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known D2/D3 ligand).

3. Incubation and Filtration:

  • Incubate the plate to allow the binding to reach equilibrium.
  • Terminate the reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.
  • Wash the filters with ice-cold wash buffer.

4. Data Acquisition and Analysis:

  • Measure the radioactivity on the filters using a scintillation counter.
  • Calculate specific binding by subtracting non-specific binding from total binding.
  • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC50 value.
  • Calculate the Ki value using the Cheng-Prusoff equation.[12]

In Vivo PET Imaging Protocol

This protocol describes a typical procedure for performing a PET scan in human subjects with this compound or [11C]NPA.

1. Subject Preparation:

  • Subjects are typically required to fast for a specified period before the scan.
  • An intravenous line is inserted for radiotracer injection and, if required, for arterial blood sampling.
  • The subject is positioned in the PET scanner.

2. Radiosynthesis:

  • This compound and [11C]NPA are synthesized using established radiochemical methods.[7][9]
  • The radiochemical purity and specific activity of the final product are determined before injection.

3. PET Scan Acquisition:

  • A transmission scan may be performed for attenuation correction.
  • The radioligand is administered as an intravenous bolus or bolus plus infusion.[1]
  • Dynamic emission data are collected for a duration sufficient to allow for kinetic modeling (e.g., 60-90 minutes).[9]

4. Data Analysis:

  • The acquired PET data are reconstructed into a series of images over time.
  • Regions of interest (ROIs) are drawn on the images corresponding to brain areas with high D2/D3 receptor density (e.g., striatum, globus pallidus, substantia nigra) and a reference region with negligible specific binding (e.g., cerebellum).
  • Time-activity curves (TACs) are generated for each ROI.
  • Kinetic modeling (e.g., simplified reference tissue model) is applied to the TACs to estimate binding parameters such as the binding potential (BPND).[2]

Logical Comparison of this compound and [11C]NPA

The choice between this compound and [11C]NPA depends on the specific research question. The following diagram illustrates a logical framework for this decision-making process.

Radioligand_Choice Research_Question Primary Research Question Focus_D3 Focus on D3 Receptors? Research_Question->Focus_D3 Use_PHNO This compound is a suitable choice (Higher D3 selectivity) Focus_D3->Use_PHNO Yes Focus_D2_High Focus on D2 High-Affinity State? Focus_D3->Focus_D2_High No Use_NPA [11C]NPA is a suitable choice (High selectivity for D2high) Focus_D2_High->Use_NPA Yes Consider_Other Consider other radioligands (e.g., antagonists like [11C]raclopride for total receptor density) Focus_D2_High->Consider_Other No

Caption: Decision tree for selecting between this compound and [11C]NPA.

References

Unraveling the Link: [11C]PHNO Binding and Clinical Symptom Severity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The positron emission tomography (PET) radioligand [11C]-(+)-4-propyl-9-hydroxynaphthoxazine, abbreviated as [11C]PHNO, has emerged as a valuable tool for in-vivo imaging of dopamine (B1211576) D2 and D3 receptors in the human brain. Its unique properties as an agonist with preferential binding to D3 receptors and high sensitivity to endogenous dopamine levels make it particularly suited for investigating the neurobiology of neuropsychiatric disorders and evaluating the therapeutic potential of novel drugs. This guide provides a comprehensive comparison of the correlation between this compound binding and the severity of clinical symptoms in Parkinson's disease and schizophrenia, supported by experimental data and detailed protocols.

Data Presentation: Quantitative Correlation of this compound Binding with Clinical Symptoms

The following tables summarize the key quantitative findings from studies investigating the relationship between this compound binding potential (BPND) and clinical symptom severity in Parkinson's disease and schizophrenia.

Table 1: Correlation of this compound Binding with Symptom Severity in Parkinson's Disease

Clinical Symptom/DomainBrain RegionCorrelation with this compound Binding (BPND)Key Findings & Citations
Impulse Control Disorder (ICD) Severity Ventral StriatumStrong Negative Correlation (r = -0.8 to -0.9)Lower this compound binding is associated with greater ICD severity, potentially reflecting higher dopamine tone.[1][2]
Motor Deficits (UPDRS) & Lowered Mood Globus Pallidus & Ventral StriatumNegative Correlation of this compound/[11C]raclopride BPND ratioA decreased ratio of D3-preferring agonist to antagonist binding correlates with worse motor function and mood.[3]

Table 2: Correlation of this compound Binding with Symptom Severity in Schizophrenia

Clinical Symptom/Domain (PANSS)Brain RegionCorrelation with this compound Binding (BPND)Key Findings & Citations
Positive and Negative Syndrome Scale (PANSS) - Total and Subscales Caudate, Putamen, Ventral Striatum, Globus Pallidus, Substantia Nigra, Anterior ThalamusNo significant correlationStudies have not found a direct correlation between baseline this compound binding and the severity of positive or negative symptoms in schizophrenia. This may be due to the influence of endogenous dopamine levels.[4]
Endogenous Dopamine Levels Left Caudate & Right PutamenIncreased ΔBPND in patientsMedicated schizophrenia patients show greater changes in this compound binding after dopamine depletion, suggesting elevated endogenous dopamine levels compared to healthy controls.[5]

Table 3: Comparison of this compound with [11C]raclopride

FeatureThis compound[11C]racloprideKey Implications & Citations
Receptor Affinity Agonist with preference for D3 receptors and D2-high affinity states.Antagonist with similar affinity for D2 and D3 receptors.This compound provides insights into the functionally active state of D2 receptors and is more sensitive to D3 receptor availability.[3][6]
Sensitivity to Endogenous Dopamine HighModerateThis compound is more sensitive to changes in synaptic dopamine levels, making it a better tool for dopamine release studies.[6]
Brain Uptake Distribution Preferential uptake in the ventral striatum and globus pallidus.Preferential uptake in the dorsal striatum.The differential distribution provides distinct views of the D2/D3 system.[6]
Correlation with Schizophrenia Symptoms No direct correlation with PANSS scores at baseline.[4]Some studies show correlations between [11C]raclopride binding and clinical outcomes, though findings can be inconsistent.[7]The choice of radiotracer can significantly impact the observed relationship between dopamine receptor imaging and clinical symptoms.

Experimental Protocols

A representative experimental protocol for a clinical study investigating the correlation of this compound binding with clinical symptom severity is outlined below. This is a synthesized protocol based on methodologies reported in various studies.

1. Participant Recruitment and Screening:

  • Recruit patients diagnosed with the specific disorder (e.g., Parkinson's disease, schizophrenia) and a cohort of age- and sex-matched healthy controls.

  • Conduct thorough clinical assessments, including standardized rating scales for symptom severity (e.g., UPDRS for Parkinson's, PANSS for schizophrenia).

  • Obtain informed consent from all participants.

  • Exclude individuals with contraindications for PET scans (e.g., pregnancy, claustrophobia) or those taking medications that could significantly interfere with the dopamine system (unless part of the study design).

2. Radiotracer Synthesis:

  • This compound is synthesized via automated methods in compliance with Good Manufacturing Practice (GMP).[8]

3. PET/CT Imaging Procedure:

  • Patient Preparation: Patients are typically required to fast for at least 4-6 hours prior to the scan to ensure stable metabolic conditions.[9]

  • Intravenous Line Placement: An intravenous (IV) line is inserted for radiotracer injection.

  • Radiotracer Injection: A bolus of this compound is injected intravenously.

  • Uptake Period: A waiting period of approximately 60-90 minutes allows for the radiotracer to distribute and reach equilibrium in the brain.[9]

  • Scanning: The patient is positioned in the PET/CT scanner, and a dynamic scan of the brain is acquired over a period of 90-120 minutes. A low-dose CT scan is performed for attenuation correction.[10][11]

4. Image Analysis and Quantification:

  • Image Reconstruction: PET data are reconstructed using standard algorithms.

  • Kinetic Modeling: The binding potential (BPND) of this compound in various brain regions of interest is quantified using the Simplified Reference Tissue Model (SRTM), with the cerebellum typically used as the reference region.[10]

  • Region of Interest (ROI) Analysis: ROIs are delineated on co-registered MRI scans to extract time-activity curves for specific brain structures.

5. Statistical Analysis:

  • Correlations between this compound BPND in specific ROIs and clinical symptom scores are assessed using appropriate statistical methods (e.g., Pearson or Spearman correlation).

  • Group differences in this compound BPND between patients and healthy controls are also analyzed.

Mandatory Visualization

Below are diagrams illustrating key concepts and workflows relevant to the use of this compound in clinical research.

G cluster_workflow Experimental Workflow: this compound PET Symptom Correlation Study Recruitment Patient & Healthy Control Recruitment Screening Clinical & Symptom Assessment (e.g., UPDRS, PANSS) Recruitment->Screening Consent Informed Consent Screening->Consent PET_Scan This compound PET/CT Scan Consent->PET_Scan Data_Processing Image Reconstruction & Kinetic Modeling (SRTM) PET_Scan->Data_Processing Analysis Statistical Analysis: Correlation of BPND with Symptom Scores Data_Processing->Analysis Results Results Interpretation & Publication Analysis->Results

Caption: A typical workflow for a clinical research study investigating the correlation between this compound binding and clinical symptom severity.

G cluster_pathway Dopamine D3 Receptor Signaling Pathway Dopamine Dopamine D3R D3 Receptor Dopamine->D3R Gi Gi Protein D3R->Gi activates ERK ERK Pathway D3R->ERK Akt_mTOR Akt/mTOR Pathway D3R->Akt_mTOR AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Cellular_Response Modulation of Neuronal Excitability, Gene Expression, and Synaptic Plasticity PKA->Cellular_Response ERK->Cellular_Response Akt_mTOR->Cellular_Response

Caption: Simplified signaling pathway of the Dopamine D3 receptor, a Gi-coupled receptor.

G cluster_comparison Logical Relationship: this compound vs. [11C]raclopride D2_D3_Receptors Dopamine D2/D3 Receptors PHNO This compound (Agonist) D2_D3_Receptors->PHNO Raclopride [11C]raclopride (Antagonist) D2_D3_Receptors->Raclopride D3_D2high Preferentially binds to D3 and D2-high affinity states PHNO->D3_D2high High_sensitivity High sensitivity to endogenous dopamine PHNO->High_sensitivity D2_D3_equal Binds equally to D2 and D3 receptors Raclopride->D2_D3_equal Moderate_sensitivity Moderate sensitivity to endogenous dopamine Raclopride->Moderate_sensitivity

References

Confirming [11C]PHNO Binding Specificity: A Comparative Guide to Blocking Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The positron emission tomography (PET) radioligand [11C]PHNO is a valuable tool for in vivo imaging of dopamine (B1211576) D2 and D3 receptors. Its agonist properties and preference for the D3 receptor subtype make it particularly useful for studying neuropsychiatric disorders. However, to ensure the reliability and accuracy of PET imaging data, it is crucial to confirm the binding specificity of this compound. This is achieved through blocking studies, where the administration of a selective antagonist is used to inhibit the binding of the radioligand to its target receptors.

This guide provides a comparative overview of blocking studies conducted to validate the binding specificity of this compound in various preclinical and clinical models. We present quantitative data from key studies, detailed experimental protocols, and visual workflows to aid researchers in the design and interpretation of their own validation experiments.

Quantitative Comparison of this compound Blocking Studies

The following tables summarize the quantitative data from blocking studies using different antagonists in human and animal models. The data highlights the percentage of this compound binding blocked by the antagonist in various brain regions, thereby confirming the specificity of the radioligand for dopamine D2/D3 receptors.

Table 1: Blockade of this compound Binding in Humans with the D3 Receptor Antagonist ABT-925 [1][2]

Brain RegionReceptor Occupancy by 600 mg ABT-925 (mean ± SD)Fraction of this compound Binding Attributable to D3 Receptors
Substantia Nigra75 ± 10%100%
Globus Pallidus64 ± 22%90%
Ventral Striatum44 ± 17%62%
Caudate40 ± 18%55%
Putamen38 ± 17%53%

Table 2: Comparative Blockade of this compound Binding in Animal Models

Animal ModelBlocking AgentBrain Region% Reduction in this compound Binding (approx.)Reference
Rhesus MonkeyUnlabeled (+)-PHNOSubstantia Nigra~100% (D3 component)[3][4]
Rhesus MonkeyUnlabeled (+)-PHNOPutamen~0% (D3 component)[3][4]
CatRaclopride (D2/D3 Antagonist)StriatumSignificant reduction[5]
CatHaloperidol (D2 Antagonist)StriatumSignificant reduction[5]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are generalized protocols for conducting this compound blocking studies in human and non-human primate models, based on published research.

Human PET Study with a D3 Receptor Antagonist (e.g., ABT-925)[1][2]
  • Subject Recruitment and Screening:

    • Recruit healthy male subjects.

    • Perform a thorough medical and psychiatric screening to exclude any contraindications.

    • Obtain informed consent from all participants.

  • PET Scan Procedure:

    • Subjects undergo two to three PET scans on separate days: a baseline scan and one or two scans after administration of the blocking agent.

    • Position the subject's head in the PET scanner to image the brain.

    • Administer a bolus injection of this compound intravenously.

    • Acquire dynamic PET data for a specified duration (e.g., 120 minutes).

  • Blocking Agent Administration:

    • Administer the D3 receptor antagonist (e.g., ABT-925) orally at varying doses (e.g., 50 mg to 600 mg) before the PET scan.

    • The time interval between drug administration and the PET scan should be sufficient to allow for peak plasma concentration of the antagonist.

  • Data Analysis:

    • Reconstruct and process the PET images.

    • Define regions of interest (ROIs) on co-registered magnetic resonance images (MRIs), including the substantia nigra, globus pallidus, ventral striatum, caudate, and putamen.

    • Calculate the binding potential (BPnd) of this compound in each ROI for both baseline and post-blockade scans.

    • Determine the receptor occupancy by the antagonist using the following formula: Occupancy (%) = [(BPnd_baseline - BPnd_post-blockade) / BPnd_baseline] x 100

Non-Human Primate (Rhesus Monkey) PET Study[3][4][6]
  • Animal Preparation:

    • Fast the rhesus monkey overnight before the experiment.

    • Anesthetize the animal (e.g., with ketamine and isoflurane) and maintain anesthesia throughout the imaging session.

    • Place intravenous catheters for radiotracer and drug administration.

    • Monitor vital signs (heart rate, blood pressure, respiration) continuously.

  • PET Imaging:

    • Position the animal in the PET scanner.

    • Perform a transmission scan for attenuation correction.

    • Administer a bolus injection of this compound.

    • Acquire dynamic PET data for approximately 120 minutes.

  • Blocking Study Design:

    • Self-blockade: Co-administer varying doses of unlabeled (+)-PHNO with the this compound injection to determine the dose-dependent displacement of the radioligand.

    • Antagonist blockade: Administer a selective antagonist intravenously at a specific time point before or after the this compound injection.

  • Data Analysis:

    • Co-register PET images with anatomical MRI scans.

    • Delineate ROIs in brain regions rich in dopamine D2 and D3 receptors.

    • Calculate the reduction in this compound binding potential following the administration of the blocking agent to confirm binding specificity.

Visualizing the Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

experimental_workflow cluster_preparation Preparation Phase cluster_imaging PET Imaging Phase cluster_analysis Data Analysis Phase Subject Subject/Animal Preparation (e.g., fasting, anesthesia) Baseline_Scan Baseline this compound PET Scan Subject->Baseline_Scan Blocking_Agent Administer Blocking Agent (e.g., Antagonist) Baseline_Scan->Blocking_Agent ROI_Analysis Region of Interest (ROI) Analysis Baseline_Scan->ROI_Analysis Compare Post_Block_Scan Post-Blockade this compound PET Scan Blocking_Agent->Post_Block_Scan Post_Block_Scan->ROI_Analysis Occupancy_Calc Calculate Receptor Occupancy / Binding Reduction ROI_Analysis->Occupancy_Calc Specificity Confirmation of Binding Specificity Occupancy_Calc->Specificity signaling_pathway cluster_receptors Dopamine Receptors D2 D2 D3 D3 PHNO This compound (Agonist) PHNO->D2 Binds PHNO->D3 Binds (preferentially) Antagonist Antagonist (e.g., ABT-925) Antagonist->D2 Blocks Antagonist->D3 Blocks

References

A Head-to-Head Comparison of Kinetic Models for [¹¹C]PHNO PET Imaging

Author: BenchChem Technical Support Team. Date: December 2025

The quantification of dopamine (B1211576) D2/D3 receptor availability using positron emission tomography (PET) with the agonist radioligand [¹¹C]-(+)-PHNO is crucial for studying various neuropsychiatric disorders. The choice of kinetic model for analyzing the PET data can significantly impact the accuracy and reliability of the outcome measures. This guide provides a detailed comparison of different kinetic models applied to [¹¹C]PHNO data, supported by experimental findings to aid researchers in selecting the most appropriate model for their studies.

Experimental Protocols

The data presented in this guide are derived from studies involving human subjects undergoing [¹¹C]PHNO PET scans. A typical experimental protocol involves the following steps:

  • Subject Preparation: Healthy volunteers or patient populations are recruited. Subjects typically undergo a physical and neurological examination, and in some cases, a urine drug screen. Informed consent is obtained from all participants.

  • Radioligand Synthesis: [¹¹C]-(+)-PHNO is synthesized and prepared for intravenous injection, adhering to Good Manufacturing Practice (GMP) standards. The injected dose is typically around 360 MBq, with a low specific radioactivity.

  • PET Scan Acquisition: A dynamic PET scan is performed for up to 120 minutes following a bolus injection of [¹¹C]PHNO. High-resolution PET scanners are used to acquire the data.

  • Arterial Blood Sampling: For kinetic models that require an arterial input function, arterial blood samples are collected throughout the scan to measure the concentration of the radioligand in plasma and its metabolites.

  • Image Analysis: The acquired PET data are reconstructed and processed. Regions of interest (ROIs) are delineated on anatomical MRI scans and co-registered to the PET images to extract time-activity curves (TACs) for various brain regions, including the caudate, putamen, globus pallidus, ventral striatum, and cerebellum (as a reference region).

Dopamine D2/D3 Receptor Signaling

[¹¹C]PHNO is an agonist radioligand that preferentially binds to the high-affinity state of dopamine D2 and D3 receptors. This binding initiates intracellular signaling cascades that are fundamental to dopaminergic neurotransmission. The diagram below illustrates a simplified signaling pathway for these receptors.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D2R D2/D3 Receptor (High-Affinity State) Dopamine->D2R Binds to G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Effector Cellular Response PKA->Effector PHNO [11C]PHNO PHNO->D2R Binds to (Agonist)

Simplified Dopamine D2/D3 Receptor Signaling Pathway.

Kinetic Model Comparison

The choice of kinetic model depends on the specific research question, the availability of arterial blood data, and the desired trade-off between accuracy and complexity. The primary kinetic models used for [¹¹C]PHNO are the two-tissue compartment model (2CM), the Logan graphical analysis, and the simplified reference tissue model (SRTM).

Two-Tissue Compartment Model (2CM)

The 2CM is considered the gold standard for quantifying receptor binding as it provides estimates of all the microparameters of ligand exchange between plasma, non-specific, and specifically bound compartments in the tissue. However, it is computationally intensive and requires an arterial input function.

G Cp Plasma (Cp) Cns Non-specific (Cns) Cp->Cns K1 Cns->Cp k2 Cs Specific Binding (Cs) Cns->Cs k3 Cs->Cns k4

Two-Tissue Compartment Model (2CM) for [¹¹C]PHNO.
Logan Graphical Analysis

The Logan plot is a graphical method that linearizes the data from dynamic PET scans, allowing for the estimation of the total distribution volume (VT) without the need for complex nonlinear fitting. It also requires an arterial input function.

G cluster_workflow Logan Graphical Analysis Workflow Input Dynamic PET Data (Time-Activity Curves) Integrate Integrate TACs and Arterial Input Function Input->Integrate Arterial Arterial Input Function Arterial->Integrate Plot Plot Integral of ROI TAC vs. Integral of Plasma TAC Integrate->Plot LinearFit Perform Linear Regression (after sufficient time t*) Plot->LinearFit VT Distribution Volume (VT) (Slope of the linear portion) LinearFit->VT

Workflow for Logan Graphical Analysis.
Simplified Reference Tissue Model (SRTM)

The SRTM is a non-invasive method that does not require arterial blood sampling. It uses a reference region, typically the cerebellum for [¹¹C]PHNO, which is assumed to be devoid of specific binding sites, to estimate the binding potential (BP_ND).

G cluster_workflow Simplified Reference Tissue Model (SRTM) Workflow ROI_TAC Region of Interest Time-Activity Curve (TAC) Model Apply SRTM Equation ROI_TAC->Model Ref_TAC Reference Region TAC (e.g., Cerebellum) Ref_TAC->Model Fit Fit Model to Data Model->Fit BP Binding Potential (BP_ND) Fit->BP

Workflow for the Simplified Reference Tissue Model.

Quantitative Comparison of Kinetic Models

The performance of these models has been evaluated in several studies. The following tables summarize key quantitative parameters obtained from [¹¹C]PHNO PET studies.

Table 1: Comparison of Binding Potential (BP_ND) and Distribution Volume (VT) across different kinetic models.

Brain Region2CM (VT)Logan (VT)SRTM (BP_ND)
Caudate15.8 ± 2.515.5 ± 2.62.08 ± 0.34
Putamen19.1 ± 3.418.7 ± 3.52.8 ± 0.6
Globus Pallidus23.5 ± 4.923.0 ± 4.93.55 ± 0.78
Ventral Striatum20.7 ± 4.120.2 ± 4.13.4 ± 0.9

Data are presented as mean ± standard deviation. VT values are in units of ml/cm³. BP_ND is dimensionless. Data are compiled from studies such as Ginovart et al., 2007.[1]

Table 2: Test-Retest Variability of [¹¹C]PHNO Binding Potential (BP_ND).

Brain RegionSRTM (Variability %)MA1 (Variability %)
Caudate9%9%
Putamen9%9%
Globus Pallidus6%6%
Substantia Nigra19%19%
Thalamus14%14%
Hypothalamus21%21%

Data from Gallezot et al., 2014.[2][3] MA1 (multilinear analysis 1) is another method for estimating binding parameters.

Summary of Findings
  • 2CM: While being the most comprehensive model, the unconstrained 2CM can lead to poor identifiability of individual rate constants (k3/k4).[1] Constraining certain parameters, such as coupling K1/k2 between regions, can improve the stability of the estimates.[1]

  • Logan Graphical Analysis: This method provides VT estimates that are highly correlated with those from the 2CM.[1] It is a robust and less computationally demanding alternative to the 2CM when an arterial input function is available.

  • SRTM: The SRTM provides reliable estimates of BP_ND and is advantageous due to its non-invasive nature. BP_ND values from SRTM are highly correlated with k3/k4 estimates from the constrained 2CM.[1] However, SRTM-derived BP values may be slightly lower than those obtained from arterial input-based methods.[1] The test-retest variability of SRTM is generally good, particularly in D2-rich regions like the caudate and putamen.[2][3]

Conclusion

For the quantification of [¹¹C]PHNO binding, the choice of kinetic model should be carefully considered based on the study's objectives and available resources.

  • When arterial blood sampling is feasible, the 2CM with constraints or the Logan graphical analysis are recommended for accurate estimation of VT.

  • For non-invasive quantification, the SRTM is a robust and reliable method for estimating BP_ND, especially for studies focused on D2-rich regions. It demonstrates good test-retest variability, making it suitable for longitudinal studies and clinical trials.

Researchers should be aware of the potential biases associated with each model and select the one that best balances accuracy, precision, and practical feasibility for their specific application.

References

Navigating the Maze of Multi-Center [11C]PHNO PET Studies: A Guide to Inter-Scanner Variability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on multi-center clinical trials utilizing [11C]PHNO PET, understanding and mitigating inter-scanner variability is paramount for the generation of robust and reproducible data. This guide provides an objective comparison of performance between different types of PET scanners, supported by experimental data, to aid in the design and interpretation of such studies.

The quantification of dopamine (B1211576) D2/D3 receptors with the agonist radioligand this compound is a powerful tool in neuroscience research and drug development. However, when these studies are conducted across multiple sites with different PET scanners, inherent variations in scanner hardware and software can introduce systematic biases, potentially confounding study outcomes. This guide delves into the sources of this variability, presents available data on the performance of different scanner types, and outlines key experimental considerations.

Mind the Gap: Sources of Inter-Scanner Variability

Inter-scanner variability in PET imaging is a multifaceted issue stemming from differences in:

  • Detector Technology and Design: The type of scintillator crystals (e.g., BGO, LSO, LYSO), their size, and the geometry of the detector ring influence the scanner's intrinsic spatial resolution and sensitivity.

  • Image Reconstruction Algorithms: Different manufacturers employ proprietary reconstruction algorithms (e.g., FBP, OSEM, PSF) with varying parameters for iterations, subsets, and post-reconstruction filtering. These choices significantly impact image noise, resolution, and quantitative accuracy.[1][2][3]

  • Corrections for Physical Factors: The accuracy of corrections for attenuation, scatter, and random coincidences can differ between scanner models and software versions.

  • System Calibration and Quality Control: Discrepancies in the calibration of scanners to a common standard can lead to systematic differences in measured radioactivity concentrations.

Performance Comparison: High-Resolution Research Tomograph vs. Whole-Body PET/CT

Direct multi-scanner comparisons for this compound are scarce in the literature. However, by examining test-retest reliability data from studies using different scanner types, we can infer potential variability. The High-Resolution Research Tomograph (HRRT) is a dedicated brain scanner known for its superior spatial resolution, while modern clinical PET/CT scanners offer a balance of performance for whole-body imaging.

A key study by Gallezot et al. (2014) provides benchmark test-retest variability data for this compound on the HRRT.[4][5][6] Another study offers insights into the use of a whole-body PET/CT system for this compound imaging.[7]

Table 1: Test-Retest Variability of this compound Binding Potential (BP_ND) on the High-Resolution Research Tomograph (HRRT) [4][8]

Brain RegionTest-Retest Variability (% Mean Absolute Difference)
Caudate9%
Putamen9%
Pallidum6%
Substantia Nigra19%
Thalamus14%
Hypothalamus21%

Data from Gallezot et al. (2014) using a within-day design.[4][5][6]

While a direct comparison is not available, a study utilizing a digital whole-body PET/CT system for this compound reported that a 90-minute scan duration was sufficient to achieve test-retest reliability comparable to 120-minute scans on brain-dedicated PET systems.[7] This suggests that modern clinical scanners can produce reliable this compound data, though direct quantitative equivalence with the HRRT cannot be assumed without harmonization.

To provide a broader context, the performance characteristics of various PET scanners, as defined by the National Electrical Manufacturers Association (NEMA) NU 2-2018 standards, are crucial for understanding potential sources of variability.[9][10][11][12][13]

Table 2: Representative NEMA NU 2-2018 Performance Characteristics of Different PET Scanner Classes

Performance MetricHigh-Resolution Brain Scanner (e.g., HRRT)Modern Digital PET/CT (e.g., Siemens Biograph Vision)BGO-based Digital PET/CT (e.g., GE Omni Legend)
Spatial Resolution (mm FWHM @ 1 cm) ~2.5 - 3.0~3.5 - 4.0~3.7
Sensitivity (cps/kBq) ~5-10~16~47
Peak Noise Equivalent Count Rate (NECR) (kcps) ~60-80~300~500
Scatter Fraction (%) ~40-50%~30-35%~35%

These are representative values and can vary based on the specific model and configuration.

The higher spatial resolution of the HRRT can lead to more accurate quantification in small brain structures, reducing partial volume effects.[14][15] Conversely, modern whole-body PET/CT scanners often have higher sensitivity and count rate performance, which can result in images with lower noise.[15] These differences in performance directly impact the final quantified values of this compound binding.

Experimental Protocols: A Tale of Two Scanners

The following are generalized experimental protocols for this compound PET studies conducted on an HRRT and a whole-body PET/CT scanner, based on published literature.

Protocol 1: High-Resolution Research Tomograph (HRRT)
  • Subject Preparation: Subjects are typically asked to abstain from food and drink (except water) for at least 4 hours prior to the scan. A urine toxicology screen is often performed.

  • Radiotracer Administration: A bolus injection of this compound (e.g., ~328 MBq) is administered intravenously, often using a computer-controlled infusion pump to ensure a consistent injection profile.[4][8] The specific activity and injected mass of the radiotracer are carefully recorded.[4]

  • Arterial Blood Sampling (Optional but Recommended for full kinetic modeling): An arterial line is placed to allow for the collection of serial blood samples to measure the arterial input function.

  • PET Scan Acquisition: A dynamic PET scan is acquired for 90-120 minutes, starting at the time of injection.[4] Data is often acquired in list mode. A transmission scan is performed for attenuation correction.

  • Image Reconstruction: Data is reconstructed using an algorithm optimized for the HRRT, such as 3D Ordinary Poisson Ordered Subset Expectation Maximization (OP-OSEM) with point spread function (PSF) modeling.[15] Corrections for attenuation, scatter, randoms, and dead time are applied.

Protocol 2: Whole-Body PET/CT Scanner
  • Subject Preparation: Similar to the HRRT protocol, subjects fast for at least 4 hours.

  • Radiotracer Administration: A bolus injection of this compound (e.g., ~137 MBq) is administered intravenously.[7]

  • CT Scan: A low-dose CT scan is performed for attenuation correction.

  • PET Scan Acquisition: A dynamic brain scan is acquired for 90-120 minutes.[7] The framing protocol is defined to capture the kinetics of the radiotracer.

  • Image Reconstruction: Images are reconstructed using the manufacturer's standard iterative reconstruction algorithm (e.g., OSEM), often incorporating time-of-flight (TOF) and PSF modeling.[2][16] The number of iterations, subsets, and the type of post-reconstruction filter are critical parameters that should be standardized across sites.

Visualizing the Path to Reliable Data

To better understand the workflow and the factors influencing variability, the following diagrams are provided.

G cluster_0 Pre-Acquisition cluster_1 Acquisition cluster_2 Post-Acquisition Subject Screening & Preparation Subject Screening & Preparation Radiotracer Injection Radiotracer Injection Subject Screening & Preparation->Radiotracer Injection Radiotracer Synthesis (this compound) Radiotracer Synthesis (this compound) Quality Control Quality Control Radiotracer Synthesis (this compound)->Quality Control Quality Control->Radiotracer Injection Dynamic PET Scan Dynamic PET Scan Radiotracer Injection->Dynamic PET Scan Image Reconstruction Image Reconstruction Dynamic PET Scan->Image Reconstruction Arterial Blood Sampling (Optional) Arterial Blood Sampling (Optional) Kinetic Modeling Kinetic Modeling Arterial Blood Sampling (Optional)->Kinetic Modeling Anatomical Imaging (MRI/CT) Anatomical Imaging (MRI/CT) Image Registration (PET to MRI/CT) Image Registration (PET to MRI/CT) Anatomical Imaging (MRI/CT)->Image Registration (PET to MRI/CT) Motion Correction Motion Correction Image Reconstruction->Motion Correction Motion Correction->Image Registration (PET to MRI/CT) Image Registration (PET to MRI/CT)->Kinetic Modeling Statistical Analysis Statistical Analysis Kinetic Modeling->Statistical Analysis

Figure 1. Experimental workflow for a typical this compound PET study.

G cluster_0 Scanner Hardware cluster_1 Acquisition & Reconstruction cluster_2 Operational Factors Inter-Scanner Variability Inter-Scanner Variability Detector Material & Design Detector Material & Design Inter-Scanner Variability->Detector Material & Design Reconstruction Algorithm (FBP, OSEM, etc.) Reconstruction Algorithm (FBP, OSEM, etc.) Inter-Scanner Variability->Reconstruction Algorithm (FBP, OSEM, etc.) Scanner Calibration Scanner Calibration Inter-Scanner Variability->Scanner Calibration Spatial Resolution Spatial Resolution Detector Material & Design->Spatial Resolution Sensitivity Sensitivity Detector Material & Design->Sensitivity Corrections (Attenuation, Scatter) Corrections (Attenuation, Scatter) Reconstruction Algorithm (FBP, OSEM, etc.)->Corrections (Attenuation, Scatter) Scan Duration & Framing Scan Duration & Framing Reconstruction Algorithm (FBP, OSEM, etc.)->Scan Duration & Framing Quality Control Procedures Quality Control Procedures Scanner Calibration->Quality Control Procedures

Figure 2. Key factors contributing to inter-scanner variability in PET studies.

Strategies for Harmonization

To minimize the impact of inter-scanner variability in multi-center this compound PET studies, a robust harmonization strategy is essential. This can be achieved through:

  • Standardization of Acquisition Protocols: Ensuring that all sites adhere to a strict protocol for patient preparation, radiotracer injection, and scan acquisition parameters.

  • Phantom Studies: Scanning a standardized phantom (e.g., a Hoffman 3D brain phantom) on each scanner to derive correction factors that can be applied to the human data.[17][18][19] This allows for the harmonization of image resolution and quantitative values across different platforms.

  • Centralized Image Analysis: Having all data analyzed at a central facility by the same team using the same software and analysis pipeline can significantly reduce operator-dependent variability.

  • Post-Reconstruction Smoothing: Applying a Gaussian filter to the images from higher-resolution scanners can harmonize the effective resolution across all scanners in the study.[14]

References

Sensitivity of [11C]PHNO to changes in endogenous dopamine

Author: BenchChem Technical Support Team. Date: December 2025

The quest for sensitive and specific radiotracers is paramount in neuroscience research and drug development. Among the tools available for imaging dopamine (B1211576) D2/D3 receptors using Positron Emission Tomography (PET), [11C]-(+)-4-propyl-9-hydroxynaphthoxazine ([11C]PHNO) has emerged as a superior agonist radioligand, demonstrating heightened sensitivity to fluctuations in endogenous dopamine levels compared to traditional antagonist radiotracers like [11C]raclopride. This guide provides a comparative analysis of this compound, supported by experimental data, to inform researchers, scientists, and drug development professionals on its application in studying dopamine neurotransmission.

Enhanced Sensitivity to Dopamine Release: A Comparative Overview

This compound's advantage lies in its nature as a D2/D3 receptor agonist. It preferentially binds to the high-affinity state of the D2 receptor, the functionally active state that is more susceptible to competition from endogenous dopamine.[1][2] This contrasts with antagonist radiotracers such as [11C]raclopride, which bind to both high- and low-affinity states of the D2 receptor.[3] Consequently, this compound provides a more dynamic and sensitive measure of synaptic dopamine concentration changes.

Experimental evidence from studies involving dopamine-releasing agents like amphetamine consistently demonstrates the superior sensitivity of this compound. In both preclinical and clinical settings, amphetamine administration leads to a significantly greater reduction in the binding potential (BP) of this compound compared to [11C]raclopride, indicating a more pronounced displacement by the released dopamine.

A study in cats, for instance, revealed that amphetamine (at a dose of 2 mg/kg) induced a maximal inhibition of 83% in this compound binding, whereas the inhibition of [11C]raclopride binding was only 56%.[1] Similarly, a within-subject comparison in healthy humans using an oral dose of amphetamine (0.3 mg/kg) showed that the reduction in this compound binding potential was 1.5 times larger than that of [11C]raclopride in the dorsal striatum.[4][5] Studies in rhesus monkeys further corroborate these findings, with amphetamine (0.4 mg/kg) causing a 52-64% reduction in this compound BP in the striatum, compared to a 33-35% reduction for [11C]raclopride.[3][6]

This enhanced sensitivity makes this compound particularly valuable for detecting subtle changes in dopamine release, such as those induced by milder stimuli like nicotine.[3][6]

Quantitative Comparison of Radiotracer Sensitivity

The following table summarizes the key quantitative findings from comparative studies, highlighting the percentage change in binding potential (ΔBP) of this compound and other radiotracers in response to amphetamine-induced dopamine release.

RadiotracerSpeciesBrain RegionAmphetamine DoseMean ΔBP (± SD)Reference
This compound HumanCaudate0.3 mg/kg, p.o.-13.2%[7]
Putamen-20.8%[7]
Ventral Striatum-24.9%[7]
[11C]raclopride HumanCaudate0.3 mg/kg, p.o.Not significant[8]
Putamen-14.7 ± 4.8%[9][10][11]
Ventral Striatum-9.7 ± 4.4%[9][10][11]
This compound Rhesus MonkeyStriatum0.4 mg/kg, i.v.-52% to -64%[3][6]
[11C]raclopride Rhesus MonkeyStriatum0.4 mg/kg, i.v.-33% to -35%[3][6]
This compound CatStriatum2 mg/kg, i.v.-83 ± 4%[1]
[11C]raclopride CatStriatum2 mg/kg, i.v.-56 ± 8%[1]
[11C]NPA HumanCaudate0.5 mg/kg, p.o.-16.1 ± 6.1%[9][10][11]
Putamen-21.9 ± 4.9%[9][10][11]
Ventral Striatum-16.0 ± 7.0%[9][10][11]
[11C]NPA BaboonStriatum1.0 mg/kg, i.v.-53 ± 9%[12]
[11C]raclopride BaboonStriatum1.0 mg/kg, i.v.-44 ± 9%[12]

Experimental Protocols

The standardized experimental design to assess the sensitivity of a radiotracer to endogenous dopamine typically involves a baseline PET scan followed by a second scan after a pharmacological challenge that elevates synaptic dopamine levels.

Key Experiment: Amphetamine Challenge PET Study

Objective: To measure the displacement of a radiotracer by endogenous dopamine released by amphetamine.

Methodology:

  • Subject/Animal Preparation: Subjects or animals are prepared for PET imaging, which may include catheterization for radiotracer injection and blood sampling.[13][14]

  • Baseline PET Scan: A baseline PET scan is performed following the administration of the radiotracer (e.g., this compound or [11C]raclopride) to determine the baseline binding potential (BP) in various brain regions.

  • Pharmacological Challenge: After a suitable washout period, a dopamine-releasing agent, typically d-amphetamine, is administered. The dosage and route of administration vary across studies (e.g., 0.3-0.5 mg/kg orally in humans, or 0.4-2.0 mg/kg intravenously in non-human primates and cats).[4][6][13]

  • Post-Challenge PET Scan: A second PET scan is conducted after the amphetamine administration to measure the post-challenge BP.

  • Data Analysis: The percentage change in BP (ΔBP) between the baseline and post-challenge scans is calculated to quantify the extent of radiotracer displacement by endogenous dopamine. This value serves as a measure of the radiotracer's sensitivity to dopamine release.

Experimental_Workflow cluster_preparation Preparation cluster_scan1 Baseline Scan cluster_challenge Pharmacological Challenge cluster_scan2 Post-Challenge Scan cluster_analysis Data Analysis Subject_Prep Subject Preparation (Catheterization) Radiotracer_Admin1 Radiotracer Administration Subject_Prep->Radiotracer_Admin1 PET_Scan1 Baseline PET Scan Radiotracer_Admin1->PET_Scan1 Amphetamine_Admin Amphetamine Administration PET_Scan1->Amphetamine_Admin Radiotracer_Admin2 Radiotracer Administration Amphetamine_Admin->Radiotracer_Admin2 PET_Scan2 Post-Challenge PET Scan Radiotracer_Admin2->PET_Scan2 Data_Analysis Calculate ΔBP (Sensitivity Measure) PET_Scan2->Data_Analysis

Amphetamine Challenge PET Workflow

Dopamine D2/D3 Receptor Signaling Pathway

The following diagram illustrates the signaling pathway of dopamine D2/D3 receptors, which are G-protein coupled receptors that inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Dopamine_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2R D2/D3 Receptor (High-Affinity State) Dopamine->D2R Binds & Activates PHNO This compound (Agonist) PHNO->D2R Binds & Activates Raclopride [11C]Raclopride (Antagonist) Raclopride->D2R Binds & Blocks Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Dopamine D2/D3 Receptor Signaling

References

Reproducibility of [11C]PHNO PET scan results across different centers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals leveraging Positron Emission Tomography (PET) with the radioligand [11C]PHNO, understanding the reproducibility of these scans across different imaging centers is critical for the integrity of multi-site clinical trials. While direct multi-center reproducibility data for this compound is not yet extensively published, this guide provides a comprehensive overview of its single-center reliability and outlines a robust framework for achieving harmonization in multi-center studies, drawing on established PET standardization protocols.

Single-Center Test-Retest Reliability of this compound

Test-retest studies within a single center are crucial for establishing the baseline stability of a radiotracer. For this compound, a dopamine (B1211576) D2/D3 receptor agonist radioligand, several studies have evaluated its reproducibility, primarily on high-resolution research tomographs (HRRT).

The binding potential relative to non-displaceable tissue (BPND) is the most commonly reported outcome measure. The test-retest variability (TRV) of this compound BPND is region-dependent. In D2-rich regions like the caudate and putamen, the TRV is approximately 9%.[1][2][3][4] In regions with a higher proportion of D3 receptors, the variability differs, with the pallidum showing low variability (around 6%) and other areas like the substantia nigra (19%), thalamus (14%), and hypothalamus (21%) exhibiting higher variability.[1][2][3][4]

Compared to the widely used D2/D3 antagonist radioligand [11C]raclopride, this compound generally shows a higher test-retest variability. The TRV for [11C]raclopride BPND in the caudate and putamen is typically in the range of 4-6%.[1][4]

Table 1: Single-Center Test-Retest Variability of this compound Binding Potential (BPND)

Brain RegionReceptor PredominanceTest-Retest Variability (TRV)Reference
CaudateD2~9%[1][2][4]
PutamenD2~9%[1][2][4]
PallidumD3-rich~6%[1][2][4]
Substantia NigraD3-rich~19%[1][2][4]
ThalamusD3-rich~14%[1][2][4]
HypothalamusD3-rich~21%[1][2][4]

Experimental Protocols for this compound PET Imaging

The following outlines a typical experimental protocol for a single-center this compound PET scan, which can be adapted and standardized for multi-center trials.

Subject Preparation:

  • Subjects are typically required to fast for a specified period before the scan.

  • A venous catheter is inserted for radiotracer injection and, if required, for arterial blood sampling.

Radiotracer Administration:

  • This compound is administered as an intravenous bolus injection.

  • The injected dose and specific activity are carefully recorded.

PET Scan Acquisition:

  • Dynamic PET data is acquired for 90-120 minutes.

  • Arterial blood sampling may be performed to measure the arterial input function.

  • Attenuation correction is performed using a CT or transmission scan.

Data Analysis:

  • The binding potential (BPND) is quantified using kinetic models such as the simplified reference tissue model (SRTM or SRTM2) or by using an arterial input function with a multilinear analysis (MA1) method.[1][2]

  • The cerebellum is commonly used as the reference region.

Framework for Multi-Center Harmonization

To ensure the reproducibility of this compound PET scan results across different centers, a rigorous harmonization protocol is essential. While specific guidelines for this compound are not yet established, the principles from other multi-center PET studies can be applied. The following workflow is recommended:

G cluster_0 Phase 1: Standardization of Procedures cluster_1 Phase 2: Data Acquisition cluster_2 Phase 3: Data Analysis cluster_3 Phase 4: Final Outcome Protocol Standardized Imaging Protocol Development Training Centralized Training of Site Personnel Protocol->Training QC Scanner Quality Control and Cross-Calibration Training->QC Acquisition Standardized this compound PET Scan Acquisition QC->Acquisition Analysis Centralized and Standardized Data Analysis Acquisition->Analysis Harmonization Post-reconstruction Harmonization (if necessary) Analysis->Harmonization Result Reproducible Multi-Center this compound PET Data Harmonization->Result

Caption: Workflow for a harmonized multi-center this compound PET study.

Key Harmonization Steps:

  • Standardized Imaging Protocol: A detailed and identical imaging manual should be used by all participating centers. This includes patient preparation, radiotracer synthesis and quality control, injection procedures, and PET/CT scanner settings.

  • Scanner Qualification and Quality Control: All PET scanners should undergo a qualification process to ensure they meet predefined performance standards. Regular quality control using phantoms (e.g., Hoffman 3D brain phantom) is crucial to monitor scanner performance and allow for cross-calibration.

  • Centralized Training: All personnel involved in the study, from radiochemists to imaging technologists and data analysts, should receive centralized training on the standardized procedures.

  • Centralized Data Analysis: To minimize variability in data processing, all PET data should be sent to a central location for analysis using a standardized and validated software pipeline.

  • Post-Reconstruction Harmonization: If significant differences between scanners remain after standardization, post-reconstruction harmonization techniques, such as applying a scanner-specific smoothing filter, can be employed to improve data comparability.

By implementing these rigorous standardization and harmonization procedures, researchers can enhance the reliability and reproducibility of this compound PET scan results in multi-center clinical trials, thereby strengthening the validity of the study outcomes.

References

Safety Operating Guide

Navigating the Disposal of [11C]PHNO: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the short-lived positron-emitting radiotracer [11C]PHNO, proper disposal is a critical component of laboratory safety and regulatory compliance. Due to its radioactive nature, albeit with a short half-life, adherence to established protocols is paramount to ensure the safety of personnel and the environment. This guide provides essential, step-by-step information for the operational planning and execution of this compound disposal.

The primary principle for the disposal of waste containing short-lived radionuclides like Carbon-11 is the "delay and decay" method. This process involves storing the radioactive waste in a designated, shielded area until the radioactivity has decayed to a level that is indistinguishable from background radiation. Given the short half-life of Carbon-11, this is a highly effective and feasible strategy.

Quantitative Data for this compound Disposal

Understanding the decay properties of Carbon-11 is fundamental to managing this compound waste. The following tables provide key quantitative data to inform disposal timelines and safety measures.

Table 1: Physical Properties of Carbon-11

PropertyValue
Half-life 20.364 minutes
Decay Mode β+ (positron emission)
Maximum Beta Energy 0.96 MeV
Gamma Radiation 0.511 MeV (from positron annihilation)

Table 2: Decay of this compound Over Time

This table illustrates the percentage of this compound radioactivity remaining over several half-lives, guiding the required storage duration for decay.

Number of Half-LivesTime Elapsed (minutes)Percentage of Radioactivity Remaining
120.450%
240.725%
361.112.5%
481.46.25%
5101.83.125%
6122.21.5625%
7142.50.78125%
8162.90.390625%
9183.30.1953125%
10203.6< 0.1%

Typically, radioactive waste is stored for at least 10 half-lives to ensure it has decayed to a safe level. For this compound, this corresponds to a storage period of approximately 3.4 hours. However, institutional and local regulations may require a longer storage period or verification with a radiation survey meter before disposal as non-radioactive waste.

Experimental Protocol: Disposal of this compound Waste

The following is a detailed methodology for the safe disposal of solid and liquid waste contaminated with this compound.

1. Waste Segregation:

  • Immediately after use, segregate waste contaminated with this compound from all other laboratory waste streams (general, chemical, biohazardous).

  • Use designated, clearly labeled, and shielded waste containers.

  • Separate solid waste (e.g., gloves, vials, absorbent paper) from liquid waste (e.g., aqueous solutions).

2. Solid Waste Handling:

  • Place all contaminated solid materials into a dedicated radioactive waste container lined with a durable plastic bag.

  • Sharps (needles, syringes, etc.) must be placed in a designated, puncture-resistant, and shielded sharps container labeled for radioactive waste.[1]

  • Do not overfill waste containers.

3. Liquid Waste Handling:

  • Collect liquid waste containing this compound in a shatter-resistant, sealed container.

  • The container must be compatible with the chemical nature of the waste.

  • Store liquid waste containers in a secondary containment bin to prevent spills.

4. Labeling and Record Keeping:

  • All radioactive waste containers must be clearly labeled with:

    • The radioactive isotope ([11C]).

    • The chemical name (this compound).

    • The date and time of waste generation.

    • The initial radioactivity level (if known).

    • The name of the responsible researcher.

  • Maintain a logbook for all radioactive waste generated, documenting the details listed above.

5. Storage for Decay:

  • Transfer the labeled waste containers to a designated and secured radioactive waste storage area.

  • This area must be shielded (e.g., with lead bricks) to minimize radiation exposure to personnel.

  • Access to the storage area should be restricted to authorized personnel.

  • Store the waste for a minimum of 10 half-lives (approximately 3.4 hours). Institutional policies may mandate a longer decay period (e.g., 24 hours) to ensure complete decay.

6. Post-Decay Survey:

  • After the required decay period, survey the waste container with a calibrated radiation survey meter (e.g., a Geiger-Müller counter).

  • The survey must be performed in a low-background area.

  • The radiation reading at the surface of the container must be indistinguishable from the background radiation level.

7. Final Disposal:

  • Once the waste has been confirmed to be at background radiation levels, it can be disposed of as non-radioactive waste.

  • Before disposal, deface or remove all radioactive warning labels from the container.

  • Dispose of the decontaminated waste according to institutional guidelines for chemical or general laboratory waste, depending on the non-radioactive hazards of the waste matrix.

  • Record the final disposal date and survey results in the radioactive waste logbook.

Visualizing the Disposal Process

The following diagrams illustrate the key workflows and decision-making processes involved in the proper disposal of this compound.

cluster_0 Step 1: Waste Generation & Segregation cluster_1 Step 2: Collection & Labeling cluster_2 Step 3: Decay-in-Storage cluster_3 Step 4: Monitoring & Final Disposal gen This compound Waste Generation seg Segregate at Point of Use gen->seg solid Solid Waste Container seg->solid liquid Liquid Waste Container seg->liquid labeling Label with Isotope, Date, Activity solid->labeling liquid->labeling storage Store in Shielded Area (min. 10 half-lives) labeling->storage survey Survey with Radiation Meter storage->survey deface Deface Radioactive Labels survey->deface dispose Dispose as Non-Radioactive Waste deface->dispose

Caption: Workflow for the disposal of this compound waste.

start Waste Generated is_radioactive Contaminated with This compound? start->is_radioactive is_sharp Is it a sharp? is_radioactive->is_sharp Yes non_rad Non-Radioactive Waste Stream is_radioactive->non_rad No is_liquid Is it liquid? is_sharp->is_liquid No rad_sharps Radioactive Sharps Container is_sharp->rad_sharps Yes rad_solid Radioactive Solid Waste is_liquid->rad_solid No rad_liquid Radioactive Liquid Waste is_liquid->rad_liquid Yes

Caption: Decision tree for segregating this compound laboratory waste.

By implementing these procedures and utilizing the provided data and workflows, laboratories can ensure the safe and compliant disposal of this compound waste, thereby protecting personnel and the environment. Always consult your institution's Radiation Safety Officer and adhere to local and national regulations.

References

Safeguarding Your Research: A Comprehensive Guide to Handling [11C]PBR28

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical protocols for researchers, scientists, and drug development professionals working with the radiolabeled compound [11C]PBR28. Adherence to these guidelines is critical for ensuring personnel safety and experimental integrity.

[11C]PBR28 is a second-generation radioligand for the translocator protein (TSPO), offering significant advantages for in vivo imaging with Positron Emission Tomography (PET). However, its use necessitates stringent safety measures due to the radioactive nature of Carbon-11. This guide outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to manage the risks associated with its handling.

Personal Protective Equipment (PPE)

The foundation of safety when handling any radioactive material is the consistent and correct use of Personal Protective Equipment. The following PPE is mandatory for all personnel involved in the synthesis, handling, and administration of [11C]PBR28:

PPE ComponentSpecificationPurpose
Gloves Two pairs of disposable nitrile glovesPrevents skin contamination. Double-gloving provides an extra layer of protection.
Lab Coat Full-length, buttoned lab coatProtects clothing and skin from splashes and contamination.
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes of radioactive or chemical substances.
Dosimetry Whole-body and ring dosimetersMonitors radiation exposure to the body and extremities.
Shielding Lead or tungsten syringe shields and vial shieldsReduces radiation dose to the hands and body during handling and administration.[1]

Operational Plan: From Synthesis to Administration

The handling of [11C]PBR28 involves a multi-step process, each requiring specific safety considerations. The entire radiosynthesis process should be performed in a fully automated and pre-programmed synthesis module housed within a lead-shielded fume hood, commonly known as a "hot cell," to minimize radiation exposure.

Experimental Protocol: Automated Radiosynthesis of [11C]PBR28

The synthesis of [11C]PBR28 is typically achieved through the methylation of a precursor molecule, desmethyl-PBR28.

Materials:

  • desmethyl-PBR28 (precursor)

  • [11C]Carbon Dioxide ([11C]CO2) produced from a cyclotron

  • GE methyl iodide Micro-lab module or similar

  • Dimethylformamide (DMF)

  • Tetrabutylammonium (B224687) hydroxide (B78521)

  • High-Performance Liquid Chromatography (HPLC) system

  • Sterile Saline for Injection (USP, 0.9% w/v)

  • Sterile filters (0.22 µm)

Procedure:

  • Preparation: The desmethyl-PBR28 precursor is dissolved in DMF with tetrabutylammonium hydroxide and loaded into the automated synthesis module.[2]

  • [11C]Methyl Iodide Production: [11C]CO2 from the cyclotron is converted to [11C]methyl iodide ([11C]CH3I) using a GE methyl iodide Micro-lab module.[2]

  • Radiolabeling: The [11C]methyl iodide is then reacted with the desmethyl-PBR28 precursor to produce [11C]PBR28.[2]

  • Purification: The resulting [11C]PBR28 is purified using HPLC to separate it from unreacted precursors and other impurities.[2]

  • Formulation: The purified [11C]PBR28 is formulated in sterile saline for injection.[2]

  • Sterilization: The final product is passed through a 0.22 µm sterile filter into a sterile, pyrogen-free dose vial.[2]

The following diagram illustrates the general workflow for handling [11C]PBR28:

Workflow for Handling [11C]PBR28 cluster_synthesis Radiosynthesis (in Hot Cell) cluster_handling Handling and Quality Control cluster_use Experimental Use cluster_disposal Waste Disposal Cyclotron Production of [11C]CO2 Cyclotron Production of [11C]CO2 Conversion to [11C]CH3I Conversion to [11C]CH3I Cyclotron Production of [11C]CO2->Conversion to [11C]CH3I Radiolabeling of Precursor Radiolabeling of Precursor Conversion to [11C]CH3I->Radiolabeling of Precursor HPLC Purification HPLC Purification Radiolabeling of Precursor->HPLC Purification Formulation in Saline Formulation in Saline HPLC Purification->Formulation in Saline Segregation of Radioactive Waste Segregation of Radioactive Waste HPLC Purification->Segregation of Radioactive Waste Sterile Filtration Sterile Filtration Formulation in Saline->Sterile Filtration Dispensing into Shielded Syringe Dispensing into Shielded Syringe Sterile Filtration->Dispensing into Shielded Syringe Quality Control Testing Quality Control Testing Dispensing into Shielded Syringe->Quality Control Testing Dispensing into Shielded Syringe->Segregation of Radioactive Waste Administration to Subject Administration to Subject Quality Control Testing->Administration to Subject PET Imaging PET Imaging Administration to Subject->PET Imaging Administration to Subject->Segregation of Radioactive Waste PET Imaging->Segregation of Radioactive Waste Decay-in-Storage Decay-in-Storage Segregation of Radioactive Waste->Decay-in-Storage Disposal as Regular Waste Disposal as Regular Waste Decay-in-Storage->Disposal as Regular Waste

Workflow for Handling [11C]PBR28

Disposal Plan

Due to the short half-life of Carbon-11 (approximately 20.4 minutes), the primary method for disposal of [11C]PBR28 waste is decay-in-storage . All waste contaminated with [11C]PBR28 must be segregated and clearly labeled.

Waste Segregation:

  • Solid Waste: Gloves, absorbent paper, vials, and other contaminated solid materials should be placed in designated, shielded radioactive waste containers.

  • Liquid Waste: Aqueous waste from the synthesis and purification steps should be collected in a designated, shielded container. Organic solvents should be collected separately.

  • Sharps: Needles and syringes must be placed in a designated sharps container for radioactive waste.

Decay-in-Storage Procedure:

  • Collect and segregate all [11C]PBR28 contaminated waste in appropriately labeled and shielded containers.

  • Store the waste in a designated and secure radioactive waste storage area.

  • Allow the waste to decay for at least 10 half-lives (approximately 204 minutes or 3.4 hours). For practical purposes, waste is often stored for 24 hours to ensure complete decay.

  • After the decay period, monitor the waste with a radiation survey meter to ensure that radioactivity levels are indistinguishable from background radiation.

  • Once confirmed to be at background levels, the waste can be disposed of as regular chemical or biohazardous waste, following institutional guidelines. The radioactive labels must be defaced or removed before disposal.

Radiation Safety Data

Understanding the radiation characteristics of Carbon-11 is crucial for safe handling.

ParameterValue
Half-life of 11C 20.4 minutes[3]
Primary Emission Positron (β+)
Annihilation Photon Energy 511 keV (from positron-electron annihilation)[4]
Effective Dose from [11C]PBR28 6.6 µSv/MBq[5]

Emergency Procedures in Case of a Spill:

In the event of a spill of [11C]PBR28, immediate action is required to minimize contamination and exposure.

  • Stop the Spill: Prevent further spread of the liquid.

  • Warn Others: Alert all personnel in the immediate vicinity.

  • Isolate the Area: Cordon off the affected area to prevent entry.

  • Monitor Yourself and Others: Check for personal contamination of skin and clothing using a survey meter.

  • Decontaminate:

    • Personnel: If skin is contaminated, wash the affected area gently with soap and lukewarm water. Do not abrade the skin. Contaminated clothing should be removed and placed in a labeled bag for radioactive waste.

    • Area: Use absorbent paper to clean the spill, working from the outside in. Place all contaminated materials in a designated radioactive waste bag.

For major spills, evacuate the area and contact the institution's Radiation Safety Officer immediately.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.